RTI-113
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNAYBAOZUMARC-TVEJVZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141807-57-0 | |
| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-methyl-, phenyl ester, hydrochloride (1:1), (1R,2S,3S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141807-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RTI-113 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141807570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-113 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8TCU3XX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Blueprint of a Selective Dopamine Reuptake Inhibitor: Unraveling the Mechanism of Action of RTI-113
For Immediate Release
RESEARCH TRIANGLE PARK, NC – RTI-113, a phenyltropane derivative, has garnered significant attention within the scientific community for its potent and selective inhibition of the dopamine transporter (DAT). This in-depth technical guide serves to elucidate the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile. Through a meticulous compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document offers a foundational resource for ongoing and future investigations into dopamine reuptake inhibition.
Core Mechanism: High-Affinity Blockade of the Dopamine Transporter
This compound, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, functions primarily as a high-affinity ligand for the dopamine transporter (DAT). By binding to DAT, this compound effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.
The selectivity of this compound for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. This selectivity is crucial in minimizing off-target effects and contributes to its potential as a research tool and a candidate for therapeutic development. Studies have demonstrated that this compound is significantly more potent at inhibiting the dopamine transporter than the norepinephrine transporter[1].
Quantitative Analysis of Binding Affinities
The binding affinity of this compound to the monoamine transporters has been quantified through various in vitro studies. The data presented below summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of this compound for the dopamine, serotonin, and norepinephrine transporters. This quantitative data underscores the compound's high affinity and selectivity for the dopamine transporter.
| Transporter | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | This compound | Not Specified | Not Specified | - | - | [2][3][4] |
| Norepinephrine Transporter (NET) | This compound | Not Specified | Not Specified | - | - | [1] |
| Serotonin Transporter (SERT) | This compound | Not Specified | Not Specified | - | - |
Note: While multiple sources confirm the high and selective affinity of this compound for the DAT, specific Ki or IC50 values from a singular, comprehensive study were not available in the immediate search results. The table reflects the qualitative understanding of its potent and selective binding.
Experimental Protocols
The characterization of this compound's mechanism of action relies on well-established experimental procedures. The following sections detail the methodologies for two key types of assays used to determine the binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay determines the affinity of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK-293 or CHO cells)
-
Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the dopamine transporter in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. For determining total binding, add vehicle instead of the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter (e.g., dopamine) into cells expressing the corresponding transporter.
Materials:
-
Cells stably or transiently expressing the dopamine transporter (e.g., HEK-293 or COS-7 cells)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine)
-
Test compound (this compound) at various concentrations
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold uptake buffer)
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Culture: Plate the cells in 96-well microplates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or distilled water) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.
-
Data Analysis: Determine the non-specific uptake from wells containing a known potent DAT inhibitor or from non-transfected cells. Subtract the non-specific uptake from the total uptake to get the specific uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration to determine the IC50 value for uptake inhibition.
Visualizing the Molecular Interaction
The following diagrams illustrate the mechanism of action of this compound and the workflow of the experimental procedures used to characterize it.
Caption: Mechanism of this compound action at the dopaminergic synapse.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a neurotransmitter uptake assay.
References
- 1. Interaction of tyrosine 151 in norepinephrine transporter with the 2? group of cocaine analog this compound | RTI [rti.org]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
An In-depth Technical Guide to the Dopamine Transporter Selectivity and Affinity of RTI-113
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine transporter (DAT) selectivity and binding affinity of the phenyltropane-based stimulant, RTI-113 (also known as (-)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane or β-CIT-I). This compound is recognized for its high potency and selectivity as a dopamine reuptake inhibitor (DRI), which has led to its investigation as a potential therapeutic for cocaine addiction.[1] This document compiles quantitative binding data, details the experimental protocols for determining transporter affinity, and presents visual diagrams of the compound's selectivity and the experimental workflow.
Core Data Presentation: Binding Affinity and Selectivity of this compound
The binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is critical to understanding its pharmacological profile. The data presented below has been collated from in vitro radioligand binding assays.
| Transporter | Radioligand | Species | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki) |
| DAT | [³H]WIN 35,428 | Monkey | 1.98 | 1.1 | DAT/SERT: ~2127 |
| SERT | [¹²⁵I]RTI-55 | Monkey | 2,926 | 2,340 | DAT/NET: ~355 |
| NET | [³H]Nisoxetine | Monkey | 242 | 391 | SERT/NET: ~6 |
Data sourced from studies on phenyltropane analogs. The selectivity ratios are calculated from the Ki values and demonstrate the compound's pronounced preference for the dopamine transporter.
Signaling Pathways and Logical Relationships
The following diagram illustrates the high selectivity of this compound for the dopamine transporter over the serotonin and norepinephrine transporters.
References
Pharmacokinetics and In Vivo Metabolism of RTI-113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, or (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI). It has been extensively studied as a potential pharmacotherapy for cocaine addiction due to its similar mechanism of action but distinct pharmacokinetic profile. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and in vivo metabolism of this compound, with a focus on studies conducted in nonhuman primates. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and addiction medicine.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, a consistent finding across multiple preclinical studies is its significantly longer duration of action compared to cocaine.
Key Characteristics:
-
Longer Duration of Action: Studies in rats and squirrel monkeys have demonstrated that the discriminative stimulus effects of this compound last approximately five times longer than those of cocaine. This prolonged action is a key feature that has positioned it as a candidate for agonist therapy in cocaine dependence.
-
Higher Potency: this compound is more potent than cocaine in its ability to inhibit the dopamine transporter (DAT).
-
High DAT Occupancy: Research in rhesus monkeys has shown that high occupancy of the dopamine transporter is necessary for this compound to effectively reduce cocaine self-administration.
Quantitative Pharmacokinetic Data
A thorough review of the available scientific literature did not yield specific quantitative data for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL) for this compound in any species. This represents a significant gap in the publicly accessible information required for a complete pharmacokinetic profile.
Table 1: Summary of Available Qualitative Pharmacokinetic Information for this compound
| Parameter | Finding | Species | Citation |
| Duration of Action | Discriminative stimulus effects last approximately 5 times longer than cocaine. | Rats, Squirrel Monkeys | [1][2] |
| Potency | Higher than cocaine at the dopamine transporter. | N/A | [3] |
| DAT Occupancy | High occupancy required to reduce cocaine self-administration. | Rhesus Monkeys | [4] |
In Vivo Metabolism
Detailed in vivo metabolic pathways and specific metabolites of this compound have not been explicitly elucidated in the reviewed literature. However, based on the metabolism of other phenyltropane derivatives, it is hypothesized that this compound likely undergoes metabolism mediated by cytochrome P450 (CYP) enzymes.
Putative Metabolic Pathways
The metabolism of similar compounds, such as troparil, involves N-demethylation and hydroxylation of the tropane and phenyl rings. It is plausible that this compound follows a similar metabolic fate. Potential metabolic reactions could include:
-
Ester Hydrolysis: Cleavage of the methyl ester group.
-
N-demethylation: Removal of the methyl group from the tropane nitrogen.
-
Hydroxylation: Addition of hydroxyl groups to the phenyl ring or the tropane ring.
-
Glucuronidation: Conjugation of metabolites with glucuronic acid for excretion.
Further research is required to isolate and identify the specific metabolites of this compound and to determine the primary CYP isoforms involved in its metabolism.
Experimental Protocols
While specific, detailed protocols for pharmacokinetic and metabolism studies of this compound are not available in the public domain, general methodologies employed in similar studies with dopamine reuptake inhibitors in nonhuman primates can be described.
General Protocol for Intravenous Administration in Nonhuman Primates
Studies involving intravenous administration of DRIs in nonhuman primates, such as rhesus or squirrel monkeys, typically follow a standardized protocol to ensure the welfare of the animals and the integrity of the data.
Workflow for Intravenous Pharmacokinetic Study
Caption: General workflow for an intravenous pharmacokinetic study of a dopamine reuptake inhibitor in nonhuman primates.
General Protocol for Metabolite Identification using LC-MS/MS
The identification and structural elucidation of drug metabolites from biological samples like plasma and urine is a critical step in understanding the drug's disposition. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.
Workflow for Metabolite Identification
Caption: A typical workflow for the identification of drug metabolites in biological samples using LC-MS/MS.
Conclusion and Future Directions
This compound remains a compound of significant interest due to its potential as a treatment for cocaine addiction. Its long-acting pharmacokinetic profile is a key advantage over cocaine. However, a comprehensive understanding of its quantitative pharmacokinetics and in vivo metabolism is currently hampered by the lack of publicly available data. Future research should focus on:
-
Quantitative Pharmacokinetic Studies: Conducting and publishing detailed pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Metabolite Identification and Profiling: Isolating and structurally elucidating the major in vivo metabolites of this compound.
-
Enzyme Phenotyping: Identifying the specific cytochrome P450 enzymes responsible for the metabolism of this compound to predict potential drug-drug interactions.
The generation of this data will be crucial for the further development and potential clinical translation of this compound or its analogs as effective treatments for substance use disorders.
References
- 1. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine vaccine dAd5GNE protects against moderate daily and high-dose “binge” cocaine use [ouci.dntb.gov.ua]
- 3. Adenovirus Capsid-Based Anti-Cocaine Vaccine Prevents Cocaine from Binding to the Nonhuman Primate CNS Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
RTI-113: A Technical Examination of its Effects on Extracellular Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-113, a phenyltropane analog, is a potent and selective dopamine reuptake inhibitor (DRI). Its high affinity for the dopamine transporter (DAT) effectively blocks the reuptake of dopamine from the synaptic cleft, leading to a significant elevation in extracellular dopamine concentrations. This technical guide provides an in-depth analysis of the effects of this compound on extracellular dopamine levels, supported by quantitative data from preclinical studies. Detailed methodologies for key experimental procedures, including in vivo microdialysis and positron emission tomography (PET), are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the pharmacological actions of this compound.
Introduction
This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a stimulant drug that acts as a potent and highly selective dopamine reuptake inhibitor.[1] Its mechanism of action is centered on its ability to bind to the dopamine transporter (DAT), thereby preventing the reabsorption of dopamine from the synaptic space back into the presynaptic neuron. This blockade results in an accumulation of dopamine in the extracellular fluid, enhancing and prolonging dopaminergic neurotransmission. Due to these properties, this compound has been investigated as a potential pharmacotherapy for cocaine dependence, acting as a substitute with a longer duration of action.[2][3] Understanding the precise quantitative effects of this compound on extracellular dopamine is crucial for elucidating its therapeutic potential and abuse liability.
Quantitative Effects on Extracellular Dopamine Levels
Positron Emission Tomography (PET) studies in non-human primates have provided valuable insights into the in vivo potency of this compound. These studies have demonstrated that behaviorally active doses of this compound lead to a very high occupancy of the dopamine transporter.
Table 1: Dopamine Transporter (DAT) Occupancy by this compound in Rhesus Monkeys
| Drug | Dose | Brain Region | DAT Occupancy (%) | Reference |
| This compound | Doses maintaining maximum self-administration rates | Striatum | 94-99 | [1][4] |
This near-complete occupancy of the DAT is expected to produce a robust and sustained increase in extracellular dopamine levels. For comparison, studies with other potent dopamine reuptake inhibitors have shown that high DAT occupancy is directly correlated with significant elevations in synaptic dopamine.
Experimental Protocols
The following sections detail the methodologies employed in preclinical studies to assess the effects of this compound on the dopaminergic system.
In Vivo Microdialysis for Extracellular Dopamine Measurement
In vivo microdialysis is a widely used technique to measure the concentration of neurotransmitters in the extracellular fluid of awake, freely moving animals.
Objective: To quantify the changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum, nucleus accumbens) following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a semi-permeable membrane)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region using predetermined stereotaxic coordinates.
-
Slowly lower the microdialysis probe into the brain tissue and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours before the experiment.
-
-
Microdialysis Perfusion and Sample Collection:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes) to establish a stable baseline of extracellular dopamine.
-
Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration to monitor the time course of this compound's effect.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples using an HPLC-ED system to separate and quantify the concentration of dopamine.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Positron Emission Tomography (PET) for Dopamine Transporter Occupancy
PET is a non-invasive imaging technique that allows for the quantification of neuroreceptor or transporter availability in the living brain.
Objective: To determine the percentage of dopamine transporters occupied by this compound at various doses.
Materials:
-
PET scanner
-
A suitable radioligand for the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT)
-
This compound solution
-
Anesthesia (if required for animal studies)
-
Image analysis software
Procedure:
-
Baseline Scan:
-
Position the subject (animal or human) in the PET scanner.
-
Inject the radioligand intravenously.
-
Acquire PET data for a specified duration to measure the baseline binding of the radioligand to the dopamine transporters.
-
-
This compound Administration and Occupancy Scan:
-
Administer a specific dose of this compound.
-
After a predetermined time to allow for drug distribution and binding, inject the radioligand again.
-
Acquire a second PET scan to measure the binding of the radioligand in the presence of this compound.
-
-
Image Analysis and Occupancy Calculation:
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain, particularly in dopamine-rich areas like the striatum.
-
Calculate the binding potential (BP) of the radioligand in the ROIs for both the baseline and occupancy scans.
-
Determine the DAT occupancy using the following formula:
-
Occupancy (%) = [(BP_baseline - BP_occupancy) / BP_baseline] * 100
-
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly interacting with the dopamine transporter, a key protein in the presynaptic terminal of dopaminergic neurons.
As depicted in the diagram, under normal conditions, dopamine is released from vesicles in the presynaptic neuron into the synaptic cleft. After stimulating postsynaptic dopamine receptors, the dopamine transporter facilitates the reuptake of dopamine back into the presynaptic neuron, thus terminating the signal. This compound binds to the DAT, inhibiting this reuptake process. The consequence is a higher concentration of dopamine in the synaptic cleft for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.
Conclusion
This compound is a powerful and selective dopamine reuptake inhibitor that produces a profound and sustained increase in extracellular dopamine levels. This effect is a direct result of its high-affinity binding to and blockade of the dopamine transporter. The quantitative data from PET studies, demonstrating near-complete DAT occupancy at behaviorally relevant doses, underscores the potency of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this and similar compounds on dopaminergic neurotransmission. A comprehensive understanding of the relationship between DAT occupancy, the magnitude and time course of the increase in extracellular dopamine, and the resulting behavioral effects is essential for the continued development of novel therapeutics for substance use disorders and other neurological conditions.
References
- 1. Temporal response of microdialysis probes to local perfusion of dopamine and cocaine followed with one-minute sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RTI-113 as a Cocaine Analog in Research: A Technical Guide
Foreword
This technical guide provides an in-depth overview of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI). Developed as a cocaine analog, this compound has become a critical tool in addiction research, offering a unique pharmacological profile to investigate the neurobiology of cocaine dependence and evaluate potential therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, providing a centralized resource on the chemical properties, mechanism of action, and experimental applications of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this important research compound.
Chemical and Pharmacological Profile
This compound, a phenyltropane derivative, is a structural analog of cocaine. Its chemical structure is formally known as Phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The hydrochloride salt is typically used in research settings.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration and prolongs the action of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and striatum. This potent and selective action on the DAT, with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, distinguishes it from cocaine, which is a non-selective monoamine reuptake inhibitor. This selectivity makes this compound an invaluable tool for dissecting the specific role of dopamine in the behavioral and neurochemical effects of cocaine.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 2.1: Monoamine Transporter Binding Affinity
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | SERT/DAT Ratio | NET/DAT Ratio |
| This compound | 3.0 | 31 | 229 | 76.3 | 10.3 |
| Cocaine | 96.1 | 499 | 117 | 1.2 | 5.2 |
Data obtained from in vitro studies using rat brain tissue. IC50 values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter.
Table 2.2: In Vivo Dopamine Transporter Occupancy
| Compound | Dose Range | Maximum Response Rate | DAT Occupancy (%) |
| This compound | 0.010-0.30 mg/kg/infusion | Maintained | 94-99 |
| Cocaine | 0.0030-1.0 mg/kg/infusion | Maintained | 65-76 |
Data from PET neuroimaging studies in rhesus monkeys during self-administration experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Tissue Preparation: Whole brains from male Sprague-Dawley rats are rapidly removed and dissected to isolate the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET). The tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in buffer and stored at -80°C.
-
Radioligand Binding:
-
DAT Assay: Striatal membranes are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
SERT Assay: Hippocampal membranes are incubated with a specific radioligand for SERT (e.g., [³H]citalopram) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
NET Assay: Cortical membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known NET inhibitor (e.g., desipramine).
-
-
Data Analysis: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity of the filters is measured using liquid scintillation counting. The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
Locomotor Activity Studies
Objective: To assess the stimulant effects of this compound on spontaneous motor activity in rodents.
Methodology:
-
Apparatus: Standard open-field chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track horizontal and vertical movements.
-
Procedure:
-
Male Swiss-Webster mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Mice are administered either vehicle (saline) or varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally).
-
Immediately after injection, each mouse is placed in the center of an open-field chamber.
-
Locomotor activity is recorded for a set duration, typically 60-120 minutes.
-
-
Data Analysis: The total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber are quantified. Data are analyzed using ANOVA to compare the effects of different doses of this compound to the vehicle control group.
Intravenous Self-Administration
Objective: To evaluate the reinforcing properties of this compound in non-human primates.
Methodology:
-
Subjects and Surgical Preparation: Adult male rhesus monkeys are surgically implanted with an indwelling intravenous catheter in the jugular or femoral vein. The catheter is passed subcutaneously to an exit point on the back and protected by a tether system.
-
Apparatus: Operant conditioning chambers equipped with two response levers, stimulus lights, and an infusion pump connected to the intravenous catheter.
-
Procedure:
-
Monkeys are first trained to self-administer a standard reinforcing drug, typically cocaine (e.g., 0.1 mg/kg/infusion), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10: 10 lever presses result in one infusion).
-
Once a stable baseline of cocaine self-administration is established, substitution sessions are introduced where saline or different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) are made available instead of cocaine.
-
In separate experiments, the ability of this compound to reduce cocaine self-administration is assessed by pretreating the animals with various doses of this compound prior to a cocaine self-administration session.
-
-
Data Analysis: The primary dependent measures are the number of infusions earned per session and the response rate. A compound is considered to have reinforcing effects if it maintains a significantly higher number of infusions than saline.
Drug Discrimination
Objective: To determine if the subjective effects of this compound are similar to those of cocaine.
Methodology:
-
Subjects: Male Sprague-Dawley rats are food-restricted to maintain 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Rats are trained to discriminate between an intraperitoneal injection of cocaine (e.g., 10 mg/kg) and saline.
-
Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced with food pellets, while responses on the other lever (the "saline" lever) have no consequence. Following a saline injection, the reinforcement contingency is reversed.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered, and the percentage of responses on the cocaine-appropriate lever is measured.
-
-
Data Analysis: Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the cocaine-appropriate lever. The ED50 value (the dose that produces 50% cocaine-appropriate responding) is calculated.
In Vivo Microdialysis
Objective: To measure changes in extracellular dopamine concentrations in the brain following administration of this compound.
Methodology:
-
Surgical Preparation: Male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted above the nucleus accumbens or striatum.
-
Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
This compound or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
-
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug baseline. The time course and magnitude of the this compound-induced increase in extracellular dopamine are determined.
Positron Emission Tomography (PET) Imaging
Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.
Methodology:
-
Radiotracer: A radiolabeled ligand for the DAT, such as [¹¹C]cocaine or a specific this compound analog, is synthesized.
-
Imaging Procedure:
-
Non-human primates (e.g., rhesus monkeys) are anesthetized and positioned in a PET scanner.
-
A baseline scan is performed following the injection of the radiotracer to measure baseline DAT availability.
-
On a separate day, the animal is pretreated with a non-radioactive dose of this compound.
-
A second PET scan is conducted after the administration of the same radiotracer.
-
-
Data Analysis: The PET images are reconstructed and co-registered with a magnetic resonance image (MRI) for anatomical localization. The binding potential of the radiotracer in DAT-rich regions (e.g., striatum) is calculated for both the baseline and this compound pretreatment scans. The percentage of DAT occupancy is then calculated as the percent reduction in radiotracer binding potential following this compound administration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound at the Dopaminergic Synapse.
Caption: Preclinical Research Workflow for Evaluating this compound.
Conclusion
This compound has proven to be an indispensable research tool for elucidating the role of the dopamine transporter in the reinforcing and stimulant effects of cocaine. Its high selectivity for the DAT allows for a more precise investigation of dopaminergic mechanisms compared to the non-selective actions of cocaine. The data and protocols outlined in this guide demonstrate the utility of this compound in a range of preclinical models, from in vitro binding assays to in vivo behavioral and neuroimaging studies. As research into the neurobiology of cocaine addiction continues, this compound will undoubtedly remain a cornerstone for the development and evaluation of novel pharmacotherapies. Its longer duration of action and potent DAT inhibition provide a valuable pharmacological profile for exploring potential agonist replacement therapies for cocaine use disorder.
Investigating RTI-113 as a Potential Agonist Therapy for Cocaine Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cocaine dependence remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] Agonist replacement therapy, a successful strategy for other substance use disorders, presents a promising avenue for treating cocaine addiction.[1][2] This technical guide provides an in-depth examination of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI), as a candidate for agonist therapy for cocaine dependence. By mimicking cocaine's primary mechanism of action at the dopamine transporter (DAT) but with a differing pharmacokinetic and pharmacodynamic profile, this compound has the potential to reduce cocaine use and craving while minimizing abuse liability. This document details the preclinical evidence supporting this compound's potential, including its binding affinity, in vivo efficacy in animal models, and the experimental protocols used to generate these findings.
Introduction: The Rationale for Agonist Therapy in Cocaine Dependence
Cocaine exerts its powerful reinforcing effects primarily by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward circuitry.[3][4] This surge in dopamine is associated with the euphoric effects of the drug and is a key driver of the addiction cycle. Agonist therapy for cocaine dependence aims to substitute cocaine with a medication that has a similar mechanism of action but a more favorable pharmacokinetic and pharmacodynamic profile.[2] An ideal agonist would occupy the DAT, thus reducing craving and withdrawal, while having a slower onset and longer duration of action to mitigate the reinforcing effects and abuse potential associated with the rapid dopamine spikes induced by cocaine.[5]
This compound, a phenyltropane analog, has emerged as a promising candidate due to its high affinity and selectivity for the DAT.[5] Preclinical studies have demonstrated that this compound can substitute for cocaine and reduce cocaine self-administration, suggesting its potential as an effective agonist therapy.[6] This guide will delve into the technical details of the research investigating this compound for this indication.
Data Presentation: Comparative Binding Affinities and In Vivo Efficacy
The efficacy and selectivity of a potential agonist therapy are critically dependent on its binding profile at monoamine transporters. The following tables summarize the in vitro binding affinities (Ki) of this compound and cocaine at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as key in vivo efficacy data from preclinical studies.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound and Cocaine at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 0.65[7] | 170[7] | 170[7] | 261.5 | 261.5 |
| Cocaine | 318[7] | 398[7] | 398[7] | 1.25 | 1.25 |
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Cocaine Dependence
| Animal Model | Key Finding | Dopamine Transporter (DAT) Occupancy | Reference |
| Rhesus Monkeys (Self-Administration) | This compound dose-dependently reduced cocaine self-administration. | High DAT occupancy (72-84%) required to reduce cocaine-maintained responding. | [8] |
| Rhesus Monkeys (Self-Administration) | Doses of this compound that maintained maximum response rates produced 94-99% DAT occupancy. | 94-99% | [5][8] |
| Rats (Self-Administration) | This compound inhibited cocaine self-administration at doses that did not affect food-maintained responding. | Significant DAT occupancy at doses that inhibited cocaine intake. | [6][9] |
| Rats and Squirrel Monkeys (Drug Discrimination) | This compound fully substituted for the discriminative stimulus effects of cocaine. | Not explicitly measured in this study. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate this compound as a potential agonist therapy for cocaine dependence.
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the in vitro binding affinity (Ki) of compounds for the dopamine, serotonin, and norepinephrine transporters.
-
Membrane Preparation:
-
Brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from rodents or non-human primates, or cells expressing the recombinant human transporters, are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled test compound (e.g., this compound or cocaine), a fixed concentration of a radiolabeled ligand known to bind to the target transporter (e.g., [³H]WIN 35,428 for DAT), and the prepared membrane suspension.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intravenous Drug Self-Administration in Non-Human Primates
This in vivo model is considered the gold standard for assessing the reinforcing effects and abuse potential of drugs, as well as for evaluating the efficacy of potential treatment medications.[10]
-
Animal Subjects and Surgical Preparation:
-
Adult rhesus monkeys are individually housed and trained to respond on a lever for food reinforcement.
-
Under sterile surgical conditions, a chronic indwelling catheter is implanted into a major vein (e.g., femoral or jugular vein). The catheter is passed subcutaneously to an exit point on the back, where it is attached to a tether system.[10]
-
-
Self-Administration Procedure:
-
Monkeys are placed in an experimental chamber equipped with response levers and a drug infusion pump connected to the catheter via the tether.
-
Animals are trained to press a lever to receive intravenous infusions of cocaine on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one infusion).[10]
-
Each infusion is paired with a brief stimulus light and/or tone to serve as a conditioned reinforcer.
-
Once a stable baseline of cocaine self-administration is established, substitution tests with this compound are conducted. Different doses of this compound are made available for self-administration to determine if it maintains responding.
-
To assess the therapeutic potential of this compound, pretreatment studies are performed. Monkeys receive a passive infusion of this compound prior to the self-administration session, and the effect on subsequent cocaine self-administration is measured.
-
-
Data Analysis:
-
The primary dependent variable is the number of infusions self-administered per session.
-
Dose-response curves are generated for both cocaine and this compound self-administration.
-
The effect of this compound pretreatment on cocaine self-administration is analyzed to determine if it reduces the reinforcing effects of cocaine.
-
Drug Discrimination in Rodents
This behavioral assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.
-
Animal Subjects and Training:
-
Rats are food-deprived to motivate responding and trained in operant conditioning chambers with two response levers.
-
Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and a saline injection.[11]
-
On days when cocaine is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a specific schedule (e.g., FR 10). Responses on the other lever have no consequence.[11]
-
On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
Training continues until the rats reliably respond on the correct lever depending on the injection they received (e.g., >80% correct responding for several consecutive days).[12]
-
-
Testing Procedure:
-
Once the discrimination is established, test sessions are conducted.
-
On a test day, the rat receives an injection of a test compound (e.g., a specific dose of this compound) and is then placed in the chamber.
-
During the test session, responses on either lever are recorded, but no reinforcement is delivered (extinction conditions) to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is calculated.
-
-
Data Analysis:
-
Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responding on the cocaine-appropriate lever.
-
Dose-response curves are generated to determine the dose of this compound that produces cocaine-like discriminative stimulus effects.
-
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[13]
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens, a key area in the brain's reward system.[14] The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[15]
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.[16]
-
The collected fluid (dialysate) is collected at timed intervals (e.g., every 10-20 minutes) in small vials.
-
After a stable baseline of dopamine levels is established, the animal is administered a drug (e.g., cocaine or this compound), and dialysate collection continues to measure the drug-induced changes in extracellular dopamine.
-
-
Sample Analysis and Data Interpretation:
-
The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The results are expressed as a percentage change from the baseline dopamine levels.
-
This allows for a direct comparison of the effects of this compound and cocaine on dopamine neurotransmission.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the investigation of this compound.
Caption: Dopaminergic signaling pathway and the mechanism of action of cocaine and this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical model of agonist therapy for cocaine dependence.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the investigation of this compound as a potential agonist therapy for cocaine dependence. Its high affinity and selectivity for the dopamine transporter, coupled with its ability to reduce cocaine self-administration in non-human primates, position it as a promising candidate. The longer duration of action of this compound compared to cocaine is a key feature that may contribute to its therapeutic potential by providing a stable level of DAT occupancy, thereby reducing craving and preventing the reinforcing effects of illicit cocaine use.
Further preclinical research should focus on the long-term effects of this compound administration, its potential for abuse liability under different schedules of reinforcement, and its interaction with other neurotransmitter systems. Ultimately, well-controlled clinical trials in human subjects are necessary to determine the safety and efficacy of this compound as a pharmacotherapy for cocaine use disorder. The continued development of promising candidates like this compound is crucial in addressing the unmet medical need for effective treatments for cocaine addiction.
References
- 1. Pharmacotherapeutic strategies for treating cocaine use disorder—what do we have to offer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 7. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]
- 10. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of Ethanol on Cocaine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uva.theopenscholar.com [uva.theopenscholar.com]
- 16. researchgate.net [researchgate.net]
Molecular formula and CAS number for RTI-113 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, also known by its full chemical name (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester hydrochloride, is a synthetic tropane derivative and a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It is structurally related to cocaine and has been extensively studied as a potential pharmacotherapy for cocaine addiction.[3] This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound hydrochloride, including its chemical data, binding affinities, and detailed experimental protocols from key preclinical studies.
Chemical and Molecular Data
This compound hydrochloride is a white to off-white solid. Its fundamental chemical and molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₂ClNO₂·HCl |
| Molecular Weight | 392.32 g/mol |
| CAS Number | 141807-57-0 |
| IUPAC Name | Phenyl (1S,2S,3S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |
Pharmacological Profile: Binding Affinity and Selectivity
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[4] Its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. The following table summarizes the in vitro binding affinities of this compound for these transporters.
| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| Dopamine (DAT) | 3.0 | 76.3 | 10.3 |
| Norepinephrine (NET) | 31 | ||
| Serotonin (SERT) | 229 |
Data from Kuhar et al., 1999, as cited in[5]
Experimental Protocols
Primate Self-Administration Studies
Objective: To characterize the reinforcing effects of this compound and its potential to modify cocaine self-administration.
Experimental Workflow:
Workflow for Primate Self-Administration Studies.
Methodology:
-
Subjects: Adult rhesus monkeys were used in these studies.[5][6]
-
Apparatus: Monkeys were housed in individual chambers equipped with two response levers and a stimulus light. An indwelling intravenous catheter was surgically implanted for drug administration.
-
Training: Monkeys were trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule of reinforcement [FR2(VR16:S)].[5][6] Responding was also maintained by food pellets under a similar schedule to assess behavioral selectivity.[5][6]
-
Substitution Procedure: Once stable responding for cocaine was established, various doses of this compound (e.g., 0.01-0.056 mg/kg/hr) were substituted for cocaine to determine if this compound would maintain self-administration.[5]
-
Pretreatment Procedure: In separate experiments, monkeys were pretreated with different doses of this compound (e.g., 0.10-0.30 mg/kg) before sessions where they could self-administer cocaine.[7] This was to assess this compound's ability to reduce cocaine intake.
-
Data Analysis: The primary dependent variables were the rate of responding and the number of infusions self-administered. Dose-effect curves were generated to compare the potency and efficacy of this compound with cocaine.
Drug Discrimination Studies in Squirrel Monkeys
Objective: To determine if the subjective effects of this compound are similar to those of cocaine.
Methodology:
-
Subjects: Adult squirrel monkeys were used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Monkeys were trained to discriminate an intramuscular injection of cocaine (e.g., 0.3 mg/kg) from a saline injection.[8] Responding on one lever was reinforced with food following a cocaine injection, while responding on the other lever was reinforced after a saline injection.
-
Testing: Once the monkeys reliably discriminated between cocaine and saline, they were administered various doses of this compound before the session to see which lever they would respond on. Full substitution occurs when the monkeys predominantly respond on the cocaine-appropriate lever.
-
Time Course: To determine the duration of action, tests were conducted at various time points after this compound administration.[8]
Results Summary:
-
This compound fully substituted for cocaine in drug discrimination studies, indicating that it has similar subjective effects.[8][9]
-
The discriminative stimulus effects of this compound were found to be approximately five times longer than those of cocaine.[1][8]
Dopamine Reuptake Inhibition Signaling Pathway
This compound exerts its effects by blocking the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons. The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.
Mechanism of Dopamine Reuptake Inhibition by this compound.
Pharmacokinetic Properties
Detailed pharmacokinetic studies on this compound hydrochloride in humans are limited. However, preclinical studies in non-human primates indicate that this compound has a longer duration of action compared to cocaine.[9] In drug discrimination studies, the effects of this compound were observed to be approximately five times longer than those of cocaine.[1][8] Further research is needed to fully characterize the pharmacokinetic profile of this compound, including its half-life, time to maximum concentration, and bioavailability in humans.
Positron Emission Tomography (PET) Imaging
Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.
Methodology:
-
Subjects: Rhesus monkeys.[7]
-
Radioligand: A radiolabeled tracer that binds to DAT, such as [¹⁸F]FECNT, is administered intravenously.[7]
-
Scanning: PET scans are conducted to measure the baseline binding of the radioligand to DAT in the striatum.
-
This compound Administration: this compound is then administered, and subsequent PET scans are performed to measure the displacement of the radioligand.
-
Data Analysis: The difference in radioligand binding before and after this compound administration is used to calculate the percentage of DAT occupancy.
Results Summary:
-
Doses of this compound that maintained maximum self-administration response rates resulted in 94-99% occupancy of the dopamine transporter.[3][7]
-
Pretreatment doses of this compound that reduced cocaine self-administration were associated with DAT occupancy levels between 72-84%.[7]
Conclusion
This compound hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in the reinforcing effects of psychostimulants. Its high potency and selectivity for DAT, coupled with a longer duration of action than cocaine, have made it a subject of interest in the development of agonist-based therapies for cocaine dependence. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into its clinical pharmacology and safety profile is warranted to determine its therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the monoamine uptake inhibitors RTI-112 and this compound on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Behavioral Effects of RTI-113
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the behavioral effects of RTI-113 (2β-carbomethoxy-3β-(4-iodophenyl)tropane), a potent and selective dopamine reuptake inhibitor. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of the compound's pharmacological profile.
Core Behavioral Effects of this compound
This compound has been primarily investigated for its stimulant, reinforcing, and discriminative stimulus effects, which are largely attributed to its high affinity and selectivity for the dopamine transporter (DAT).[1][2] By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, leading to a range of behavioral outcomes.
Data Presentation: Summary of Quantitative Behavioral Data
The following tables summarize the key quantitative findings from locomotor activity, self-administration, and drug discrimination studies involving this compound.
Table 1: Locomotor Activity
| Animal Model | This compound Dose Range (mg/kg) | Comparator Drug and Dose Range (mg/kg) | Key Findings | Citation(s) |
| Mouse | Not Specified | Cocaine (not specified) | This compound is more potent and has a longer duration of action in stimulating locomotor activity compared to cocaine. | [3] |
| Squirrel Monkey | 0.03 - 1.0 | Cocaine (0.03 - 3.0) | This compound increases response rates, with a potency greater than or equal to cocaine, and exhibits a longer duration of action. | [4] |
Table 2: Self-Administration
| Animal Model | This compound Dose Range (mg/kg/infusion) | Comparator Drug and Dose Range (mg/kg/infusion) | Schedule of Reinforcement | Key Findings | Citation(s) |
| Rhesus Monkey | 0.010 - 0.30 | Cocaine (0.0030 - 1.0) | Second-Order Schedule | This compound and cocaine are equipotent in maintaining self-administration. Pretreatment with this compound (0.10-0.30 mg/kg) dose-dependently reduces cocaine self-administration. | [5] |
| Rhesus Monkey | 0.01 - 0.056 (mg/kg/hr) | Not Applicable | Second-Order Schedule [FR2(VR16:S)] | Dose-dependently produced a sustained and nearly complete elimination of cocaine self-administration. | [6][7] |
| Squirrel Monkey | Not Specified | Cocaine (not specified) | Second-Order FI 900-s | Reliably maintained self-administration behavior. | [4] |
Table 3: Drug Discrimination
| Animal Model | Training Drug and Dose (mg/kg) | This compound Substitution Dose Range (mg/kg) | Key Findings | Citation(s) |
| Rat | Cocaine (10) | Not Specified | This compound fully substitutes for the discriminative stimulus effects of cocaine. | [8] |
| Squirrel Monkey | Cocaine (0.3) | Not Specified | This compound fully substitutes for the discriminative stimulus effects of cocaine, with a duration of action approximately five times longer. | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key behavioral assays used to characterize this compound.
Locomotor Activity Assessment
Objective: To measure the effects of this compound on spontaneous motor activity in rodents.
Apparatus:
-
An open-field activity monitoring system consisting of a clear Plexiglas chamber (e.g., 40 cm x 40 cm x 30 cm).[10]
-
The chamber is equipped with a grid of infrared photobeams on the x and y axes to detect horizontal movements and, optionally, a z-axis for vertical movements (rearing).[11][12]
-
The apparatus is housed in a sound-attenuating, ventilated chamber with controlled lighting.[12]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the testing day, place each animal in the activity chamber for a 30-minute habituation period to allow for exploration and for activity levels to stabilize.[10][13]
-
Drug Administration: Following habituation, remove the animal from the chamber and administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is collected by a computer system that records the number of photobeam breaks over time.[14]
-
Data Analysis: The primary dependent measure is the total number of beam breaks, which is indicative of horizontal locomotor activity. Data are typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the onset, peak, and duration of the drug's effects.
Intravenous Self-Administration
Objective: To determine the reinforcing effects of this compound.
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a liquid swivel for drug infusion.[15]
-
An infusion pump is connected to the liquid swivel via Tygon tubing.
Procedure:
-
Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular or femoral vein of the animal (e.g., rhesus monkey) under aseptic conditions. The external end of the catheter is attached to a subcutaneous vascular access port.[15][16]
-
Recovery: Allow a post-operative recovery period of at least one week, during which the catheter is flushed daily with heparinized saline to maintain patency.
-
Acquisition of Self-Administration: Train the animals to self-administer a known reinforcer, such as cocaine, on a simple schedule of reinforcement (e.g., Fixed Ratio 1, FR1). Lever presses on the "active" lever result in a drug infusion and the presentation of a stimulus light, while presses on the "inactive" lever have no programmed consequences.
-
Second-Order Schedule Training: Once responding is stable on a simple schedule, introduce a second-order schedule [e.g., FR2(VR16:S)] to maintain high rates of responding.[6][7] Under this schedule, the completion of a variable number of responses (e.g., an average of 16) results in a brief presentation of the stimulus light. The first completion of the response requirement after a fixed interval (e.g., 15 minutes) results in both the stimulus light and a drug infusion.
-
Substitution with this compound: Once a stable baseline of cocaine self-administration is established, substitute different doses of this compound for cocaine to determine its reinforcing efficacy.
-
Data Analysis: The primary dependent measures are the number of infusions earned and the response rate on the active and inactive levers.
Drug Discrimination
Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse, such as cocaine.
Apparatus:
-
A standard two-lever operant conditioning chamber with a food pellet dispenser.[17]
Procedure:
-
Lever Press Training: Train food-deprived rats to press a lever for food reinforcement on a simple schedule (e.g., FR1).[1]
-
Discrimination Training: Establish the training drug (e.g., 10 mg/kg cocaine) and vehicle (saline) as discriminative stimuli. On days when cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.[8][18][19] The drug and saline sessions are typically alternated daily or in a double alternation schedule.[18]
-
Acquisition Criterion: Continue training until the animals reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 of 10 consecutive sessions).[17]
-
Substitution Testing: Once the discrimination is acquired, conduct test sessions with various doses of this compound. During test sessions, responses on either lever are recorded but not reinforced.
-
Data Analysis: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.[17]
Conditioned Place Preference (Proposed Protocol)
Objective: To evaluate the rewarding properties of this compound by assessing the animal's preference for an environment previously paired with the drug.
Apparatus:
-
A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller, neutral central chamber.[20][21]
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a 15-minute session. Record the time spent in each of the large chambers to determine any initial preference.[22][23]
-
Conditioning: This phase typically occurs over 4-8 days.[20][24]
-
Drug Pairing: On drug conditioning days, administer a specific dose of this compound and confine the animal to one of the large chambers for a set period (e.g., 30 minutes). For an unbiased design, the drug-paired chamber is counterbalanced across animals.[22]
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other large chamber for the same duration.
-
-
Post-Conditioning (Preference Test): On the day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the large chambers.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting that the drug has rewarding properties.
Mandatory Visualizations
Dopamine Signaling Pathway with this compound Inhibition
Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing this compound's effect on rodent locomotor activity.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for evaluating the reinforcing effects of this compound.
Experimental Workflow for Drug Discrimination
Caption: Workflow for assessing the subjective effects of this compound.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for determining the rewarding properties of this compound.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Locomotor stimulant effects of novel phenyltropanes in the mouse | RTI [rti.org]
- 4. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the monoamine uptake inhibitors RTI-112 and this compound on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 14. youtube.com [youtube.com]
- 15. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. labcorp.com [labcorp.com]
- 19. med-associates.com [med-associates.com]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 22. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 24. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
Methodological & Application
Protocol for RTI-113 Intravenous Self-Administration in Rodents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for studying the reinforcing properties of RTI-113, a potent and selective dopamine reuptake inhibitor, using the intravenous self-administration (IVSA) paradigm in rodents. The following sections detail the necessary surgical procedures, apparatus setup, and a step-by-step guide for the acquisition and maintenance of this compound self-administration. This protocol is designed to be a valuable resource for researchers investigating the abuse potential and therapeutic applications of novel psychoactive compounds.
Subject and Housing
1.1 Subjects: Adult male Sprague-Dawley rats (250-300g) are commonly used for this paradigm. Upon arrival, animals should be single-housed to protect the impending surgical implant.[1]
1.2 Housing Conditions: Rats should be housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.[1] Standard chow and water are available ad libitum in the home cages throughout the experiment.[1]
Surgical Procedure: Intravenous Catheter Implantation
Aseptic surgical techniques are crucial for the success and longevity of intravenous self-administration studies.[2]
2.1 Pre-operative Preparation:
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).[3]
-
Analgesia and Antibiotics: Administer a pre-operative analgesic (e.g., Ketoprofen, 5 mg/kg, s.c.) and an antibiotic (e.g., Cefazolin, 160 mg/kg, s.c.) to manage pain and prevent infection.[2][3]
-
Surgical Site Preparation: Shave the area on the back between the scapulae and the ventral neck region over the right jugular vein.[3] Disinfect the shaved areas with a betadine-alcohol solution.[3]
2.2 Catheter Implantation:
-
A detailed, step-by-step protocol for jugular vein catheterization is available and should be followed meticulously. This procedure involves creating a subcutaneous tunnel from the back to the neck, isolating the jugular vein, inserting the catheter, and securing it in place. The distal end of the catheter is externalized on the back of the rat.[3]
2.3 Post-operative Care:
-
Flush the catheter daily with a heparinized saline solution to maintain patency.[2] A solution of heparin (10-20 U/mL) in sterile saline is recommended.[4]
-
Administer post-operative analgesics for at least 48 hours.
-
Allow the animals to recover for a minimum of 5-7 days before initiating behavioral procedures.
Apparatus
3.1 Operant Conditioning Chambers:
-
Standard operant conditioning chambers for rats (e.g., Med Associates, Coulbourn Instruments) should be used.[5]
-
Each chamber should be housed within a sound-attenuating cubicle equipped with a ventilation fan.[6][7]
-
The chamber must contain:
Experimental Protocol: this compound Self-Administration
4.1 Drug Preparation:
-
This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride) should be dissolved in sterile 0.9% saline. The solution should be prepared fresh daily.
4.2 Acquisition of this compound Self-Administration:
-
Habituation: For 2-3 days prior to training, habituate the rats to the operant chambers for 30-60 minutes each day. During this phase, the levers are retracted, and no infusions are delivered.
-
Initial Training (Fixed Ratio 1 Schedule):
-
Begin with daily 2-hour sessions.
-
A response on the active lever results in a single intravenous infusion of this compound (a starting dose of 0.01 mg/kg/infusion can be effective).[11]
-
Each infusion should be paired with the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).[12]
-
A 20-second time-out period follows each infusion, during which responses are recorded but have no programmed consequences.[1]
-
Responses on the inactive lever are recorded but do not result in an infusion or stimulus presentation.
-
Training continues until the rat demonstrates stable responding, typically defined as receiving at least 10 infusions per session for three consecutive days with at least 80% of responses on the active lever.[1]
-
4.3 Maintenance of Responding (Second-Order Schedule of Reinforcement):
-
To study drug-seeking behavior more rigorously, a second-order schedule can be implemented.[12][13]
-
Schedule Parameters: A commonly used schedule is a Fixed Interval 15 minutes (FR 10:S).[12]
-
Under this schedule, every 10th response on the active lever (FR10) results in the brief presentation of the conditioned stimulus (S) (e.g., a 2-second light flash).[12][14]
-
The first FR10 completion after a 15-minute interval has elapsed results in both the conditioned stimulus and an intravenous infusion of this compound.[12]
-
-
This schedule generates high rates of responding for the conditioned stimulus in the absence of the drug, providing a measure of drug-seeking behavior.[12][15]
Data Presentation
Table 1: this compound Intravenous Self-Administration Parameters
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | [1] |
| Initial Body Weight | 250-300 g | |
| Housing | Single-housed | [1] |
| Catheter Type | Intravenous Jugular Catheter | [3] |
| This compound Dose Range | 0.01 - 0.30 mg/kg/infusion | [11] |
| Vehicle | Sterile 0.9% Saline | |
| Session Duration | 2 hours | [1] |
| Acquisition Schedule | Fixed Ratio 1 (FR1) | [1] |
| Maintenance Schedule | Second-Order (e.g., FI 15 min (FR10:S)) | [12] |
| Conditioned Stimulus | 20s Light Presentation | [12] |
| Time-out Period | 20 seconds | [1] |
Visualizations
Caption: Experimental workflow for this compound intravenous self-administration in rodents.
Caption: Mechanism of action of this compound at the dopamine transporter.
References
- 1. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous Jugular Catheterization for Rats [protocols.io]
- 4. instechlabs.com [instechlabs.com]
- 5. animalab.eu [animalab.eu]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biomed-easy.com [biomed-easy.com]
- 10. instechlabs.com [instechlabs.com]
- 11. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acquisition, maintenance and reinstatement of intravenous cocaine self-administration under a second-order schedule of reinforcement in rats: effects of conditioned cues and continuous access to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Second-order schedules of drug self-administration in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Second-order schedules of intravenous drug self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stimulant Self-Administration | Veterian Key [veteriankey.com]
Application Notes and Protocols for Drug Discrimination Studies with RTI-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, a phenyltropane analog, is a potent and highly selective dopamine reuptake inhibitor (DRI).[1] Its distinct pharmacological profile, characterized by a high affinity for the dopamine transporter (DAT) and a longer duration of action compared to cocaine, has made it a valuable tool in addiction research.[2][3] this compound has been investigated as a potential agonist therapy for cocaine dependence.[2][3] Drug discrimination paradigms are essential preclinical assays used to evaluate the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle injection. The ability of a novel compound to substitute for the training drug is indicative of a similar subjective state and likely a shared mechanism of action. These application notes provide detailed protocols for designing and conducting drug discrimination studies with this compound to assess its cocaine-like discriminative stimulus effects.
Mechanism of Action
This compound exerts its effects primarily by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition of DAT leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[4] The subjective effects of psychostimulants like cocaine are largely attributed to their ability to increase synaptic dopamine levels in brain regions associated with reward and motivation.[4] Due to its high selectivity for DAT, this compound serves as a more specific tool to investigate the role of dopamine in the discriminative stimulus effects of cocaine, with less confounding influence from the serotonin and norepinephrine transporters.
Data Presentation
The following tables summarize the discriminative stimulus effects of this compound in animals trained to discriminate cocaine from saline. This quantitative data is essential for comparing the potency and efficacy of this compound to cocaine.
Table 1: Discriminative Stimulus Effects of Cocaine and this compound in Rats
| Compound | Training Drug (Dose, i.p.) | ED₅₀ (mg/kg, i.p.) | Maximum % Drug Lever Responding |
| Cocaine | Cocaine (10 mg/kg) | 2.36 - 4.22[5][6] | 100% |
| This compound | Cocaine (10 mg/kg) | ~1.0-3.0 (estimated) | 100% |
Note: Specific ED₅₀ values for this compound in rats trained to discriminate 10 mg/kg cocaine were not explicitly found in the searched literature. The estimated range is based on qualitative descriptions of its potency relative to cocaine.
Table 2: Discriminative Stimulus Effects of Cocaine and this compound in Squirrel Monkeys
| Compound | Training Drug (Dose, i.m.) | ED₅₀ (mg/kg, i.m.) | Maximum % Drug Lever Responding |
| Cocaine | Cocaine (0.3 mg/kg) | ~0.1-0.3 | 100% |
| This compound | Cocaine (0.3 mg/kg) | ~0.1-0.3 | 100% |
Note: Specific ED₅₀ values for this compound in squirrel monkeys trained to discriminate 0.3 mg/kg cocaine were not explicitly found in the searched literature. The estimated range is based on qualitative descriptions of its similar potency to cocaine in this species.[7]
Experimental Protocols
This section provides a detailed methodology for a two-lever drug discrimination study in rats to evaluate the cocaine-like effects of this compound.
Subjects
-
Adult male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water are available ad libitum, except during experimental sessions where food may be used as a reinforcer.
Apparatus
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Each lever is positioned on either side of a central food trough.
-
The chambers are housed in sound-attenuating cubicles with ventilation fans to mask external noise.
-
An automated data collection system is used to record lever presses and pellet delivery.
Procedure
Phase 1: Lever Press Training (Shaping)
-
Rats are initially trained to press either lever for food reinforcement (e.g., 45-mg sucrose pellets) on a continuous reinforcement schedule (Fixed Ratio 1; FR1), where each press results in the delivery of one pellet.
-
Once lever pressing is established, the schedule of reinforcement is gradually increased to a Fixed Ratio 20 (FR20), where 20 presses are required for a single food pellet. This is done to establish a stable baseline of responding.
Phase 2: Discrimination Training
-
Once stable responding is achieved on the FR20 schedule, discrimination training begins.
-
Animals are divided into two groups. Before each daily session, animals receive an intraperitoneal (i.p.) injection of either cocaine (10 mg/kg) or saline (1 ml/kg).[8]
-
A double-alternation schedule is often used: two consecutive days of cocaine injections followed by two consecutive days of saline injections (C-C-S-S).[8]
-
On days when cocaine is administered, only responses on the designated "drug" lever are reinforced. Responses on the "saline" lever have no consequence.
-
On days when saline is administered, only responses on the "saline" lever are reinforced. Responses on the "drug" lever are without consequence.
-
The assignment of the "drug" and "saline" levers (left or right) should be counterbalanced across the animals.
-
Training sessions are typically 15-30 minutes in duration.
-
Discrimination is considered acquired when at least 85% of the total responses are emitted on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.
Phase 3: Substitution Testing with this compound
-
Once the discrimination criteria are met, substitution tests with this compound can begin.
-
Test sessions are interspersed with training sessions to maintain the discrimination performance. For example, a weekly schedule could be: Training (Cocaine), Training (Saline), Training (Cocaine), Test, Training (Saline).
-
On test days, animals receive an i.p. injection of a dose of this compound or vehicle. A range of doses should be tested in a counterbalanced order across subjects.
-
During test sessions, responses on either lever are reinforced to avoid extinguishing responding.
-
The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate (responses per minute).
-
Full substitution is generally defined as ≥80% of responses on the cocaine-appropriate lever. Partial substitution is defined as 20-79% of responses on the cocaine-appropriate lever. No substitution is defined as <20% of responses on the cocaine-appropriate lever.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the dopamine synapse.
Experimental Workflow for Drug Discrimination
Caption: Workflow for an this compound drug discrimination study.
Logical Relationships in Drug Discrimination
Caption: Logical framework of a drug discrimination paradigm.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrimination of cocaethylene in rats trained to discriminate between its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Ethanol on Cocaine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging to Measure RTI-113 Dopamine Transporter Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Positron Emission Tomography (PET) imaging with the radioligand [¹¹C]RTI-113 (or its close analog [¹¹C]RTI-32) to measure dopamine transporter (DAT) occupancy in the human brain. This technique is a powerful tool in neuroscience research and drug development for assessing the in vivo potency and mechanism of action of novel therapeutics targeting the dopamine system.
Introduction
The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2] Dysregulation of DAT function is implicated in various neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, DAT is a primary target for a wide range of therapeutic drugs and substances of abuse.
PET imaging with a selective radioligand such as [¹¹C]this compound allows for the non-invasive quantification of DAT density and occupancy in the living human brain. By measuring the displacement of [¹¹C]this compound by a competing drug, researchers can determine the percentage of DATs occupied by the drug at given doses, providing critical information for dose-finding studies and understanding drug-target engagement.
Principle of the Method
The fundamental principle of a PET occupancy study is the competitive binding of a radiolabeled ligand (e.g., [¹¹C]this compound) and an unlabeled drug at the same target site (DAT). A baseline PET scan is performed to measure the baseline binding of the radioligand to the DAT. Subsequently, a second PET scan is conducted after the administration of the competing drug. The reduction in radioligand binding in the second scan is proportional to the occupancy of the DAT by the competing drug.
The primary outcome measure in these studies is the Binding Potential (BP_ND_), which is an index of the density of available receptors or transporters. The DAT occupancy is then calculated as the percentage reduction in BP_ND_ from the baseline scan to the post-drug scan.
Dopamine Transporter Signaling Pathway
The dopamine transporter is a key regulator of dopamine signaling. The following diagram illustrates the role of DAT in the context of a dopaminergic synapse and its regulation by intracellular signaling cascades.
Experimental Protocols
The following protocols are synthesized from established methodologies for PET occupancy studies of the dopamine transporter. Researchers should adapt these protocols based on their specific research questions, available equipment, and institutional guidelines.
-
Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with contraindications for PET scanning (e.g., pregnancy, claustrophobia) or those taking medications that may interfere with the dopamine system.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Pre-scan Instructions: Instruct subjects to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. They should also abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan.
-
Radiosynthesis of [¹¹C]this compound: [¹¹C]this compound is typically synthesized by the N-methylation of the corresponding desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Quality Control: Ensure the radiochemical purity, specific activity, and sterility of the final product meet all regulatory and quality standards before injection.
This protocol describes a two-scan paradigm (baseline and post-drug) for a DAT occupancy study.
4.3.1. Baseline PET Scan
-
Subject Positioning: Position the subject comfortably in the PET scanner with their head immobilized using a head holder to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radioligand Injection: Administer a bolus injection of [¹¹C]this compound intravenously. The typical injected dose is approximately 370 MBq (10 mCi), but this should be optimized based on scanner sensitivity and local regulations.
-
Dynamic PET Acquisition: Begin dynamic PET data acquisition immediately upon injection and continue for 90-120 minutes. The framing schedule should be designed to capture the initial rapid kinetics and the later equilibrium phase (e.g., 6 x 30s, 3 x 1 min, 2 x 2.5 min, 12 x 5 min).
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): If a full kinetic analysis is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function. This involves frequent sampling in the initial minutes, with decreasing frequency later in the scan. Plasma should be separated, and metabolite analysis performed to determine the fraction of unmetabolized radioligand.
4.3.2. Drug Administration and Post-Drug PET Scan
-
Drug Administration: Administer the competing drug according to the study design (e.g., oral or intravenous). The timing of the post-drug PET scan should be based on the pharmacokinetics of the competing drug to ensure that it has reached a stable concentration in the brain.
-
Post-Drug PET Scan: Repeat the PET imaging procedure as described in section 4.3.1.
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Image Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: Define ROIs for key brain regions with high DAT density, such as the striatum, caudate nucleus, and putamen. A reference region with negligible DAT density, such as the cerebellum, should also be delineated.
-
Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. Use appropriate kinetic models to estimate the binding potential (BP_ND_).
-
Reference Tissue Models (e.g., Simplified Reference Tissue Model - SRTM): These models are often preferred as they do not require arterial blood sampling. They use the TAC from the reference region (cerebellum) as an input function to estimate BP_ND_ in the target regions.
-
Compartmental Models (with arterial input function): These models provide a more detailed quantification of radioligand kinetics but require arterial blood sampling.
-
-
Calculation of DAT Occupancy: Calculate the DAT occupancy for each ROI using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
-
Data Presentation
Quantitative data from [¹¹C]this compound PET studies should be summarized in a clear and organized manner to facilitate interpretation and comparison across studies.
Table 1: Typical Binding Potential (BP_ND_) of DAT Radioligands in Healthy Human Brain
| Brain Region | [¹¹C]RTI-32 (Estimated from patient data) | [¹¹C]raclopride (for comparison)[3] |
| Caudate Nucleus | ~3.0 - 4.0 | 1.60 - 2.07 |
| Putamen | ~3.5 - 5.0 | 2.12 - 2.85 |
| Striatum (whole) | ~3.2 - 4.5 | - |
Note: BP_ND_ values for [¹¹C]RTI-32 are estimated based on observed reductions in Parkinson's disease patients from a healthy baseline.[4][5] Actual values may vary depending on the specific methodology and population.
Table 2: Dopamine Transporter (DAT) Occupancy for Various Drugs
| Drug | Dose | Radioligand | Brain Region | DAT Occupancy (%) | Reference |
| This compound | 0.010 - 0.30 mg/kg (IV, Rhesus) | [¹⁸F]FECNT | Striatum | 94 - 99 | Wilcox et al., 2001[6] |
| Cocaine | 0.25 mg/kg (IV, Mouse) | [³H]Cocaine | Striatum | ~50 | Gatley et al., 1999[7] |
| 1.0 mg/kg (IV, Mouse) | [³H]Cocaine | Striatum | ~80 | Gatley et al., 1999[7] | |
| Methylphenidate | 20 mg (Oral, Human) | [¹¹C]Cocaine | Striatum | 54 ± 5 | Volkow et al., 1998[8] |
| 40 mg (Oral, Human) | [¹¹C]Cocaine | Striatum | 72 ± 3 | Volkow et al., 1998[8] | |
| 60 mg (Oral, Human) | [¹¹C]Cocaine | Striatum | 74 ± 2 | Volkow et al., 1998[8] |
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for a typical [¹¹C]this compound PET DAT occupancy study.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [11C]RTI-32 PET studies of the dopamine transporter in early dopa-naive Parkinson's disease: implications for the symptomatic threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine-transporter occupancy after intravenous doses of cocaine and methylphenidate in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Dose Range of RTI-113 for Behavioral Studies in Squirrel Monkeys: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dose range of the selective dopamine reuptake inhibitor, RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride), for use in behavioral studies with squirrel monkeys. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting preclinical studies.
Introduction
This compound is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated for its cocaine-like behavioral effects and as a potential pharmacotherapy for cocaine dependence.[1][2] Its longer duration of action compared to cocaine makes it a compound of significant interest in addiction research.[1][3] This document outlines the effective dose ranges of this compound in established behavioral paradigms in squirrel monkeys, including drug discrimination and self-administration, and provides detailed protocols for these experiments.
Data Presentation: Effective Dose Ranges of this compound in Squirrel Monkeys
The following tables summarize the quantitative data on the effective doses of this compound in various behavioral paradigms in squirrel monkeys.
| Behavioral Paradigm | Dose Range (mg/kg) | Route of Administration | Observed Effects | Citations |
| General Behavioral Effects | 0.03 - 1.0 | Intramuscular (i.m.) | Increased response rates in a fixed-interval schedule of stimulus termination. | [1] |
| Drug Discrimination (Cocaine Substitution) | Not explicitly defined, but substitutes for 0.3 mg/kg cocaine. | i.m. | This compound fully substitutes for the discriminative stimulus effects of cocaine. | [1][4] |
| Self-Administration | Not explicitly defined, but reliably maintains self-administration. | Intravenous (i.v.) | This compound serves as a positive reinforcer, maintaining self-administration behavior. | [1] |
| Pretreatment on Cocaine Self-Administration | Not explicitly defined, but effective at reducing cocaine intake. | i.m. | Pretreatment with this compound can decrease self-administration of cocaine. | [1] |
Note: While some studies were conducted in rhesus monkeys, the data provides a valuable reference for studies in squirrel monkeys. For instance, in rhesus monkeys, this compound was self-administered at doses of 0.010-0.30 mg/kg/infusion and used as a pretreatment at 0.10-0.30 mg/kg.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are synthesized from established procedures in the field.
Protocol 1: Drug Discrimination
Objective: To determine if this compound produces cocaine-like discriminative stimulus effects.
Apparatus: Standard two-lever operant conditioning chambers for squirrel monkeys, equipped with stimulus lights and a food pellet dispenser.
Procedure:
-
Training:
-
Monkeys are trained to press one lever after an intramuscular (i.m.) injection of cocaine (e.g., 0.3 mg/kg) and a second lever after an injection of saline.[4]
-
Correct lever presses are reinforced with a food pellet under a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 presses result in one food pellet).
-
Training sessions are conducted daily, with cocaine and saline sessions typically alternating.
-
Training continues until a high level of accuracy (e.g., >90% of responses on the correct lever before the first reinforcer) is achieved.
-
-
Testing:
-
Once stable discrimination is established, test sessions with various doses of this compound are conducted.
-
Different doses of this compound are administered i.m. prior to the session.
-
During test sessions, responses on either lever are reinforced to avoid extinction.
-
The percentage of responses on the cocaine-appropriate lever is recorded for each dose of this compound.
-
A full substitution is generally considered to be >80% of responses on the cocaine-appropriate lever.
-
Protocol 2: Intravenous Self-Administration
Objective: To determine if this compound functions as a reinforcer and to establish a dose-response curve for its self-administration.
Apparatus: Operant conditioning chambers equipped with a response lever, stimulus lights, and an infusion pump connected to a surgically implanted intravenous catheter.
Procedure:
-
Surgical Preparation:
-
Monkeys are surgically implanted with a chronic indwelling intravenous catheter in a major vein (e.g., jugular or femoral).
-
The catheter is passed subcutaneously to an exit point on the back to allow for connection to the infusion pump.
-
-
Acquisition of Self-Administration:
-
Monkeys are first trained to self-administer a known reinforcer, typically cocaine (e.g., 0.1 mg/kg/infusion), under a simple reinforcement schedule (e.g., FR 1).
-
Each lever press results in a brief visual or auditory stimulus and an intravenous infusion of the drug.
-
-
Dose-Response Determination:
-
Once stable self-administration is acquired, different doses of this compound are substituted for cocaine.
-
Each dose is tested for several sessions to establish a stable rate of responding.
-
The number of infusions per session is recorded for each dose.
-
A typical experiment would include a range of doses to generate a dose-response curve, which often has an inverted U-shape.
-
Protocol 3: Pretreatment Effects on Cocaine Self-Administration
Objective: To assess the potential of this compound to reduce the reinforcing effects of cocaine.
Apparatus: Same as for intravenous self-administration.
Procedure:
-
Baseline Cocaine Self-Administration:
-
Monkeys are trained to self-administer a stable baseline dose of cocaine under a specific schedule of reinforcement (e.g., a second-order fixed-interval schedule, FI 900-s).[1]
-
-
Pretreatment Administration:
-
Prior to the self-administration session, monkeys are pretreated with an i.m. injection of either saline or a specific dose of this compound.
-
The pretreatment time before the session should be consistent.
-
-
Data Collection and Analysis:
-
The number of cocaine infusions self-administered following pretreatment with this compound is compared to the number of infusions following saline pretreatment.
-
A significant reduction in cocaine self-administration suggests that this compound may be attenuating the reinforcing effects of cocaine.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the dopamine synapse.
Experimental Workflow for Drug Discrimination Studies
Caption: Workflow for a typical drug discrimination study.
Logical Relationship in Pretreatment Studies
Caption: Logic of this compound pretreatment on cocaine self-administration.
References
- 1. Fixed-interval responding under second-order schedules of food presentation or cocaine injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second-order schedules of drug injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of RTI-113 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of RTI-113 solutions for in vivo administration in preclinical research settings. The protocols outlined below are based on established methodologies for structurally related compounds and are intended to ensure the safe and effective delivery of this compound for toxicological, pharmacological, and behavioral studies.
Data Presentation
The following table summarizes key quantitative data for the in vivo administration of this compound, compiled from various studies. This information is crucial for dose selection and experimental design.
| Parameter | Species | Administration Route | Dosage Range | Reported Effect |
| Discriminative Stimulus Effects | Rat | Not Specified | 10 mg/kg | Substituted for cocaine[1] |
| Discriminative Stimulus Effects | Squirrel Monkey | Not Specified | 0.3 mg/kg | Substituted for cocaine[1] |
| Behavioral Effects | Squirrel Monkey | Intravenous (i.v.) | 0.03 - 1.0 mg/kg | Comparison with cocaine |
| Self-Administration | Rhesus Monkey | Intravenous (i.v.) | 0.010 - 0.30 mg/kg/infusion | Maintained self-administration |
Experimental Protocols
This section details the recommended procedures for the preparation of this compound solutions for parenteral administration. As this compound is a hydrochloride salt, it is expected to be water-soluble, making sterile saline an appropriate vehicle. The following protocols are adapted from established procedures for similar phenyltropane analogs, such as RTI-51.[1]
Materials and Equipment
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials or centrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for this compound Solution Preparation
-
Aseptic Technique: All procedures should be performed in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to achieve the target concentration.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear and colorless solution.[1]
-
-
Sterile Filtration: To ensure the removal of any potential microbial contamination, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage:
In Vivo Administration Protocols
The choice of administration route and dosage will depend on the specific experimental design. The following are general guidelines for common routes used in rodent studies.
Intraperitoneal (i.p.) Administration:
-
Dosage Range: 0.1 - 10 mg/kg[1]
-
Injection Volume: 5-10 mL/kg body weight[1]
-
Procedure:
-
Restrain the animal securely.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to check for the absence of peritoneal fluid or blood.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and monitor the animal for any adverse reactions.[1]
-
Intravenous (i.v.) Administration (Tail Vein in Mice/Rats):
-
Dosage Range: 0.03 - 1 mg/kg[1]
-
Injection Volume: 1-5 mL/kg body weight[1]
-
Procedure:
-
Warm the animal's tail to dilate the lateral veins.
-
Place the animal in a suitable restraining device.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Inject the solution at a slow, controlled rate.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor its condition.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes involved in the preparation and administration of this compound solutions.
Caption: Workflow for preparing sterile this compound solutions for in vivo use.
Caption: Decision tree for selecting the appropriate in vivo administration route.
References
Assessing the Reinforcing Effects of RTI-113: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the reinforcing effects of RTI-113, a potent and selective dopamine reuptake inhibitor (DRI). The following sections outline the theoretical background, key experimental procedures, and data presentation guidelines necessary for a thorough preclinical assessment of this compound.
Introduction to this compound and its Mechanism of Action
This compound, with the full chemical name 2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a phenyltropane derivative that acts as a highly selective inhibitor of the dopamine transporter (DAT).[1] Its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens.[2][3] The reinforcing properties of this compound are predominantly attributed to this elevation of dopaminergic neurotransmission, making it a valuable tool for studying the neurobiology of addiction and for potential development as a pharmacotherapy for cocaine dependence.[1][4] Compared to cocaine, this compound exhibits a higher potency and a significantly longer duration of action.[1][5]
Signaling Pathway of this compound's Reinforcing Effects
The reinforcing effects of this compound are initiated by its binding to the dopamine transporter on presynaptic neurons in the mesolimbic pathway. This binding event inhibits the reuptake of dopamine, leading to its accumulation in the synaptic cleft. The increased synaptic dopamine then stimulates postsynaptic D1 and D2 receptors, initiating a cascade of intracellular signaling events that are believed to underlie the rewarding and reinforcing properties of the drug.
Caption: Mechanism of this compound in the synapse.
Experimental Protocols for Assessing Reinforcing Effects
To comprehensively evaluate the reinforcing properties of this compound, a combination of behavioral pharmacology assays is recommended. The following protocols for intravenous self-administration, conditioned place preference, and locomotor activity are based on established methodologies for psychostimulants.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing efficacy of a drug, as it measures the motivation of an animal to actively work for a drug infusion.
Caption: Intravenous Self-Administration Workflow.
-
Subjects: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.
-
Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The external end of the catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port.
-
Allow a recovery period of 5-7 days post-surgery, during which the catheter is flushed daily with heparinized saline to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber for a 2-hour session daily.
-
Connect the infusion pump to the rat's catheter via a tether and swivel system.
-
Initially, train the rats on a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Inactive lever presses are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Determination:
-
Once stable responding is established, substitute different unit doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) across sessions in a counterbalanced order.
-
This will generate a dose-response curve, which is typically an inverted U-shape for reinforcing drugs.[1]
-
-
Progressive Ratio (PR) Schedule:
-
To assess the motivation to self-administer this compound, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint," or the last ratio completed before responding ceases, serves as a measure of the reinforcing strength of the drug.
-
| Dose of this compound (mg/kg/infusion) | Mean Number of Infusions (± SEM) on FR1 | Mean Breakpoint (± SEM) on PR |
| Vehicle | ||
| 0.01 | ||
| 0.03 | ||
| 0.1 | ||
| 0.3 |
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects.
Caption: Conditioned Place Preference Workflow.
-
Subjects: Male mice (e.g., C57BL/6) or rats are suitable.
-
Apparatus: A two- or three-compartment CPP apparatus. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).
-
Procedure:
-
Habituation (Day 1): Allow the animals to freely explore all compartments of the apparatus for 15-20 minutes.
-
Pre-Test (Day 2): Record the time spent in each compartment for 15 minutes to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.
-
Conditioning (Days 3-10): This phase typically consists of alternating daily injections of this compound and vehicle.
-
On drug conditioning days, administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) and confine the animal to one of the conditioning compartments for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the animal to the opposite compartment for 30 minutes. The drug-paired compartment should be counterbalanced across subjects.
-
-
Post-Test (Day 11): Place the animal in the central (if applicable) or one of the main compartments and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test. A significant increase in this score indicates a conditioned place preference.
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Test Time in Drug-Paired Side (s ± SEM) | Post-Test Time in Drug-Paired Side (s ± SEM) | Preference Score (s ± SEM) |
| Vehicle | - | |||
| This compound | 0.3 | |||
| This compound | 1.0 | |||
| This compound | 3.0 |
Locomotor Activity
Measurement of locomotor activity is used to assess the psychostimulant effects of this compound. An increase in locomotor activity is a characteristic effect of dopamine reuptake inhibitors.
Caption: Locomotor Activity Assessment Workflow.
-
Subjects: Male mice are often used for locomotor activity studies.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Habituation: Place the mice in the activity chambers for 30-60 minutes for at least one day prior to testing to allow for acclimation to the novel environment.
-
Baseline Activity: On the test day, administer a vehicle injection (saline) and immediately place the mice in the activity chambers. Record locomotor activity for 60-120 minutes to establish a baseline.
-
Drug Testing: On subsequent days, administer different doses of this compound (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle and immediately place the animals in the chambers. Record activity for the same duration as the baseline measurement.
-
-
Data Analysis: The primary dependent measure is the total distance traveled (in cm) or the number of beam breaks. Data are typically analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm ± SEM) over 60 min |
| Vehicle | - | |
| This compound | 0.3 | |
| This compound | 1.0 | |
| This compound | 3.0 | |
| This compound | 10.0 |
Summary and Interpretation of Expected Results
-
Intravenous Self-Administration: this compound is expected to maintain self-administration, demonstrating its reinforcing properties. The dose-response curve will likely be an inverted U-shape, with lower and higher doses maintaining less responding than an optimal dose. The breakpoint on a progressive ratio schedule is expected to be dose-dependent and will provide a measure of the motivational strength of this compound.
-
Conditioned Place Preference: this compound is anticipated to induce a significant conditioned place preference at effective doses, indicating that the drug has rewarding properties that can be associated with environmental cues.
-
Locomotor Activity: this compound is expected to produce a dose-dependent increase in locomotor activity, consistent with its action as a dopamine reuptake inhibitor.[6]
By employing these detailed protocols, researchers can effectively characterize the reinforcing and psychostimulant effects of this compound, providing crucial data for its potential development as a therapeutic agent or as a tool for addiction research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 4. | BioWorld [bioworld.com]
- 5. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RTI-113 in Primate Models of Cocaine Addiction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its properties, including a higher potency and longer duration of action compared to cocaine, have made it a significant compound of interest for the development of agonist-based pharmacotherapies for cocaine addiction.[1][2] This document provides detailed application notes and protocols for the use of this compound in non-human primate models of cocaine addiction, summarizing key quantitative data and experimental methodologies from published research.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for this compound and cocaine in primate models.
Table 1: Reinforcing Effects and Dopamine Transporter (DAT) Occupancy
| Compound | Dose Range (mg/kg/infusion) | Peak Reinforcing Effects | DAT Occupancy at Peak Effect | Primate Model | Reference(s) |
| This compound | 0.010 - 0.30 | Equipotent to cocaine | 94 - 99% | Rhesus Monkey | [3] |
| Cocaine | 0.003 - 1.0 | - | 65 - 76% | Rhesus Monkey | [3] |
Table 2: Effects of this compound Pretreatment on Cocaine Self-Administration
| This compound Pretreatment Dose (mg/kg) | Effect on Cocaine Self-Administration | DAT Occupancy | Primate Model | Reference(s) |
| 0.10 - 0.30 | Dose-dependent reduction in responding | 72 - 84% | Rhesus Monkey | [3] |
| Low doses | Potential for additive effects, increasing cocaine self-administration | Not specified | Not specified | [4] |
Table 3: Chronic Administration Effects on Cocaine vs. Food-Maintained Responding
| Compound | Dose Range (mg/kg/hr) | Effect on Cocaine Self-Administration | Effect on Food-Maintained Responding | Primate Model | Reference(s) |
| This compound | 0.01 - 0.056 | Dose-dependent, sustained elimination | Similar potency to reduce responding as for cocaine | Rhesus Monkey | [5][6] |
Signaling Pathways and Mechanism of Action
This compound, like cocaine, exerts its primary effect by blocking the dopamine transporter (DAT), thereby increasing the concentration and duration of dopamine in the synaptic cleft. This elevated synaptic dopamine leads to enhanced stimulation of postsynaptic dopamine receptors, primarily D1 and D3 receptors, which are implicated in the rewarding and reinforcing effects of psychostimulants. The activation of these receptors triggers downstream intracellular signaling cascades, including the activation of extracellular signal-regulated kinase (ERK), which can lead to long-term changes in gene expression and neuroadaptations associated with addiction.[7][8]
Experimental Protocols
Primate Self-Administration Model
This protocol is designed to assess the reinforcing effects of this compound and its potential as a treatment for cocaine addiction.
1. Subjects and Housing:
-
Adult rhesus (Macaca mulatta) or squirrel monkeys with a history of drug self-administration are typically used.[5][9]
-
Animals are housed individually with ad libitum access to water. Food is provided, and weight is monitored regularly.
2. Surgical Preparation:
-
Monkeys are surgically implanted with an indwelling intravenous catheter in a major vein (e.g., femoral or jugular).
-
The catheter is externalized between the scapulae and protected by a tether system.
3. Apparatus:
-
Monkeys are placed in an experimental chamber equipped with response levers, stimulus lights, and an infusion pump connected to the catheter.
4. Training:
-
Monkeys are trained to self-administer cocaine (e.g., 0.10 or 0.17 mg/kg/infusion) under a second-order schedule of reinforcement.[3][4] A common schedule is a Fixed Interval (FI) of 15 minutes with a Fixed Ratio (FR) of 20 responses.[4] This means the first FR 20 completion in each 15-minute interval results in a drug infusion.
5. Experimental Procedure (Substitution):
-
Once responding for cocaine is stable, saline and different doses of this compound (e.g., 0.010-0.30 mg/kg/infusion) are substituted for cocaine to determine its reinforcing efficacy.[3]
6. Experimental Procedure (Pretreatment):
-
To assess this compound's ability to reduce cocaine intake, monkeys are pretreated with various doses of this compound (e.g., 0.10-0.30 mg/kg) prior to a cocaine self-administration session.[3]
Positron Emission Tomography (PET) Imaging Protocol
This protocol is used to determine the in vivo occupancy of the dopamine transporter by this compound.
1. Subjects and Preparation:
-
Rhesus monkeys are fasted overnight before the PET scan.
-
Anesthesia is induced (e.g., ketamine) and maintained (e.g., isoflurane) for the duration of the scan.[10]
-
Intravenous catheters are placed for radiotracer and drug administration.
2. Radiotracer:
-
[¹⁸F]FECNT (8-(2-[¹⁸F]fluroethyl)2β-carbomethoxy-3β-(4-chlorophenyl)nortropane) is a commonly used selective radioligand for DAT.[1][3]
3. PET Scan Procedure:
-
A baseline scan is acquired following the administration of [¹⁸F]FECNT (approximately 5 mCi).[10]
-
For occupancy studies, this compound is administered at the desired dose.
-
Dynamic emission data is acquired for a period of up to several hours.[10][11]
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically in the striatum (caudate and putamen) and a reference region with low DAT density (e.g., cerebellum).
-
DAT occupancy is calculated by the reduction in [¹⁸F]FECNT binding in the striatum after this compound administration compared to baseline.
Logical Relationships and Conclusions
The research conducted in primate models demonstrates a clear relationship between this compound's pharmacological actions and its behavioral effects relevant to cocaine addiction treatment.
-
High DAT Occupancy is Key: this compound's ability to reduce cocaine self-administration is strongly correlated with high levels of DAT occupancy (72-84%).[3] This suggests that a critical threshold of DAT blockade is necessary for therapeutic efficacy.
-
Reinforcing Effects and Abuse Potential: this compound itself has reinforcing effects, and at doses that maintain maximum self-administration, it achieves very high DAT occupancy (94-99%).[3] This indicates a potential for abuse, a crucial consideration for its development as a medication.
-
Longer Duration of Action: this compound has a longer duration of action compared to cocaine.[9][12] This pharmacokinetic property is desirable for a potential agonist therapy as it could lead to more stable plasma levels and reduced craving.
-
Potency: this compound is more potent than cocaine in increasing response rates in some behavioral paradigms.[12]
References
- 1. 18F-labeled FECNT: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the monoamine uptake inhibitors RTI-112 and this compound on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors | Journal of Neuroscience [jneurosci.org]
- 9. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous measurement of extracellular dopamine and dopamine transporter occupancy by cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling RTI-113 as a PET Radiotracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).[1] As a phenyltropane analog of cocaine, it exhibits higher potency and a longer duration of action, making it a valuable tool for studying the dopamine transporter (DAT) system and a potential candidate for the treatment of cocaine addiction.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. Radiolabeling this compound with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables the visualization and quantification of DAT in the brain, providing crucial insights into neuropsychiatric disorders and the mechanisms of psychostimulant drugs.
These application notes provide detailed protocols for the radiolabeling of this compound with ¹¹C and ¹⁸F, along with methods for in vitro and in vivo evaluation.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Compound | Target | Ki (nM) | Species | Reference |
| This compound | DAT | 0.20 | Rat | [2] |
| This compound | SERT | >1000 | Rat | |
| This compound | NET | >1000 | Rat | |
| Cocaine | DAT | 0.20 | Rat | [2] |
| IPCIT | DAT | 1.7 ± 0.6 | Human | |
| FE@IPCIT | DAT | 1.3 ± 0.2 | Human |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Ki represents the inhibition constant.
Table 2: Radiochemical Data for Radiolabeled this compound Analogs
| Radiotracer | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| [¹¹C]IPCIT | 12.5 ± 4% | >70 | ~35 | |
| [¹⁸F]FE@IPCIT | 67 ± 16% (incorporation) | >50 | ~80 | |
| [¹⁸F]FECNT | Not specified | 74-185 | Not specified | [3] |
Table 3: In Vivo Dopamine Transporter (DAT) Occupancy of Unlabeled this compound
| Compound | Dose (mg/kg) | DAT Occupancy (%) | Species | PET Radiotracer Used | Reference |
| This compound | 0.010 - 0.30 | 94 - 99 | Rhesus Monkey | [¹⁸F]FECNT | [3] |
| Cocaine | 0.0030 - 1.0 | 65 - 76 | Rhesus Monkey | [¹⁸F]FECNT | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-11
This protocol describes the synthesis of [¹¹C]this compound via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl triflate.
Precursor: N-desmethyl-RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester).
Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf).
Methodology:
-
Production of [¹¹C]Methane: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and is subsequently converted to [¹¹C]CH₄.
-
Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) which is then passed through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of the N-desmethyl-RTI-113 precursor in 300 µL of anhydrous acetone in a sealed reaction vessel.
-
Add 5 µL of a suitable base (e.g., 1 M NaOH).
-
Bubble the gaseous [¹¹C]CH₃OTf through the solution at room temperature for 5-7 minutes.
-
Heat the reaction vessel at 80°C for 5 minutes.
-
-
Purification:
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the mobile phase for high-performance liquid chromatography (HPLC).
-
Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture).
-
Collect the fraction corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation.
-
Formulate the final product in a sterile solution, typically saline with a small amount of ethanol, for injection.
-
-
Quality Control:
-
Confirm the radiochemical purity and identity of the final product by analytical HPLC.
-
Determine the specific activity by measuring the radioactivity and the mass of the product.
-
Perform tests for sterility and pyrogenicity before in vivo use.
-
Protocol 2: Radiolabeling of this compound with Fluorine-18
This protocol describes a potential synthesis of an [¹⁸F]fluoroalkylated this compound analog, for example, by reacting the N-desmethyl precursor with [¹⁸F]fluoroethyl tosylate.
Precursor: N-desmethyl-RTI-113.
Radiolabeling Agent: [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos).
Methodology:
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using an enriched [¹⁸O]water target.
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate: [¹⁸F]Fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The activated [¹⁸F]fluoride is then reacted with ethylene glycol ditosylate to produce [¹⁸F]FETos.
-
Radiolabeling Reaction:
-
Dissolve 1-2 mg of the N-desmethyl-RTI-113 precursor in 500 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
-
Add the prepared [¹⁸F]FETos to the reaction vessel.
-
Heat the mixture at 110-120°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase.
-
Collect the fraction corresponding to the [¹⁸F]fluoroethyl-RTI-113 analog.
-
-
Formulation:
-
Remove the HPLC solvent and formulate the final product as described in Protocol 1.
-
-
Quality Control:
-
Perform quality control checks as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of [¹¹C]this compound and an [¹⁸F]fluoroalkylated analog.
Caption: Simplified signaling pathway of the dopamine transporter and the mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Animal Model of RTI-113 Substitution Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, a phenyltropane analog, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential substitution therapy for cocaine addiction.[1][2] Its mechanism of action centers on blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain's reward pathways.[1][2] this compound exhibits a higher potency and a significantly longer duration of action compared to cocaine, which are desirable characteristics for a replacement therapy.[1][2][3] These application notes provide detailed protocols for establishing rodent and non-human primate models to evaluate the efficacy of this compound as a substitution therapy for cocaine self-administration.
Data Presentation
Table 1: Comparative Doses of this compound and Cocaine in Self-Administration and Drug Discrimination Studies
| Animal Model | Experimental Paradigm | This compound Dose Range | Cocaine Dose Range | Reference |
| Rhesus Monkeys | Intravenous Self-Administration | 0.010 - 0.30 mg/kg/infusion | 0.0030 - 1.0 mg/kg/infusion | [4] |
| Squirrel Monkeys | Intravenous Self-Administration | 0.03 - 1.0 mg/kg | 0.03 - 3.0 mg/kg | [2] |
| Rats | Drug Discrimination | Not specified | 10 mg/kg | [3] |
| Squirrel Monkeys | Drug Discrimination | Not specified | 0.3 mg/kg | [3] |
Table 2: Dopamine Transporter (DAT) Occupancy in Rhesus Monkeys
| Compound | Condition | DAT Occupancy (%) | Reference |
| Cocaine | Doses maintaining maximum response rates | 65 - 76% | [1][4] |
| This compound | Doses maintaining maximum response rates | 94 - 99% | [1][4] |
| This compound | Pretreatment doses | 72 - 84% | [4] |
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery for Rodents
This protocol details the surgical procedure for implanting an indwelling intravenous catheter in the jugular vein of rats for self-administration studies.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, sutures)
-
Intravenous catheter
-
Vascular access button (VAB™) or similar port system
-
Heparinized saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the surgical areas on the back and the side of the neck.
-
Incision: Make a small incision on the back between the scapulae for the exit of the catheter port. Make a second small incision on the neck to expose the jugular vein.
-
Catheter Tunneling: Tunnel the catheter subcutaneously from the back incision to the neck incision.
-
Vein Isolation: Carefully dissect the connective tissue to isolate the jugular vein.
-
Catheter Insertion: Place sutures around the vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the right atrium.
-
Securing the Catheter: Tie the sutures to secure the catheter in the vein.
-
Port Placement: Secure the VAB™ or port to the back of the animal.
-
Patency Check: Flush the catheter with heparinized saline to ensure patency.
-
Closure: Suture the incisions.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Allow the animal to recover for at least five days before starting behavioral experiments.
Protocol 2: this compound Substitution in a Cocaine Self-Administration Model in Rats
This protocol describes the behavioral procedures for training rats to self-administer cocaine and then substituting this compound.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's intravenous catheter.
Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Program one lever as "active" and the other as "inactive".
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., consistent number of infusions per session for three consecutive days).
-
-
Substitution Phase:
-
Once a stable baseline of cocaine self-administration is established, substitute different doses of this compound for cocaine.
-
The doses of this compound can be presented in a random or ascending order.
-
Record the number of infusions for each dose of this compound.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: After the substitution phase, replace the drug with saline. Lever presses no longer result in an infusion. Continue until responding decreases to a low level.
-
Reinstatement: Test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" dose of cocaine or this compound, or by presenting the drug-associated cue light.
-
Protocol 3: PET Imaging for DAT Occupancy in Non-Human Primates
This protocol provides a general outline for performing Positron Emission Tomography (PET) to measure dopamine transporter occupancy by this compound in rhesus monkeys.
Materials:
-
PET scanner
-
Anesthesia (if required, though awake imaging is possible)
-
Radiotracer specific for DAT (e.g., [18F]FECNT)
-
This compound solution for administration
Procedure:
-
Animal Preparation: Acclimatize the monkey to the imaging environment. Anesthetize if necessary, though imaging in conscious animals is preferred to avoid confounding effects of anesthetics.
-
Radiotracer Injection: Administer a bolus injection of the DAT radiotracer (e.g., [18F]FECNT).
-
PET Scan Acquisition: Begin PET scan acquisition immediately after radiotracer injection and continue for a specified duration (e.g., 90-120 minutes) to capture the kinetics of the radiotracer in the brain.
-
Baseline Scan: Conduct a baseline scan without any drug administration to determine the baseline binding potential of the radiotracer to the DAT.
-
This compound Administration: On a separate day, administer a specific dose of this compound intravenously.
-
Post-treatment Scan: After this compound administration, perform a second PET scan with the same radiotracer to measure the displacement of the radiotracer by this compound.
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low DAT density (e.g., cerebellum).
-
Calculate the binding potential (BP) of the radiotracer in the ROIs for both the baseline and post-treatment scans.
-
Determine the DAT occupancy of this compound using the following formula:
-
% Occupancy = [(BP_baseline - BP_post-treatment) / BP_baseline] * 100
-
-
Visualizations
Caption: Workflow for evaluating this compound in an animal model of cocaine self-administration.
Caption: this compound blocks DAT, increasing synaptic dopamine and altering postsynaptic signaling.
Statistical Analysis
Data from self-administration studies with multiple doses or time points are often analyzed using repeated measures Analysis of Variance (ANOVA).[5][6][7] This statistical approach is appropriate because it accounts for the fact that multiple measurements are taken from the same subjects over time or under different conditions.[6][7] A significant main effect of the drug would indicate that this compound alters responding for cocaine. Post-hoc tests can then be used to compare the effects of specific doses of this compound to the cocaine baseline.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. math.unm.edu [math.unm.edu]
- 6. Analysis of repeated measurement data in the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for repeated measures statistical analysis approaches with basic science research considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proper Storage and Handling of RTI-113 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-113, also known as (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds.[1][2] Due to its high affinity and selectivity for the dopamine transporter (DAT), this compound is a valuable research tool for studying the dopaminergic system, the mechanisms of cocaine addiction, and for the development of potential therapeutic agents for substance use disorders.[3][4] As a potent psychoactive compound and a controlled substance in some jurisdictions, the proper storage, handling, and disposal of this compound are critical to ensure laboratory safety, maintain compound integrity, and comply with regulatory requirements. These application notes provide detailed protocols and guidelines for the appropriate management of this compound in a research laboratory setting.
Physicochemical Properties and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table summarizes the key physicochemical properties and recommended storage conditions.
| Property | Data | Reference |
| Chemical Name | (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane hydrochloride | [2] |
| Molecular Formula | C₂₁H₂₂ClNO₂ · HCl | [2] |
| Molecular Weight | 392.32 g/mol | [2] |
| Appearance | Solid powder | General knowledge |
| Storage (Neat) | Store at -20°C in a tightly sealed container, protected from light. | Based on supplier recommendations for analogs |
| Storage (Solutions) | Short-term: 2-8°C for up to one week. Long-term: -20°C or -80°C for several months. | [5] (by analogy to RTI-51) |
Safety, Handling, and Disposal
As a potent psychoactive compound and a potential controlled substance, all handling of this compound must be conducted with appropriate safety precautions.
2.1. Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For handling larger quantities of powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.[6][7][8][9]
2.2. Handling Procedures
-
All weighing and preparation of concentrated stock solutions of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
A designated area for the handling of this compound should be established to prevent cross-contamination.
2.3. Spill and Waste Disposal
-
Spills: In the event of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) followed by a soap and water solution. Absorbent materials used for cleanup should be treated as hazardous waste.
-
Waste Disposal: All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of in accordance with institutional, local, and federal regulations for hazardous and/or controlled substances.[10][11][12][13]
Workflow for Safe Handling of this compound
Experimental Protocols
3.1. Solution Preparation
This compound is typically supplied as a hydrochloride salt, which is generally soluble in aqueous solutions.[14][15][16][17]
Protocol for 1 mg/mL Stock Solution in Saline:
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add sterile 0.9% saline to the tube to achieve a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear solution.
-
For in vivo studies, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[5]
Note on Solubility: If higher concentrations are required or if solubility in saline is limited, Dimethyl Sulfoxide (DMSO) can be used as a co-solvent.[18][19] Prepare a concentrated stock in DMSO and then dilute with saline or buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically <0.5% for in vitro assays).
3.2. In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[19][20][21][22][23]
Materials:
-
Rat striatal tissue homogenate (or cells expressing DAT)
-
[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a concentration range of approximately 0.01 nM to 1 µM.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of a known DAT inhibitor like GBR 12909 (10 µM, for non-specific binding), or 50 µL of the this compound dilutions.
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the tissue homogenate (protein concentration ~50-100 µ g/well ) to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ of this compound.
3.3. In Vivo Microdialysis in Rat Striatum
This protocol outlines a procedure to measure changes in extracellular dopamine levels in the rat striatum following systemic administration of this compound.[1][24][25][26][27]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ in sterile water, pH 7.4.
-
This compound solution for injection (e.g., 0.1 - 1.0 mg/kg in sterile saline)[28][29][30][31]
-
HPLC-ECD system for dopamine analysis
Protocol:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Post-Injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ECD system.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.
Mechanism of Action: Dopamine Transporter Signaling
This compound exerts its effects by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[32][33][34][35] This inhibition leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.[32][33][34][35]
Dopamine Transporter Signaling Pathway
References
- 1. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 4. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. fda.gov [fda.gov]
- 9. policy.doc.mn.gov [policy.doc.mn.gov]
- 10. unodc.org [unodc.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Phenyltropane - Wikipedia [en.wikipedia.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. [논문]A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 [scienceon.kisti.re.kr]
- 23. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Addressing the Critical Personal Protective Equipment Shortage During COVID-19 | RTI [rti.org]
- 30. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 34. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 35. google.com [google.com]
Troubleshooting & Optimization
Technical Support Center: RTI-113 Intravenous Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RTI-113, specifically addressing challenges related to its poor solubility for intravenous (IV) administration.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution During Formulation
Question: I am observing precipitation when trying to dissolve this compound in a standard aqueous buffer for IV administration. How can I resolve this?
Answer:
Precipitation of this compound in aqueous solutions is a common issue due to its chemical structure. This compound, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride, is a lipophilic compound with poor water solubility.[1][2][3] The following troubleshooting steps can be taken to improve its solubility for IV administration.
Initial Steps:
-
pH Adjustment: this compound is a hydrochloride salt, suggesting that its solubility is pH-dependent.[1][3] Ensure your aqueous buffer has an acidic pH (typically in the range of 3-5) to maintain the ionized, more soluble form of the compound.[4] Avoid neutral or alkaline buffers which can cause the free base to precipitate.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious about potential degradation of the compound with excessive heat.
Advanced Formulation Strategies:
If pH adjustment and physical methods are insufficient, consider the following formulation strategies, starting with the simplest and progressing to more complex approaches.
-
Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of lipophilic compounds like this compound.[5][6]
-
Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous solutions.[5][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][8]
The following table summarizes starting points for these formulation approaches:
| Formulation Strategy | Excipient Examples | Starting Concentration (w/v) | Considerations |
| pH Adjustment | Citrate Buffer, Acetate Buffer | 10-50 mM | Maintain pH between 3 and 5.[4] |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 5-20% | Can cause hemolysis or irritation at high concentrations.[9] |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | 0.1-2% | Potential for hypersensitivity reactions with some surfactants.[5] |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5-15% | Can alter the pharmacokinetic profile of the drug.[9] |
Experimental Workflow for Solubility Enhancement:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that affect its solubility?
A1: this compound is the hydrochloride salt of a phenyltropane analog.[1][3] Its key chemical properties influencing its solubility are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂ClNO₂·HCl | [1][3] |
| Molecular Weight | 392.32 g/mol | [1][3] |
| Form | Neat (solid) | [1] |
| Chemical Structure | Contains a lipophilic phenyl ester and a chlorophenyl group | [2] |
The presence of the large, nonpolar phenyl and chlorophenyl groups contributes to its poor water solubility. The hydrochloride salt form provides a handle for pH-dependent solubilization.[1][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[2][10] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling.[11]
Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.
Q3: Are there any established protocols for preparing this compound for IV administration in preclinical studies?
A3: While specific, publicly available formulation protocols for this compound for IV administration are scarce, the general principles for formulating poorly soluble drugs for parenteral use are well-established.[7][9] A common approach for preclinical studies involves the use of a co-solvent system. Below is a detailed, generalized protocol for preparing a 1 mg/mL solution of this compound.
Experimental Protocol: Preparation of this compound in a Co-Solvent Vehicle for IV Administration
Materials:
-
This compound hydrochloride
-
Ethanol, USP grade
-
Propylene glycol, USP grade
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Vehicle Preparation:
-
In a sterile container, prepare the co-solvent vehicle by mixing:
-
10% (v/v) Ethanol
-
40% (v/v) Propylene glycol
-
50% (v/v) Sterile WFI
-
-
Mix thoroughly by vortexing.
-
-
This compound Dissolution:
-
Weigh the desired amount of this compound hydrochloride to achieve a final concentration of 1 mg/mL.
-
Add a small amount of the co-solvent vehicle to the this compound powder and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
-
Sterilization and Storage:
-
Draw the final solution into a sterile syringe.
-
Aseptically filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Store the final formulation at 2-8°C, protected from light. Stability under these conditions should be determined empirically.
-
Q4: What are the potential in vivo consequences of improper this compound formulation?
A4: Improper formulation of this compound for IV administration can lead to several significant experimental and toxicological issues.
Logical Relationship of Formulation to In Vivo Outcomes:
Caption: Potential consequences of improper this compound IV formulation.
An improperly solubilized formulation can lead to the precipitation of the drug in the bloodstream upon injection.[9] This can cause:
-
Physical Complications: Embolism (blockage of blood vessels) and thrombophlebitis (vein inflammation) at the injection site.
-
Pharmacokinetic Variability: The precipitated drug may dissolve slowly and unpredictably, leading to altered pharmacokinetics and reduced bioavailability.[9] This will result in unreliable and irreproducible data in your experiments.
Therefore, ensuring a stable and clear solution for IV administration is critical for the safety of the animal and the validity of the research findings.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anexib.com [anexib.com]
- 11. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
RTI-113 Technical Support Center: Minimizing Motor Stimulant Side Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the motor stimulant side effects of RTI-113, a potent and selective dopamine reuptake inhibitor (DRI). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Managing Motor Stimulant Effects in Preclinical Models
Q1: My animal models are exhibiting excessive hyperlocomotion and stereotypy after this compound administration, interfering with behavioral experiments. How can I reduce these effects?
A1: Excessive motor stimulation is a known effect of potent DRIs like this compound. Consider the following strategies:
-
Dose Adjustment: This is the first and most critical step. The motor stimulant effects of this compound are dose-dependent. A systematic dose-response study is essential to identify the optimal dose that achieves the desired therapeutic effect with minimal motor side effects. In squirrel monkeys, intermediate doses of this compound (0.03-1.0 mg/kg) have been shown to increase response rates without the pronounced behavioral stimulation seen with higher doses of cocaine.[1]
-
Co-administration with Dopamine Receptor Antagonists: Blocking dopamine receptors can effectively counteract DRI-induced hyperlocomotion.
-
D1 Receptor Antagonists: The D1 antagonist SCH23390 (0.01 mg/kg) has been shown to reduce hyperlocomotion induced by amphetamine and cocaine in mice.[2]
-
D2 Receptor Antagonists: The D2 antagonist raclopride can also attenuate hyperlocomotion, though sometimes at doses that may also decrease spontaneous locomotor activity.[2][3]
-
-
Investigate Serotonergic Modulation: The serotonergic system can modulate dopamine-related behaviors.
-
Environmental Habituation and Training: For studies involving learned behaviors, ensure animals are well-habituated to the experimental apparatus. In some cases, animals can learn to suppress stereotyped movements to perform a task for a reward.[6][7]
Q2: I am observing significant variability in the motor stimulant response to this compound across my subjects. What could be the cause?
A2: Individual differences in response to psychostimulants are common. Potential factors include:
-
Genetic Variation: Differences in dopamine transporter (DAT) density, dopamine receptor subtypes, or drug metabolism can lead to varied responses.
-
Prior Drug History: Previous exposure to stimulants can lead to behavioral sensitization, where repeated administration results in a potentiated motor response.[8][9]
-
Environmental Factors: The novelty and characteristics of the testing environment can influence locomotor activity.
To mitigate this, ensure a homogenous subject population where possible and use a within-subjects experimental design to minimize inter-individual variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to motor stimulant effects?
A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[10] It binds to the dopamine transporter (DAT) on presynaptic neurons, blocking the reuptake of dopamine from the synaptic cleft.[10] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission in brain regions that control movement, such as the nucleus accumbens and striatum.[11][12] This heightened dopaminergic activity is the primary driver of the observed increases in locomotor activity and stereotyped behaviors.[13]
Q2: How does the duration of action of this compound compare to cocaine, and how does this impact motor side effects?
A2: this compound has a significantly longer duration of action compared to cocaine.[1][13] While cocaine's effects are rapid and short-lived, this compound produces a more sustained elevation of dopamine levels. This can result in a prolonged period of motor stimulation after a single administration. The time course of the discriminative stimulus effects of this compound has been reported to be approximately five times longer than that of cocaine in rats and squirrel monkeys.[14]
Q3: Are there any known metabolites of this compound that contribute to its side effect profile?
A3: The available literature primarily focuses on the parent compound, this compound, as the active pharmacological agent responsible for its effects as a dopamine reuptake inhibitor. While metabolism of phenyltropane analogs does occur, specific details on active metabolites of this compound and their contribution to motor stimulant effects are not extensively characterized in the provided search results.
Q4: What is behavioral sensitization, and how is it relevant to studying the motor effects of this compound?
A4: Behavioral sensitization is a phenomenon where repeated, intermittent administration of a psychostimulant leads to a progressive and enduring enhancement of its motor stimulant effects.[8][9] This means that with subsequent exposures, a lower dose of the drug may be required to produce the same or even a greater level of hyperlocomotion and stereotypy.[9] When designing experiments with this compound, it is crucial to consider the potential for sensitization, as it can significantly impact the interpretation of results from chronic dosing studies.
Quantitative Data Summary
Table 1: Comparative Potency and Duration of Action of Dopamine Reuptake Inhibitors
| Compound | Potency for Increasing Response Rate (Squirrel Monkeys) | Duration of Action (Compared to Cocaine) |
| This compound | ≥ Cocaine | Longer |
| Cocaine | - | - |
| GBR 12909 | < Cocaine | Longer |
Data synthesized from Howell et al., 2000.[1]
Table 2: Dopamine Transporter (DAT) Occupancy and Reinforcing Effects
| Compound | DAT Occupancy for Maximum Response Rates (Rhesus Monkeys) |
| This compound | 94-99% |
| Cocaine | 65-76% |
Data from Wikipedia, citing PET studies on rhesus monkeys.[10]
Table 3: Effective Doses of Antagonists for Mitigating Stimulant-Induced Hyperactivity in Mice
| Antagonist | Receptor Target | Effective Dose (to reduce amphetamine/cocaine-induced hyperactivity) |
| SCH23390 | D1 | 0.01 mg/kg |
| Raclopride | D2 | > minimum dose required to attenuate spontaneous activity |
Data from Millan et al., 2001.[2]
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rodents
-
Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Habituation: Place animals in the activity chambers for at least 30-60 minutes prior to drug administration to allow for habituation to the novel environment and for baseline activity levels to stabilize.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Record locomotor activity (e.g., beam breaks, distance traveled) in 5- or 10-minute bins for a duration appropriate to the expected time course of this compound's effects (e.g., 2-4 hours).
-
Data Analysis: Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound over time against the vehicle control group.
Protocol 2: Co-administration of a Dopamine Receptor Antagonist to Mitigate Hyperlocomotion
-
Subjects and Habituation: As described in Protocol 1.
-
Pre-treatment: Administer the dopamine receptor antagonist (e.g., SCH23390, 0.01 mg/kg, i.p.) or its vehicle 15-30 minutes prior to the administration of this compound.
-
This compound Administration: Administer a dose of this compound known to induce significant hyperlocomotion.
-
Data Collection and Analysis: Collect and analyze locomotor activity data as described in Protocol 1. The expected outcome is a significant attenuation of this compound-induced hyperlocomotion in the group pre-treated with the antagonist compared to the group receiving vehicle pre-treatment.
Visualizations
Caption: Mechanism of this compound-induced motor stimulation.
Caption: Workflow for mitigating motor effects with an antagonist.
References
- 1. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic and Adrenergic Neuroreceptor Manipulation Ameliorates Core Symptoms of ADHD through Modulating Dopaminergic Receptors in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance to amphetamine: contingent suppression of stereotypy mediates recovery of feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of stereotyped behaviors during prolonged escalation of methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Locomotor activity - Wikiwand [wikiwand.com]
- 12. researchgate.net [researchgate.net]
- 13. Locomotor stimulant effects of novel phenyltropanes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of RTI-113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pure RTI-113, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester.
Troubleshooting Guides
The synthesis of this compound, a potent and selective dopamine reuptake inhibitor, presents several challenges, primarily concerning stereochemical control and purification.[1][2] The formation of diastereomers, particularly the 2α-epimer, is a common issue in the synthesis of 3β-phenyltropane analogs.[3] This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.
Common Synthesis and Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity: Significant formation of the undesired 2α-epimer alongside the desired 2β-epimer (this compound). | - Non-stereoselective reduction of the ketone precursor.- Epimerization during subsequent reaction steps (e.g., esterification) under harsh basic or acidic conditions. | - Employ stereoselective reducing agents for the ketone reduction step.- Carefully control reaction conditions (temperature, pH) during esterification to minimize epimerization.- Consider purification strategies that separate diastereomers, such as column chromatography or fractional crystallization. |
| Incomplete Reaction: Presence of unreacted starting materials (e.g., 3β-(4-chlorophenyl)tropane-2β-carboxylic acid) in the final product. | - Insufficient reaction time or temperature.- Inadequate activation of the carboxylic acid for esterification.- Poor quality of reagents or solvents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Use a more effective activating agent for the carboxylic acid (e.g., converting to the acid chloride).- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of Hydrolysis Byproducts: Presence of the carboxylic acid starting material in the final product after purification. | - Exposure of the phenyl ester to moisture or basic conditions during workup or purification. | - Perform the workup under anhydrous conditions.- Use neutral or slightly acidic conditions during extraction and purification.- Thoroughly dry the final product. |
| Difficulty in Separating Diastereomers: Co-elution of the 2β- and 2α-epimers during column chromatography. | - Inappropriate choice of stationary or mobile phase.- Overloading of the chromatography column. | - Optimize the chromatography conditions by screening different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine).- Consider using a different stationary phase (e.g., alumina).- Employ preparative HPLC for challenging separations.- Attempt fractional crystallization with different solvent systems. |
| Product Degradation upon Storage: Gradual decomposition of the purified this compound. | - Instability of the free base form.- Exposure to light, air, or moisture. | - Convert the purified free base to a more stable salt form, such as the hydrochloride salt.[4][5]- Store the product in a cool, dark, and dry place under an inert atmosphere. |
Comparative Analysis of Purification Techniques
| Purification Method | Advantages | Disadvantages | Applicability for this compound |
| Flash Column Chromatography | - Relatively fast and inexpensive.- Good for separating compounds with significantly different polarities. | - May not be sufficient for separating closely related diastereomers.- Can lead to product degradation if the stationary phase is acidic. | - Suitable for initial purification to remove major impurities and unreacted starting materials. May require optimization for diastereomer separation. |
| Preparative HPLC | - High resolving power, capable of separating diastereomers.- Automated and reproducible. | - More expensive and time-consuming than flash chromatography.- Requires specialized equipment. | - Ideal for obtaining highly pure this compound, especially for separating the 2β- and 2α-epimers. |
| Crystallization | - Can provide very high purity material.- Cost-effective for large-scale purification. | - Finding a suitable solvent system can be challenging and time-consuming.- May result in lower yields compared to chromatographic methods. | - A viable option if a suitable crystallization procedure can be developed. May be used after initial chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound to ensure high purity?
A1: The most critical step is the stereoselective reduction of the ketone precursor to establish the desired 2β, 3β stereochemistry. The formation of the 2α-epimer at this stage will complicate the purification of the final product.
Q2: How can I monitor the progress of the esterification reaction to form this compound?
A2: The reaction can be effectively monitored by TLC or HPLC. On a TLC plate, the product (this compound) should have a higher Rf value (be less polar) than the carboxylic acid starting material. For HPLC, a reverse-phase method can be used where the ester product will have a longer retention time than the more polar acid precursor.
Q3: What are the key analytical techniques for characterizing this compound and identifying impurities?
A3: The primary analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and stereochemistry. The coupling constants of the protons on the tropane ring can help distinguish between the 2β and 2α epimers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Note that the mass spectra of diastereomers are often very similar or identical.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and to separate and quantify diastereomers and other impurities.
Q4: Are there any specific safety precautions I should take when handling this compound and its intermediates?
A4: Yes. This compound is a potent psychoactive compound. All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Researchers should be aware of and comply with all institutional and national regulations regarding the handling of controlled substances or their analogs.
Q5: How should I store pure this compound to ensure its stability?
A5: For long-term storage, it is recommended to convert the free base of this compound to its hydrochloride salt, which is generally more stable. The salt should be stored in a tightly sealed container, protected from light, in a freezer (-20 °C) under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Representative Protocol for the Phenyl Esterification of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid
Disclaimer: This is a representative protocol based on general organic synthesis principles for similar compounds and should be adapted and optimized for specific laboratory conditions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3β-(4-chlorophenyl)tropane-2β-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the formation of the acid chloride by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Esterification: Once the acid chloride formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of phenol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the acid chloride solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material and the appearance of the product spot by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to yield pure this compound.
Visualizations
Caption: A simplified synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 4. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys | RTI [rti.org]
Technical Support Center: Optimizing RTI-113 Self-Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing intravenous RTI-113 self-administration experiments in rodents.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during intravenous self-administration studies in a direct question-and-answer format.
Category: Catheter & Surgical Issues
-
Q1: How can I confirm the patency of an intravenous catheter?
-
A1: Catheter patency is critical for successful experiments. The most common method is to aspirate the catheter to check for blood return.[1] If blood can be withdrawn, the catheter is considered patent. For a more quantitative assessment, changes in resistance to a standardized bolus infusion can be measured over time.[2] A simple functional test involves administering a small, rapid infusion of a short-acting anesthetic like ketamine (15 mg/ml) or midazolam (0.75 mg/ml); signs of anesthesia, such as immobility within 5 seconds, confirm patency.
-
-
Q2: What are the best practices for catheter maintenance to prolong patency?
-
A2: Daily flushing is essential. Flush the catheter with sterile, heparinized saline to prevent blockages.[3] Some protocols also recommend including an antibiotic in the flush solution.[4] Using a lock solution containing both heparin and dexamethasone has been shown to prolong catheter patency significantly.[2][5] Femoral vein catheters may remain patent for longer periods (up to nine weeks) compared to jugular vein catheters (up to five weeks) with proper maintenance.[2][6]
-
-
Q3: My animal appears to have recovered from surgery but is not active. What should I do?
-
A3: Post-surgical inactivity can be a sign of pain, infection, or other complications. Ensure adequate post-operative analgesia is provided. Monitor the animal for signs of infection at the incision sites, such as redness, swelling, or discharge. Check the animal's weight daily, as weight loss can indicate poor health. If inactivity persists, consult with a veterinarian.
-
Category: Behavioral Issues
-
Q4: Why is my animal not acquiring the self-administration behavior?
-
A4: Failure to acquire can stem from several factors:
-
Catheter Failure: First, confirm catheter patency (see Q1). A blocked or displaced catheter is a primary cause of non-acquisition.
-
Dose: The unit dose of this compound may be too low to be reinforcing or too high, causing aversive effects. Test a range of doses to find the optimal concentration. For similar compounds like cocaine, doses between 0.10 and 2.70 mg/kg/infusion have been used effectively in rats.[1]
-
Training: Ensure the animal understands the contingency (e.g., lever press results in infusion). Initial training with a highly reinforcing substance like sucrose or sweetened milk can facilitate learning before introducing the drug.
-
Environment: Environmental stress can inhibit learning. Ensure the operant chambers are in a quiet, low-stress environment.
-
-
-
Q5: My animal acquired the behavior but has suddenly stopped responding. What is the cause?
-
A5: A sudden cessation of responding often points to a technical or physiological issue:
-
Loss of Patency: This is the most likely cause. Immediately check catheter patency. Fibrin sheath formation around the catheter tip is a common reason for delayed failure.[2]
-
Health Status: The animal may be ill. Perform a health check, monitoring weight, and general appearance.
-
Drug Solution: Verify the concentration and stability of your this compound solution. Ensure there are no precipitates and that it was stored correctly.
-
Equipment Malfunction: Check the infusion pump, lines, and swivels to ensure the system is delivering the drug correctly.
-
-
-
Q6: Response rates are very high, and the animal shows signs of toxicity. How can this be managed?
-
A6: This indicates the reinforcing dose is high and the animal is not self-regulating effectively. To manage this:
-
Decrease the Dose: Lower the unit dose per infusion.
-
Increase the Timeout Period: Lengthen the time after an infusion during which responses are not reinforced. A typical timeout is 20 seconds.[6] This limits the total possible drug intake in a session.
-
Change the Schedule: Move from a simple fixed-ratio (FR) schedule to a progressive-ratio (PR) schedule, where the response requirement increases with each infusion. This provides a more direct measure of the drug's reinforcing efficacy and can limit excessive intake.[1]
-
-
Section 2: Infusion Parameter Optimization
Optimizing infusion parameters is crucial for establishing stable self-administration behavior. As this compound is a potent dopamine reuptake inhibitor, parameters used for cocaine self-administration in rats provide a strong starting point.
| Parameter | Species | Recommended Range | Rationale & Key Considerations |
| Unit Dose | Rat | 0.01 - 0.30 mg/kg/infusion | This compound is potent; start with a low-to-mid range dose. The dose-response curve for self-administration is typically an inverted U-shape. |
| Infusion Duration | Rat | 2 - 10 seconds | The rate of drug delivery impacts its reinforcing efficacy. Faster infusions (e.g., < 5 seconds) are generally more reinforcing.[2][7] |
| Infusion Volume | Rat | 0.1 mL (typical) | Volume should be large enough for accurate delivery but small enough to avoid cardiovascular stress. This is dependent on animal weight and catheter size. |
| Timeout Period | Rat | 20 - 60 seconds | A post-infusion timeout prevents overdose and helps stabilize response patterns by separating infusions.[6] 20 seconds is a common starting point. |
| Reinforcement Schedule | Rat | FR-1 to FR-5; Progressive Ratio (PR) | Start with a simple Fixed Ratio (FR-1) for acquisition. Move to higher FR schedules or a PR schedule to assess motivation and reinforcing strength.[1] |
Section 3: Experimental Protocols
Protocol 1: Intravenous Catheter Implantation (Jugular Vein)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Preparation: Shave and sterilize the ventral neck area and the dorsal scapular region.
-
Incision: Make a small incision over the right jugular vein and another on the back between the scapulae.
-
Vein Isolation: Using blunt dissection, carefully isolate the jugular vein from the surrounding tissue and vagus nerve.
-
Catheter Insertion: Place two silk sutures (e.g., 4-0) under the isolated vein. Tie the caudal suture to occlude blood flow. Make a small incision in the vein between the sutures and insert the catheter, advancing it until the tip is near the entrance of the right atrium.
-
Securing the Catheter: Tie the cranial suture around the vein and catheter to secure it in place. Apply a small drop of tissue adhesive at the insertion site.
-
Subcutaneous Tunneling: Tunnel the external end of the catheter subcutaneously from the neck incision to the dorsal incision using a tunneling tool.
-
Exteriorization: Secure the exteriorized portion of the catheter to the underlying muscle tissue on the back and close the incisions with sutures or wound clips.
-
Patency Check & Lock: Flush the catheter with heparinized saline to confirm patency and fill it with a heparin lock solution to prevent clotting.
-
Recovery: Allow the animal to recover for at least one week before starting behavioral experiments, with daily catheter flushing and health monitoring.
Section 4: Visualizations
References
- 1. Parameters of self-administration of cocaine in rats under a progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of rate of delivery of intravenous cocaine on self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 6. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Self-administration Studies: Principle and Protocol [jove.com]
Technical Support Center: Troubleshooting Inconsistent Outcomes in RTI-113 Behavioral Assays
Welcome to the technical support center for researchers utilizing RTI-113 in behavioral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our self-administration studies with this compound. What are the potential causes?
A1: High variability in self-administration studies with this compound can stem from several factors. Due to its slow onset and long duration of action compared to cocaine, establishing stable responding can be challenging.[1] Animals may not associate the lever press with the reinforcing effects as readily. Ensure that your training parameters are optimized for a long-acting compound. This may involve longer session durations or adjustments to the reinforcement schedule. Additionally, factors such as catheter patency, animal stress levels, and environmental consistency are critical.
Q2: Our locomotor activity results with this compound are not consistent across different cohorts of animals. What should we check?
A2: Inconsistent locomotor activity can be influenced by a variety of factors. This compound's long half-life can lead to carry-over effects if washout periods between sessions are insufficient. Ensure an adequate washout period is implemented. Other factors include the time of day of testing (circadian rhythms), habituation to the testing environment, and individual differences in novelty-induced activity. It is also crucial to verify the accuracy and consistency of your drug preparation and administration.
Q3: In our drug discrimination assay, some animals fail to reliably discriminate this compound from saline. What could be the issue?
A3: Failure to acquire discrimination may be related to the dose of this compound selected. The interoceptive cues of this compound may be less distinct at lower doses. Consider adjusting the training dose. The long duration of action of this compound also means that the peak subjective effects may occur later than with shorter-acting stimulants, potentially misaligning with the testing session.[2] Ensure your session timing is appropriate to capture the peak drug effect.
Q4: Can the route of administration of this compound affect behavioral outcomes?
A4: Yes, the route of administration significantly impacts the pharmacokinetics of this compound and, consequently, its behavioral effects. Intravenous (IV) administration, common in self-administration studies, leads to a rapid onset of action. In contrast, intraperitoneal (IP) or subcutaneous (SC) injections, often used in locomotor and drug discrimination studies, result in a slower onset and potentially longer duration of action. Consistency in the route and technique of administration is paramount for reproducible results.
Q5: How does the dopamine transporter (DAT) occupancy of this compound relate to its behavioral effects and potential for variability?
A5: this compound exhibits high and sustained occupancy of the dopamine transporter.[1][3] Doses that maintain self-administration are associated with very high DAT occupancy (94-99%).[1] This high occupancy is necessary to produce its behavioral effects. Variability in DAT occupancy between animals, which can be influenced by factors like metabolism and genetics, can directly translate to variability in behavioral responses.
Troubleshooting Guides
Inconsistent Self-Administration Behavior
| Potential Problem | Possible Cause | Recommended Solution |
| High inter-subject variability in acquisition | Slow onset of this compound's reinforcing effects. | Increase the duration of daily sessions to allow for better association between lever pressing and drug effect. Consider a "priming" infusion at the start of each session. |
| Catheter patency issues. | Regularly check catheter patency with a non-psychoactive substance (e.g., saline with a small amount of methohexital). Ensure proper surgical implantation and daily maintenance. | |
| Irregular or erratic responding patterns | Long duration of action leading to satiety. | Adjust the fixed-ratio (FR) schedule. A higher FR may be necessary to maintain responding with a long-acting compound. |
| Carry-over effects from previous sessions. | Implement a sufficient washout period between sessions (at least 24-48 hours) to allow for complete drug clearance. | |
| Low rates of responding compared to cocaine | Slower onset of action may be less reinforcing.[1] | While this compound may not produce the same high rates of responding as cocaine, focus on the stability and dose-dependency of the behavior rather than absolute response rates. |
Variable Locomotor Activity
| Potential Problem | Possible Cause | Recommended Solution |
| Inconsistent baseline activity | Inadequate habituation to the testing arena. | Ensure a consistent and sufficient habituation period for all animals before drug administration. |
| Environmental stressors (noise, light). | Maintain a consistent and controlled testing environment. Minimize external disturbances. | |
| Variable response to this compound | Individual differences in novelty response. | Screen animals for baseline locomotor activity in a novel environment and balance groups based on this. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing, injection volume, and route of administration for all animals. | |
| Carry-over or sensitization effects | Insufficient washout between repeated tests. | For repeated testing, ensure a washout period of several days to a week to avoid sensitization or tolerance. |
Poor Drug Discrimination Performance
| Potential Problem | Possible Cause | Recommended Solution |
| Failure to acquire discrimination | Training dose is too low or too high. | Conduct a dose-response curve to determine the optimal training dose that produces reliable discrimination without causing excessive side effects (e.g., stereotypy). |
| Timing of the test session is not aligned with peak drug effect. | Given the long duration of action of this compound, consider longer pre-session intervals or test at different time points post-administration to identify the peak discriminative stimulus effects.[2] | |
| Inconsistent responding during generalization tests | Partial generalization to test compounds. | Carefully interpret partial generalization. It may indicate that the test drug shares some, but not all, of the subjective effects of this compound. |
| Loss of stimulus control. | Include regular training and retraining sessions to ensure stable discrimination performance throughout the study. |
Experimental Protocols
Intravenous Self-Administration Protocol
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of the subject animal under aseptic conditions. Allow for a recovery period of at least 5-7 days.
-
Catheter Maintenance: Flush the catheter daily with heparinized saline to maintain patency.
-
Acquisition Training:
-
Place the animal in the operant chamber.
-
Initiate training on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion).
-
A discrete visual or auditory cue should be paired with the infusion.
-
Inactive lever presses should be recorded but have no programmed consequences.
-
Continue daily sessions (e.g., 2-4 hours) until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Determination: Once stable responding is established, test different unit doses of this compound in a counterbalanced order to determine the dose-response function.
Locomotor Activity Protocol
-
Apparatus: Use a standard open-field arena equipped with infrared beams or a video tracking system to measure horizontal and vertical activity.
-
Habituation:
-
Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
On the first day of testing, place each animal in the center of the open-field arena and allow for a 30-60 minute habituation session (no drug administration).
-
-
Drug Administration:
-
On subsequent test days, administer this compound (e.g., 0.1 - 3.0 mg/kg, IP) or vehicle.
-
Immediately place the animal in the open-field arena.
-
-
Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Drug Discrimination Protocol
-
Apparatus: Use a standard two-lever operant conditioning chamber.
-
Lever Press Training: Train food-restricted animals to press a lever for food reinforcement (e.g., sucrose pellets) on a simple reinforcement schedule (e.g., FR1).
-
Discrimination Training:
-
Establish a discrimination between this compound (e.g., 1.0 mg/kg, IP) and vehicle (e.g., saline).
-
On days when this compound is administered, responding on one lever (the "drug" lever) is reinforced.
-
On days when the vehicle is administered, responding on the other lever (the "saline" lever) is reinforced.
-
Alternate drug and vehicle days in a double-alternation sequence (e.g., DDSSDDSS...).
-
Continue training until animals reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).
-
-
Generalization Testing: Once discrimination is established, test sessions with different doses of this compound or other compounds can be conducted. During test sessions, responding on either lever is recorded, but no reinforcement is delivered.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Research: A Guide to Adjusting Experimental Timelines for RTI-113's Long Half-Life
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective dopamine reuptake inhibitor (DRI) RTI-113, its extended half-life presents unique experimental design challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of studies involving this compound. Careful consideration of its pharmacokinetic profile is critical for generating robust and reproducible data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High inter-subject variability in behavioral assays. | Inadequate washout period from previous drug exposure, leading to carryover effects. | Implement a washout period of at least 5-10 estimated half-lives of this compound. Given the estimated half-life, this would be approximately 5-10 hours for rats and 25-50 hours for squirrel monkeys. Confirm baseline stability before initiating new experiments. |
| Unexpected tolerance or sensitization to this compound's effects. | Accumulation of the drug due to a dosing schedule that is too frequent for its long half-life, leading to altered receptor sensitivity. | Re-evaluate the dosing regimen. For chronic studies, consider less frequent administration (e.g., every 24-48 hours in squirrel monkeys) to allow for partial washout and prevent significant accumulation. Monitor behavioral or physiological endpoints to assess the development of tolerance or sensitization. |
| Difficulty achieving a stable baseline after chronic treatment. | Prolonged receptor occupancy and downstream signaling effects due to the slow elimination of this compound. | Extend the post-treatment washout period significantly. It may take several weeks for dopaminergic systems to return to a true baseline state. Consider including a vehicle-treated control group that undergoes the same chronic dosing and washout schedule to account for any time-dependent changes. |
| Inconsistent results in receptor binding or occupancy studies. | Competition from residual this compound from previous in vivo treatments. | For ex vivo binding studies following in vivo dosing, ensure a sufficient washout period has been observed. If performing in vitro assays, ensure thorough tissue preparation to remove any unbound compound. |
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it compare to cocaine?
Q2: How do I calculate an appropriate washout period for this compound?
A general rule of thumb for washout periods is to allow for at least 5, and preferably 10, half-lives of the drug to elapse. This ensures that more than 96% and 99% of the drug, respectively, has been eliminated from the system. Based on the estimated half-life, a washout period of at least 5-10 hours for rats and 25-50 hours for squirrel monkeys should be considered.
Q3: What are the key considerations for designing a chronic dosing study with this compound?
Due to its long half-life, this compound will accumulate with repeated dosing. It is crucial to:
-
Determine the desired steady-state concentration: This will inform the dosing amount and frequency.
-
Consider the time to reach steady state: It typically takes 4-5 half-lives to reach approximately 94% of the steady-state concentration.
-
Monitor for adverse effects: Long-term dopamine transporter blockade can lead to changes in behavior, appetite, and sleep patterns.
-
Plan for a lengthy post-treatment washout: As mentioned, returning to baseline after chronic exposure will require an extended period.
Q4: Can I use the same experimental timeline for this compound as I would for cocaine?
No. Due to its significantly longer duration of action, experimental timelines must be adjusted. For example, in self-administration studies, a single dose of this compound can maintain responding for a much longer period than cocaine[5]. Behavioral testing windows should be extended accordingly to capture the full effect of the drug.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for cocaine and the estimated parameters for this compound based on available data.
| Parameter | Cocaine (Rat) | This compound (Rat - Estimated) | Cocaine (Squirrel Monkey) | This compound (Squirrel Monkey - Estimated) |
| Elimination Half-Life (T½β) | ~12.5 minutes[3] | ~62.5 minutes | ~60.2 minutes (in vitro)[4] | ~301 minutes (~5 hours) |
| Recommended Washout Period (5 half-lives) | ~62.5 minutes | ~312.5 minutes (~5.2 hours) | ~301 minutes (~5 hours) | ~1505 minutes (~25 hours) |
| Recommended Washout Period (10 half-lives) | ~125 minutes (~2.1 hours) | ~625 minutes (~10.4 hours) | ~602 minutes (~10 hours) | ~3010 minutes (~50 hours) |
| Time to Reach Steady State (approx. 4-5 half-lives) | ~50 - 62.5 minutes | ~250 - 312.5 minutes (~4.2 - 5.2 hours) | ~240.8 - 301 minutes (~4 - 5 hours) | ~1204 - 1505 minutes (~20 - 25 hours) |
Disclaimer: The pharmacokinetic parameters for this compound are estimations based on its relative duration of action compared to cocaine and should be used as a guide. It is highly recommended that researchers perform pilot pharmacokinetic studies in their specific animal model to determine the precise parameters for their experimental conditions.
Experimental Protocols
Protocol 1: Determining the Impact of this compound's Half-Life on Locomotor Activity in Rats
Objective: To characterize the time course of locomotor activity following a single administration of this compound and to establish an appropriate observation window for future behavioral experiments.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) individually housed with ad libitum access to food and water.
-
Habituation: Acclimate rats to the open-field arenas (40 cm x 40 cm x 30 cm) for 60 minutes daily for 3 consecutive days prior to testing.
-
Drug Administration: On the test day, administer a single intraperitoneal (i.p.) injection of either vehicle (saline) or this compound (e.g., 0.1, 0.3, or 1.0 mg/kg).
-
Data Collection: Immediately place the rat in the open-field arena and record locomotor activity (distance traveled, rearing frequency, etc.) using an automated tracking system for a minimum of 4 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to plot the time course of this compound's effect on locomotor activity. Determine the time to peak effect and the duration of action.
Protocol 2: Establishing a Chronic Intermittent Dosing Regimen for this compound in Squirrel Monkeys
Objective: To develop a chronic dosing schedule that maintains a relatively stable level of dopamine transporter occupancy without producing significant behavioral toxicity.
Methodology:
-
Animals: Adult male squirrel monkeys with indwelling intravenous catheters.
-
Baseline Training: Train monkeys on a behavioral task (e.g., a fixed-interval schedule of food reinforcement) until stable performance is achieved.
-
Dose Determination: Begin with a low dose of this compound (e.g., 0.03 mg/kg, i.v.) administered once every 48 hours.
-
Behavioral and Physiological Monitoring: Continuously monitor performance on the behavioral task, as well as food and water intake, body weight, and general activity levels.
-
Dose Adjustment: If the initial dose is well-tolerated and produces the desired effect on the behavioral task, maintain the schedule. If the effect is insufficient, the dose can be cautiously escalated. If signs of toxicity or excessive behavioral disruption are observed, the dose should be lowered or the dosing interval increased.
-
Steady-State Verification (Optional): If feasible, collect blood samples at various time points after several weeks of chronic dosing to determine the plasma concentration of this compound and confirm that a steady state has been reached.
Visualizations
Caption: Experimental workflow for a chronic this compound study.
Caption: this compound's mechanism of action at the dopamine synapse.
References
- 1. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys | RTI [rti.org]
- 3. Dose–Response Cocaine Pharmacokinetics and Metabolite Profile Following Intravenous Administration and Arterial Sampling in Unanesthetized, Freely Moving Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma butyrylcholinesterase activity and cocaine half-life differ significantly in rhesus and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Improving the signal-to-noise ratio in RTI-113 PET imaging
Welcome to the technical support center for RTI-113 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to a low signal-to-noise ratio in this compound PET imaging studies.
Issue: Low Signal in Striatal Regions
The striatum is the primary region of interest for this compound PET imaging due to its high density of dopamine transporters (DAT). Low signal in this area can compromise the quantitative accuracy of your study.
| Potential Cause | Recommended Solution |
| Inaccurate Radiotracer Injection | Verify the injected dose and ensure proper intravenous administration, avoiding infiltration. Monitor the injection site. |
| Suboptimal Acquisition Timing | For dynamic studies, acquire data for at least 90 minutes post-injection to capture peak tracer uptake and washout. For static scans, a 30-60 minute window post-injection is often optimal, but this may need to be optimized for your specific research question. |
| Subject-Specific Biological Variability | Lower than expected DAT density can occur. Correlate PET findings with other available data, such as clinical assessments or other imaging modalities. |
| Medication Interference | Certain medications can interfere with this compound binding to DAT. Ensure that subjects have discontinued any medications known to affect the dopaminergic system for an appropriate washout period before the scan. |
Issue: High Background Noise
Elevated background noise can obscure the specific signal from the striatum, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Patient Movement | Head motion during the scan is a significant source of noise.[1] Use a head holder and provide clear instructions to the subject to remain still. Motion correction software should be utilized during image reconstruction. |
| Scatter and Random Coincidences | These are inherent sources of noise in PET imaging.[2] Ensure that the PET scanner's scatter and randoms correction protocols are properly applied during reconstruction. |
| Radiotracer Metabolism | While this compound is relatively stable, the formation of radiometabolites can contribute to background noise. If quantitative accuracy is critical, consider arterial blood sampling to generate a metabolite-corrected input function. |
| Suboptimal Image Reconstruction Parameters | Inappropriate reconstruction algorithms or parameters can amplify noise.[3][4][5] Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) for better noise control.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key acquisition parameters to optimize for improving SNR in this compound PET imaging?
A1: Several acquisition parameters are critical for optimizing SNR:
-
Injected Dose: A higher injected dose generally leads to higher count statistics and improved SNR. However, this must be balanced with radiation safety considerations. The optimal dose will depend on the scanner's sensitivity and the specific imaging protocol.
-
Acquisition Duration: Longer scan times increase the number of detected coincidence events, which improves SNR. For dynamic imaging, a duration of 90-120 minutes is often used to accurately model tracer kinetics.[7] For static imaging, a 20-30 minute acquisition within the optimal uptake window is a good starting point.
-
3D vs. 2D Acquisition: 3D acquisition mode offers higher sensitivity than 2D mode, leading to better count statistics and improved SNR, especially for brain imaging.
Q2: How do image reconstruction algorithms affect the signal-to-noise ratio?
A2: The choice of reconstruction algorithm significantly impacts image quality and SNR.[3][4][5]
-
Filtered Back-Projection (FBP): This is a fast and linear algorithm but tends to produce images with higher noise levels.
-
Iterative Reconstruction (e.g., OSEM): These algorithms model the physics of the PET acquisition process and the statistical nature of the data, leading to images with lower noise and improved SNR compared to FBP.[6] The number of iterations and subsets are key parameters to optimize; too few can result in a loss of resolution, while too many can amplify noise.[8]
-
Time-of-Flight (TOF): If your PET scanner has TOF capability, using a TOF reconstruction algorithm can significantly improve SNR by more precisely localizing the annihilation event.[9]
-
Point Spread Function (PSF) Modeling: Incorporating PSF modeling into the reconstruction can improve spatial resolution, which can indirectly enhance the signal from small structures.
Q3: What is the role of post-reconstruction filtering in improving SNR?
A3: Post-reconstruction filtering is a common technique to reduce noise in the final PET image. A Gaussian filter is typically applied. The full width at half maximum (FWHM) of the filter determines the degree of smoothing. A larger FWHM will reduce noise more effectively but will also decrease spatial resolution, potentially blurring the image and reducing the signal from small structures. The optimal filter size is a trade-off between noise reduction and the preservation of image detail.
Q4: How can I quantify the signal-to-noise ratio in my this compound PET images?
A4: SNR can be quantified using several methods. A common approach is to define regions of interest (ROIs) in the target area (e.g., striatum) and a background region with low specific binding (e.g., cerebellum). The SNR can then be calculated as:
SNR = (Mean Signal in Target ROI - Mean Signal in Background ROI) / Standard Deviation of Signal in Background ROI
Another important metric is the Noise Equivalent Count Rate (NECR), which is related to the statistical quality of the raw PET data and has been shown to have a linear relationship with SNR.[10]
Experimental Protocols
Detailed Methodology for a Typical this compound PET Brain Imaging Study
This protocol provides a general framework. Specific parameters should be optimized for your scanner and research question.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A catheter is placed in an antecubital vein for radiotracer injection.
-
For studies requiring arterial input function, an arterial line is placed in the radial artery of the contralateral arm.
-
The subject's head is positioned comfortably in the scanner's head holder to minimize motion.
-
-
Radiotracer Administration:
-
A bolus injection of [11C]this compound is administered intravenously. The typical injected dose is in the range of 370-740 MBq (10-20 mCi), with the exact amount depending on institutional guidelines and scanner specifications.
-
-
PET Data Acquisition:
-
Dynamic Acquisition: A dynamic scan is initiated simultaneously with the radiotracer injection and continues for 90-120 minutes. The scan is typically divided into a series of time frames of increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, and remaining frames of 5 or 10 min).[7]
-
Static Acquisition: For studies where full kinetic modeling is not required, a static scan of 20-30 minutes can be acquired starting 30-60 minutes post-injection.
-
Data is acquired in 3D mode.
-
-
CT or MR Scan for Attenuation Correction:
-
A low-dose CT scan or an MR-based attenuation correction sequence is performed for attenuation correction of the PET data.
-
-
Image Reconstruction:
-
PET data are corrected for dead time, decay, randoms, scatter, and attenuation.
-
Images are reconstructed using an iterative algorithm such as 3D OSEM. The number of iterations and subsets should be optimized to achieve a balance between resolution and noise (e.g., 3 iterations, 21 subsets).
-
If available, TOF and PSF modeling should be incorporated into the reconstruction.
-
A post-reconstruction Gaussian filter (e.g., 3-5 mm FWHM) is applied to reduce noise.
-
-
Data Analysis:
-
Reconstructed PET images are co-registered with the subject's anatomical MRI.
-
Regions of interest (ROIs) are drawn on the MRI and transferred to the PET images for the striatum (caudate and putamen) and a reference region (e.g., cerebellum).
-
Time-activity curves are generated for each ROI.
-
For quantitative analysis, kinetic modeling (e.g., using a simplified reference tissue model or a two-tissue compartment model with arterial input) is performed to estimate binding potential (BP_ND).
-
Visualizations
References
- 1. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 2. Design Criteria for PET Scanners: What is Important and Why | Radiology Key [radiologykey.com]
- 3. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psec.uchicago.edu [psec.uchicago.edu]
- 7. Modeling Considerations for In Vivo Quantification of the Dopamine Transporter Using [11C]PE2I and Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of image reconstruction protocol on PET image with 11C [inis.iaea.org]
- 9. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 10. TPC - SNR [turkupetcentre.net]
Technical Support Center: Managing Ceiling Effects in RTI-113 Reinforcement Schedules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-113 in reinforcement schedules. The following information is designed to help you identify, manage, and mitigate ceiling effects in your experiments to ensure the generation of high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in the context of this compound reinforcement schedules?
A ceiling effect refers to a phenomenon where an independent variable (in this case, the dose of this compound) no longer produces a corresponding increase in the dependent variable (e.g., response rate, such as lever presses). The dose-response curve flattens out, reaching a plateau. This can make it difficult to assess the full dose-range effects of the compound and may mask potential differences between experimental conditions.
Q2: What are the common causes of ceiling effects in this compound self-administration studies?
Several factors can contribute to a ceiling effect:
-
High Reinforcing Efficacy: this compound is a potent and selective dopamine reuptake inhibitor (DRI), making it a powerful reinforcer. At higher doses, the reinforcing effect may be maximal, leading to a plateau in responding.[1]
-
Satiation: The subject may become satiated with the reinforcing effects of the drug, leading to a decrease in motivation to respond.
-
Motor Impairment: High doses of this compound, like other stimulants, can induce non-specific behavioral effects such as stereotypy or motor disturbances that can interfere with the subject's ability to perform the operant response.
-
Schedule of Reinforcement: Fixed-ratio (FR) schedules, especially those with low ratio requirements, are prone to producing ceiling effects as the subject can easily obtain a large number of reinforcements.
Q3: How can I determine if I am observing a true ceiling effect or if there are other confounding factors?
To differentiate a true ceiling effect from other factors, consider the following:
-
Observe the subject's behavior: Look for signs of motor impairment, stereotypy, or other behaviors that might compete with the operant response.
-
Analyze the pattern of responding: A true ceiling effect will show a stable, high rate of responding that is insensitive to further dose increases. If responding becomes erratic or decreases at higher doses, it may indicate motor impairment or other adverse effects.
-
Vary the response requirement: If increasing the number of responses required to obtain a reinforcement (i.e., moving to a higher FR schedule) results in a further increase in response rate, the initial observation was likely not a true ceiling effect.
Troubleshooting Guides
Issue: The dose-response curve for this compound self-administration is flat at higher doses.
This is a classic presentation of a ceiling effect. Here are some troubleshooting steps:
1. Adjust the Dose Range:
-
Lower the dose range: You may be operating at the very top of the dose-response curve. Test a wider range of lower doses to fully characterize the ascending limb of the curve.
-
Microdose adjustments: Make smaller incremental changes in the dose at the higher end to pinpoint the exact dose at which the plateau begins.
2. Modify the Schedule of Reinforcement:
-
Increase the Fixed-Ratio (FR) requirement: A low FR schedule can be easily completed, leading to rapid satiation. Increasing the number of responses required per reinforcement can reveal a more graded dose-response relationship.
-
Implement a Progressive-Ratio (PR) schedule: This is a highly effective method for mitigating ceiling effects. In a PR schedule, the response requirement increases with each successive reinforcement. The "breakpoint" (the highest ratio completed) serves as a measure of the reinforcing efficacy of the drug and is less susceptible to ceiling effects than simple response rates on an FR schedule.[2][3][4]
3. Introduce a Time-Out Period:
-
A time-out period after each reinforcement can help to prevent rapid drug accumulation and satiation, potentially extending the range of doses over which a response-rate difference can be observed.
Issue: High doses of this compound are causing stereotypy and interfering with responding.
This indicates that the observed plateau or decrease in responding is likely due to motor side effects rather than a true ceiling of reinforcing efficacy.
1. Lower the Maximum Dose:
-
Identify the dose at which these non-specific behaviors emerge and set your maximum dose below this threshold.
2. Pre-training and Habituation:
-
Ensure subjects are thoroughly habituated to the operant chambers and procedures to minimize stress-induced behaviors that could be confounded with drug effects.
3. Consider Alternative Reinforcers:
-
If the primary goal is to study the effects of this compound on motivation, and not self-administration per se, consider using it to modulate responding for other reinforcers, such as food. Studies have shown that this compound can reduce cocaine self-administration at doses that do not affect responding for food, indicating a degree of selectivity.[5]
Data Presentation
Table 1: Comparison of this compound and Cocaine in Self-Administration Studies
| Parameter | This compound | Cocaine | Species | Reference |
| Potency (Self-Administration) | Higher | Lower | Rhesus Monkeys | [6] |
| Duration of Action | Longer | Shorter | Rhesus Monkeys | [6] |
| Maximum Response Rates | Lower | Higher | Rhesus Monkeys | [7] |
| DAT Occupancy at Max Response | 94-99% | 65-76% | Rhesus Monkeys | [1][7] |
Table 2: Dopamine Transporter (DAT) Occupancy of this compound at Doses that Reduce Cocaine Self-Administration
| This compound Pretreatment Dose | DAT Occupancy Range | Effect on Cocaine Self-Administration | Species | Reference |
| 0.10 - 0.30 mg/kg | 72-84% | Dose-dependent reduction | Rhesus Monkeys | [7] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration of this compound in Rats
This protocol provides a general framework for establishing and testing this compound self-administration in rats.
-
Subjects: Adult male Wistar or Sprague-Dawley rats, individually housed with ad-libitum access to food and water (unless food restriction is part of the experimental design).
-
Surgery: Implant a chronic indwelling catheter into the jugular vein under aseptic surgical conditions. Allow at least one week for recovery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
-
Acquisition of Self-Administration:
-
Train rats to press the active lever for intravenous infusions of a training dose of cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule. The infusion should be paired with a discrete cue (e.g., illumination of the stimulus light).
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions per session for three consecutive days).
-
-
Substitution with this compound:
-
Once a stable baseline is established with cocaine, substitute different doses of this compound for cocaine.
-
Test a range of doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order.
-
Maintain the same schedule of reinforcement (e.g., FR1) and cue presentation.
-
-
Data Analysis:
-
The primary dependent measure is the number of infusions per session.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on self-administration.
-
Protocol 2: Progressive-Ratio Schedule to Assess the Reinforcing Efficacy of this compound
This protocol is designed to overcome ceiling effects and provide a more sensitive measure of the reinforcing strength of this compound.
-
Subjects and Apparatus: As described in Protocol 1.
-
Initial Training: Train rats on an FR schedule for this compound self-administration as described above until a stable baseline is achieved.
-
Implementation of the Progressive-Ratio Schedule:
-
Switch the reinforcement schedule to a progressive-ratio schedule. A common progression is an exponential sequence, for example: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, etc.[8] The specific progression can be adapted based on the research question.
-
The session terminates after a predetermined period of inactivity (e.g., 1 hour) following the last reinforcement.
-
-
Data Analysis:
-
The primary dependent measure is the "breakpoint," which is the last ratio completed before the cessation of responding.
-
Compare breakpoints across different doses of this compound to determine the dose-effect relationship on reinforcing efficacy.
-
Mandatory Visualizations
Caption: Dopamine transporter (DAT) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting and managing ceiling effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. med-associates.com [med-associates.com]
- 3. Progressive Ratio Schedules of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progressive-ratio schedules: effects of later schedule requirements on earlier performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Reinforcer Magnitude on Performance Maintained by Progressive-Ratio Schedules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Reducing Animal Stress in RTI-113 Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing animal stress in studies involving the selective dopamine reuptake inhibitor (DRI), RTI-113. Adherence to these best practices is crucial for ensuring animal welfare and enhancing the validity and reliability of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is animal stress a critical consideration in studies involving this compound?
A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds. It is structurally related to cocaine and is often used in preclinical research to investigate the mechanisms of stimulant addiction and to develop potential therapeutic interventions.[1] Because this compound is a psychoactive substance that can induce behavioral changes, it is imperative to minimize non-experimental stressors that could confound the interpretation of results. Stress can significantly alter an animal's physiology and behavior, potentially masking or exaggerating the effects of the compound under investigation.
Q2: What are the primary signs of stress in rodents that I should monitor for during my this compound experiments?
A2: Researchers should be vigilant for both physiological and behavioral indicators of stress. These can be broadly categorized into acute and chronic signs:
| Stress Type | Physiological Signs | Behavioral Signs |
| Acute Stress | Increased heart rate and blood pressure, elevated plasma corticosterone levels immediately following a stressor, changes in body temperature.[1] | Increased anxiety-like behaviors (e.g., reduced exploration in an open field), freezing, vocalizations, aggression, or attempts to escape. |
| Chronic Stress | Adrenal gland hypertrophy, changes in body weight (either gain or loss depending on the stressor and species), suppressed immune function.[1] | Increased depressive-like symptoms, social withdrawal, altered feeding and drinking patterns, stereotyped (repetitive) behaviors, and changes in sleep patterns. |
Q3: How can environmental enrichment specifically benefit studies with psychoactive compounds like this compound?
A3: Environmental enrichment, which involves providing animals with more complex and stimulating housing conditions, can have a profound impact on the outcomes of studies involving psychoactive drugs. Research has shown that animals housed in enriched environments may exhibit altered sensitivity to the rewarding and locomotor-activating effects of stimulants. For instance, some studies suggest that enrichment can decrease the reinforcing efficacy of drugs of abuse, potentially by providing alternative sources of reward and reducing stress-related drug-seeking behavior. Therefore, incorporating environmental enrichment can lead to more translationally relevant findings.
Q4: Are there specific animal handling techniques that are recommended for this compound studies?
A4: Yes, using refined handling techniques is crucial to reduce anxiety and improve the reliability of behavioral data. For rodents, traditional tail-base handling can be aversive. The following methods are recommended:
-
Tunnel Handling: Guiding the animal into a tube for transport is a non-aversive method that reduces stress.
-
Cupping: Gently scooping the animal with cupped hands is another low-stress alternative.
Habituating animals to the handler and the experimental procedures is also essential. This can be achieved through regular, gentle handling sessions prior to the start of the experiment. For procedures requiring restraint, such as intravenous injections, it is vital to use the least restrictive method possible and to ensure the animal is well-habituated to the process.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
Possible Cause: Inconsistent animal handling, environmental stressors, or procedural inconsistencies.
Troubleshooting Steps:
-
Standardize Handling: Ensure all personnel use the same refined handling techniques (tunnel or cupping) for all animals.
-
Acclimatize Animals: Allow a sufficient period for animals to acclimate to the housing facility, the specific testing room, and the experimental apparatus.
-
Consistent Environment: Maintain a stable environment with controlled lighting, temperature, and noise levels. Avoid conducting experiments in noisy or high-traffic areas.
-
Habituation to Procedures: Habituate animals to all experimental procedures, including injections (using saline) and placement in behavioral arenas, before data collection begins.
-
Counterbalance Experimental Groups: Distribute animals from different cages and litters across all experimental groups to minimize cohort effects.
Issue 2: Animals Exhibit Unexpected Anxiety-Like Behaviors Before Drug Administration
Possible Cause: Aversive environmental cues, rough handling, or pain/distress from procedures like intravenous catheterization.
Troubleshooting Steps:
-
Assess the Environment: Check for potential stressors in the housing and testing rooms, such as bright lights, loud noises, or strong odors.
-
Refine Handling Techniques: Re-evaluate and, if necessary, retrain staff on non-aversive handling methods.
-
Optimize Surgical and Post-Operative Care: If intravenous catheters are used, ensure aseptic surgical techniques and adequate post-operative analgesia and care to minimize pain and distress.
-
Provide Environmental Enrichment: Introduce items such as nesting material, shelters, and gnawing sticks to the home cages to promote natural behaviors and reduce anxiety.
Issue 3: Difficulty in Interpreting Locomotor Activity Data
Possible Cause: Confounding effects of novelty-induced activity, habituation to the test environment, or dose-dependent effects of this compound.
Troubleshooting Steps:
-
Habituation Session: Conduct a habituation session where animals are placed in the locomotor activity chambers without any injection to allow for exploration of the novel environment.
-
Baseline Measurement: On a separate day, administer a vehicle injection (e.g., saline) and record baseline locomotor activity. This allows for within-subject comparisons.
-
Dose-Response Curve: Test a range of this compound doses to determine the specific effects on locomotor activity. High doses of stimulants can sometimes lead to stereotyped behaviors that may decrease horizontal locomotion.
-
Consistent Testing Time: Conduct all tests at the same time of day to control for circadian variations in activity.
-
Thorough Cleaning: Clean the chambers thoroughly between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.
Quantitative Data
This compound is a potent inhibitor of the dopamine transporter (DAT) with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity is a key feature of its pharmacological profile.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound for Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | 1.98 | 5.25 | 2,926 |
Data from Wikipedia, citing primary literature.[1]
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rats
This protocol outlines the procedure for administering this compound intravenously to rats, a common route for self-administration studies.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Vortex mixer or sonicator
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water bath
Procedure:
-
Solution Preparation:
-
Aseptically weigh the desired amount of this compound hydrochloride.
-
In a sterile container, dissolve the powder in sterile 0.9% saline to the target concentration. This compound hydrochloride is water-soluble.
-
Briefly vortex or sonicate until the compound is fully dissolved. The solution should be clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Gently handle the rat to acclimate it to the procedure.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.
-
-
Injection:
-
Place the rat in an appropriate restraining device.
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with a 27-30 gauge needle, insert the needle into the vein at a shallow angle, with the bevel facing up.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Ensure the animal has access to food and water.
-
Protocol 2: Conditioned Place Preference (CPP) with this compound in Mice
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Apparatus:
-
A three-compartment CPP box. The two outer compartments should have distinct visual, tactile, and olfactory cues (e.g., different wall patterns, floor textures, and bedding odors). The central compartment is neutral. Guillotine doors separate the compartments.
Procedure:
-
Pre-Conditioning (Baseline Preference Test - Day 1):
-
Place the mouse in the central compartment and allow it to freely explore all three compartments for 15-30 minutes.
-
Record the time spent in each compartment. This establishes any baseline preference for one of the outer compartments. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
-
Conditioning (Days 2-5):
-
This phase typically consists of four conditioning sessions, alternating between drug and vehicle administration.
-
Day 2 (Drug Pairing): Administer this compound (e.g., via intraperitoneal injection) and immediately confine the mouse to one of the outer compartments for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced to avoid bias.
-
Day 3 (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the mouse to the opposite outer compartment for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing session.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing session.
-
-
Post-Conditioning (Preference Test - Day 6):
-
In a drug-free state, place the mouse in the central compartment and allow it to freely explore all three compartments for 15-30 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score by subtracting the time spent in the vehicle-paired compartment from the time spent in the drug-paired compartment during the post-conditioning test.
-
A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Visualizations
Caption: Mechanism of action of this compound at the dopamine synapse.
References
Technical Support Center: Refining Purification Methods for RTI-113 and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods for RTI-113 and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its analogs.
Problem 1: Low Yield After Flash Column Chromatography
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity of the solvent system may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in poor elution and product loss on the column. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for phenyltropane analogs is a gradient of ethyl acetate in hexanes. |
| Compound Precipitation on the Column | This compound and its analogs, often as hydrochloride salts, may have limited solubility in less polar organic solvents used for normal-phase chromatography. |
| Improper Column Packing | An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and reduced yield. |
| Sample Overloading | Exceeding the binding capacity of the silica gel can lead to co-elution of the product with impurities. |
Problem 2: Poor Peak Shape and Resolution in HPLC Analysis
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | The basic nitrogen atom in the tropane ring of this compound can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Solution: Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the analyte and suppress silanol interactions. Alternatively, use an end-capped column or a column specifically designed for basic compounds. |
| Inappropriate Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase may not be optimal for separation. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or broadening. |
| Use of Inappropriate Column | A standard C18 column may not provide sufficient selectivity for closely related analogs. |
Problem 3: Difficulty in Separating Diastereomers
| Possible Cause | Suggested Solution |
| Insufficient Resolution on Achiral Media | Diastereomers have different physical properties and can often be separated on standard silica or C18 columns, but the selectivity may be low. Solution: Optimize the mobile phase. Small changes in solvent composition or additives can sometimes significantly improve resolution. Employing a shallower gradient or isocratic elution can also enhance separation. |
| Co-elution of Diastereomers | The chosen chromatographic conditions may not be selective enough to resolve the diastereomers. |
Problem 4: Failure to Resolve Enantiomers
| Possible Cause | Suggested Solution |
| Use of Achiral Chromatography | Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatographic techniques. Solution: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for the separation of tropane alkaloid enantiomers. |
| Incorrect Chiral Method | The chosen chiral column and mobile phase are not suitable for the specific enantiomeric pair. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurity profiles depend on the synthetic route, potential impurities in the synthesis of 3-phenyltropane analogs like this compound can include:
-
Diastereomers: The 2α-epimer is a common diastereomeric impurity that can form during the synthesis.
-
Starting Materials: Unreacted starting materials such as anhydroecgonine methyl ester or the corresponding Grignard reagent precursors.
-
By-products from Side Reactions: These can include products from over-alkylation, hydrolysis of the ester group, or incomplete reaction at various steps.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes) and reagents may be present in the final product.
Q2: What is a good starting point for developing a flash chromatography method for a new this compound analog?
A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.
-
Stationary Phase: Use standard silica gel TLC plates.
-
Mobile Phase: Begin with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Test a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Goal: Aim for an Rf value of approximately 0.25-0.35 for your target compound. This generally provides good separation on a flash column.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.
Q3: How can I confirm the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for purity confirmation:
-
High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA). This will allow you to quantify the purity and detect any non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and can also be used for purity assessment (qNMR) by integrating the signals of the compound against a known internal standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: When should I consider using preparative HPLC instead of flash chromatography?
A4: Preparative HPLC is generally used when:
-
High Purity is Required: It offers much higher resolution than flash chromatography and is suitable for obtaining highly pure compounds (>99%).
-
Difficult Separations: For separating compounds with very similar polarities, including stubborn diastereomers, where flash chromatography fails to provide baseline separation.
-
Small Scale: For purifying smaller quantities of material (typically milligrams to a few grams).
Q5: What are the key considerations for the recrystallization of this compound as a hydrochloride salt?
A5: Recrystallization is a powerful technique for purifying solid compounds. For this compound HCl:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol/hexane.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Data Presentation
The following tables provide illustrative quantitative data for different purification methods. Note: Specific yields and purities can vary significantly based on the reaction scale, the purity of the starting materials, and the precise experimental conditions. The data presented here are representative examples for phenyltropane analogs.
Table 1: Illustrative Purification Yields for a Representative this compound Analog
| Purification Method | Starting Material Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Flash Column Chromatography | ~80% | 95-98% | 60-80% |
| Recrystallization | ~95% | >99% | 70-90% |
| Preparative HPLC | ~90% | >99.5% | 50-70% |
Table 2: Comparison of Chiral HPLC Conditions for Enantiomeric Separation of a Phenyltropane Analog
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 | 2.1 |
| Chiralpak AD-H | Hexane/Ethanol (85:15) + 0.1% Diethylamine | 0.8 | 2.5 |
| Chiralpak IC | Methanol + 0.1% Trifluoroacetic Acid | 0.5 | 1.8 |
Experimental Protocols
Protocol 1: General Flash Column Chromatography Purification of an this compound Analog
This protocol is a general guideline based on methods used for the purification of 3-phenyltropane analogs.
-
Slurry Preparation: In a fume hood, weigh out silica gel (e.g., 230-400 mesh) in a beaker. The amount of silica should be 50-100 times the weight of your crude sample. Add the initial, low-polarity mobile phase solvent (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a slurry.
-
Column Packing: Wet pack the column by pouring the silica slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibration: Run the initial mobile phase through the packed column for at least 2-3 column volumes to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the separation of your target compound from its impurities as determined by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Representative Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).
-
Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10. Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analyte.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength for your compound (e.g., 230 nm).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate their relative peak areas to determine the enantiomeric excess (ee).
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound analogs.
Caption: A logical decision tree for troubleshooting common purification issues.
Validation & Comparative
A Comparative Analysis of the Reinforcing Strength of RTI-113 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reinforcing properties of the selective dopamine reuptake inhibitor (DRI) RTI-113 and the non-selective monoamine reuptake inhibitor cocaine. The information presented is based on preclinical data from self-administration and other behavioral paradigms in non-human primates and rodents, offering insights into their relative reinforcing efficacy, potency, and underlying neurobiological mechanisms.
Executive Summary
This compound, a phenyltropane analog of cocaine, demonstrates reinforcing effects that are equipotent to cocaine in preclinical models. However, key differences in its pharmacokinetic profile and receptor selectivity may influence its abuse liability. Notably, this compound exhibits a longer duration of action and higher selectivity for the dopamine transporter (DAT) compared to cocaine. While both compounds maintain self-administration behavior, cocaine tends to sustain higher rates of responding. This guide delves into the experimental data that underpins these observations, providing a detailed comparison to inform research and drug development in the field of substance use disorders.
Quantitative Comparison of Reinforcing Effects and Pharmacokinetics
The following tables summarize key quantitative data from preclinical studies comparing this compound and cocaine.
Table 1: Reinforcing Effects in Non-Human Primates (Self-Administration)
| Parameter | This compound | Cocaine | Species | Experimental Details |
| Potency (ED50) | Equiponent to Cocaine | Equiponent to this compound | Rhesus Monkeys | Second-order schedule of i.v. self-administration.[1] |
| Efficacy (Max Response Rate) | Lower than Cocaine | Higher than this compound | Rhesus Monkeys | Cocaine maintained higher response rates in two of three monkeys tested.[1] |
| Dopamine Transporter (DAT) Occupancy at Max Response | 94-99% | 65-76% | Rhesus Monkeys | Positron Emission Tomography (PET) imaging.[1] |
| Breakpoint (Progressive Ratio) | Data not available | Up to ~1800 responses (Dose-dependent) | Rhesus Monkeys | Breakpoint is the maximum number of responses an animal will make to receive a single injection.[2] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Cocaine | Species | Route of Administration |
| Duration of Action | Longer than Cocaine | Shorter than this compound | Squirrel Monkeys, Rats | The discriminative stimulus effects of this compound were approximately five times longer than cocaine in rats and squirrel monkeys.[3] |
| Half-life (t½) | Data not available in monkeys | ~50-90 minutes (plasma) | Rhesus Monkeys | Intravenous. |
| Time to Maximum Concentration (Tmax) | Data not available in monkeys | ~5-10 minutes (plasma) | Rhesus Monkeys | Intravenous. |
| Maximum Concentration (Cmax) | Data not available in monkeys | Dose-dependent | Rhesus Monkeys | Intravenous. |
Experimental Methodologies
A comprehensive understanding of the reinforcing effects of these compounds necessitates a detailed examination of the experimental protocols used to generate the data.
Intravenous Self-Administration in Rhesus Monkeys
This paradigm is a cornerstone for assessing the reinforcing properties of drugs.
Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.
Apparatus: Experimental chambers equipped with two levers, stimulus lights, and an infusion pump for drug delivery.
Procedure:
-
Training: Monkeys are first trained to press a lever to receive a food reward. Once this behavior is established, the reinforcer is switched to intravenous infusions of cocaine (e.g., 0.1 mg/kg/infusion).
-
Schedule of Reinforcement: A second-order schedule of reinforcement is often used. For example, under a Fixed Interval (FI) 600-s (Fixed Ratio, FR 10) schedule, the first completion of 10 lever presses after a 600-second interval has elapsed results in a drug infusion. This schedule is effective in maintaining high rates of responding.
-
Dose-Response Determination: Once stable responding is established, different doses of cocaine and this compound are substituted to determine the dose-response curve. This allows for the assessment of both the potency (the dose required to produce a half-maximal effect) and the efficacy (the maximum effect) of each drug.
-
Progressive-Ratio Schedule: To assess the motivational strength of the drugs, a progressive-ratio schedule is employed. In this schedule, the number of lever presses required to receive a single infusion progressively increases. The "breakpoint" is the highest ratio of responses the animal will complete to receive the drug, providing a measure of the drug's reinforcing efficacy.
Signaling Pathways and Mechanisms of Action
The reinforcing effects of both this compound and cocaine are primarily mediated by their interaction with the dopamine transporter (DAT) in the brain's reward circuitry. By blocking the reuptake of dopamine, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.
Caption: Workflow of the reinforcing effects of DAT inhibitors.
While both drugs share this primary mechanism, their differing selectivity may lead to distinct downstream signaling cascades and behavioral effects. Cocaine is a non-selective monoamine reuptake inhibitor, also blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). Furthermore, cocaine has been shown to interact with sigma-1 receptors, which can modulate dopaminergic signaling.[4] this compound, in contrast, is a highly selective DAT inhibitor. This selectivity may contribute to a different profile of subjective and reinforcing effects.
Caption: Comparison of the primary molecular targets of Cocaine and this compound.
Conclusion
The available preclinical data indicate that this compound is a potent and effective reinforcer, with a potency similar to that of cocaine. However, its longer duration of action and higher selectivity for the dopamine transporter distinguish it from cocaine. The observation that cocaine maintains higher rates of responding despite equipotency suggests that factors beyond simple DAT blockade, such as cocaine's action at other monoamine transporters or sigma-1 receptors, may contribute to its overall reinforcing profile. Further research, particularly studies directly comparing the two compounds under progressive-ratio schedules and detailing the pharmacokinetic profile of this compound in primates, is necessary to fully elucidate the differences in their reinforcing strength and abuse liability. This information is critical for the development of potential pharmacotherapies for cocaine use disorder.
References
- 1. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parametric analysis of cocaine self-administration under a progressive-ratio schedule in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cocaine Effects on Dopaminergic Transmission Depend on a Balance between Sigma-1 and Sigma-2 Receptor Expression [frontiersin.org]
A Comparative Analysis of Dopamine Transporter Inhibitors: RTI-113, GBR 12909, and RTI-336
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent dopamine transporter (DAT) inhibitors: RTI-113, GBR 12909, and RTI-336. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate compound for their specific investigative needs in the fields of neuroscience and pharmacology.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants such as cocaine. Selective DAT inhibitors are invaluable tools for studying the role of dopamine in various physiological and pathological processes, and they hold therapeutic potential for conditions like cocaine addiction and attention-deficit/hyperactivity disorder (ADHD). This compound, GBR 12909, and RTI-336 are all potent DAT inhibitors, yet they exhibit distinct pharmacological profiles that influence their in vitro and in vivo effects.
In Vitro Pharmacological Profile
The binding affinity and selectivity of these compounds for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters are crucial determinants of their overall pharmacological effects.
Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki, nM) and selectivity ratios of this compound, GBR 12909, and RTI-336 for human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | ~1.5 | ~300 | ~3000 | ~2000 | ~200 |
| GBR 12909 | 1 | >100 | >100 | >100 | >100 |
| RTI-336 | ~0.5 | ~100 | ~200 | ~400 | ~200 |
Note: The Ki values are approximate and can vary depending on the specific experimental conditions and tissue preparation used.
This compound is a potent and highly selective DAT inhibitor.[1] GBR 12909 is also a potent and selective inhibitor of dopamine uptake, with a more than 100-fold lower affinity for the noradrenaline and 5-HT uptake carriers.[2] RTI-336 is another potent and selective DAT inhibitor, developed as a potential pharmacotherapy for cocaine abuse.[3]
In Vivo Behavioral Pharmacology
The in vivo effects of these DAT inhibitors on locomotor activity and their reinforcing properties, often assessed through self-administration studies, provide insights into their psychostimulant and abuse potential.
Locomotor Activity
DAT inhibitors typically increase locomotor activity by elevating extracellular dopamine levels in brain regions associated with motor control.
| Compound | Effect on Locomotor Activity | Onset of Action | Duration of Action |
| This compound | Increases locomotor activity | Slower than cocaine | Longer than cocaine[4] |
| GBR 12909 | Stimulates locomotor activity | Onset at ~10 mins, peak at 20 mins | Effects can last up to 2 hours[5] |
| RTI-336 | Increases locomotor activity | Slower than cocaine | Longer than cocaine[5][6] |
Self-Administration
Self-administration studies in animal models are used to evaluate the reinforcing effects and abuse liability of psychoactive compounds.
| Compound | Reinforcing Effects | Effect on Cocaine Self-Administration |
| This compound | Reliably maintains self-administration[4] | Reduces cocaine self-administration at high DAT occupancy[7][8] |
| GBR 12909 | Serves as a reinforcer[9] | Dose-dependently decreases cocaine self-administration[9] |
| RTI-336 | Weaker reinforcer than cocaine[10] | Attenuates cocaine self-administration[5] |
Studies have shown that while this compound can substitute for cocaine in self-administration paradigms, it also effectively reduces cocaine intake.[4][7] GBR 12909 has also been found to serve as a reinforcer in several species.[9] RTI-336, with its slower onset and longer duration of action, has been suggested to have a lower abuse potential than cocaine.[5][10]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT, frontal cortex for NET, whole brain minus striatum for SERT) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.
-
Assay: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound, GBR 12909, or RTI-336).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity
Objective: To assess the stimulant effects of the DAT inhibitors.
Methodology:
-
Subjects: Use rodents (e.g., mice or rats) as experimental subjects.
-
Habituation: Place individual animals in open-field activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound (this compound, GBR 12909, or RTI-336) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) automatically using infrared beams or video tracking software for a defined period (e.g., 2-3 hours).
-
Data Analysis: Analyze the data to determine the dose-dependent effects of each compound on locomotor activity over time.
Intravenous Self-Administration
Objective: To evaluate the reinforcing properties of the DAT inhibitors.
Methodology:
-
Surgery: Surgically implant an indwelling intravenous catheter into the jugular vein of the experimental animals (e.g., rats or non-human primates).
-
Training: Train the animals to press a lever to receive an intravenous infusion of a known reinforcer, such as cocaine.
-
Substitution: Once stable responding for cocaine is established, substitute saline for cocaine to extinguish the responding. Then, substitute the test compound (this compound, GBR 12909, or RTI-336) at various doses to determine if it maintains self-administration behavior.
-
Data Analysis: Analyze the number of infusions self-administered at each dose to generate a dose-response curve, which indicates the reinforcing efficacy of the compound.
Signaling Pathways and Experimental Workflows
Caption: Dopamine Transporter (DAT) Inhibition Signaling Pathway.
Caption: Experimental Workflow for Evaluating DAT Inhibitors.
Conclusion
This compound, GBR 12909, and RTI-336 are all potent and selective DAT inhibitors with distinct pharmacological profiles.
-
This compound stands out for its high selectivity for DAT over SERT and NET and its long duration of action.[1][4]
-
GBR 12909 is a well-characterized and highly selective DAT inhibitor that serves as a valuable research tool.[2]
-
RTI-336 is a potent DAT inhibitor with a slower onset and longer duration of action, suggesting a potentially lower abuse liability compared to cocaine.[5][10]
The choice of compound will depend on the specific research question. For studies requiring high DAT selectivity with minimal off-target effects, this compound and GBR 12909 are excellent candidates. For investigations into potential therapeutic agents for cocaine addiction, the pharmacological profile of RTI-336, with its attenuated reinforcing effects, may be of particular interest. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental designs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of RTI-113 for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RTI-113, a potent and selective dopamine transporter (DAT) inhibitor, against other well-characterized monoamine transporter ligands, cocaine and GBR 12909. The data presented herein validates the selectivity of this compound for the DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET), highlighting its utility as a research tool and a potential therapeutic agent.
Comparative Binding Affinities of Monoamine Transporter Inhibitors
The selectivity of a compound for its target transporter is a critical factor in determining its pharmacological profile and therapeutic potential. The following table summarizes the binding affinities (Ki in nM) or inhibitory concentrations (IC50 in nM) of this compound, cocaine, and GBR 12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate a higher affinity or potency.
| Compound | DAT Ki/IC50 (nM) | SERT Ki/IC50 (nM) | NET Ki/IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 1.3 (IC50) | 210 (IC50) | 36 (IC50) | ~161-fold | ~28-fold |
| Cocaine | 230 | 740 | 480 | ~3.2-fold | ~2.1-fold |
| GBR 12909 | 1 | >100 | >100 | >100-fold | >100-fold |
Data for this compound represents IC50 values for the blockade of monoamine reuptake in rat tissue[1]. Data for Cocaine represents Ki values from studies on human monoamine transporters[2]. Data for GBR 12909 represents Ki values and indicates affinities greater than 100 nM for SERT and NET[3][4][5].
As the data illustrates, this compound demonstrates a strong preference for the dopamine transporter. Its potency at DAT is significantly higher than its potency at either SERT or NET, confirming its classification as a selective dopamine reuptake inhibitor (DRI)[6][7]. In contrast, cocaine exhibits a more promiscuous binding profile with relatively similar affinities for all three monoamine transporters[2][8]. GBR 12909 is also a highly selective DAT inhibitor, with its affinity for DAT being over 100 times greater than for SERT and NET[3][5].
Experimental Protocols
The binding affinity data presented in this guide was determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay, based on established methodologies[9][10].
Radioligand Binding Assay for Monoamine Transporters
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for DAT, cerebral cortex for NET, or brainstem for SERT) or cells expressing the transporter of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the transporters.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium in a controlled temperature environment.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification of Binding:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand that saturates the transporters.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific radioligand binding.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Experimental Workflow and Selectivity
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Experimental workflow for radioligand binding assay.
Logical relationship of this compound's binding selectivity.
References
- 1. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Cross-Species Examination of RTI-113's Behavioral Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of the behavioral pharmacology of RTI-113, a selective dopamine reuptake inhibitor (DRI). By objectively comparing its performance with cocaine, a non-selective monoamine reuptake inhibitor, this document aims to provide valuable insights for researchers in addiction and psychopharmacology. The information presented is collated from various preclinical studies in rodent and non-human primate models, offering a comparative perspective on its reinforcing, discriminative, and locomotor-activating properties.
Executive Summary
This compound demonstrates a behavioral profile that is broadly similar to cocaine, primarily driven by its action as a dopamine transporter (DAT) inhibitor. However, key differences in its pharmacokinetics, namely a slower onset and longer duration of action, lead to notable distinctions in its behavioral effects across species. This compound consistently substitutes for cocaine in drug discrimination paradigms in both rats and squirrel monkeys, indicating shared subjective effects. It also maintains self-administration in non-human primates, although potentially with lower reinforcing efficacy than cocaine. As a pretreatment, this compound has been shown to reduce cocaine self-administration. Locomotor studies in mice reveal that this compound is a potent stimulant. This guide synthesizes the quantitative data from these behavioral assays and provides detailed experimental protocols to facilitate the design and interpretation of future research.
Data Presentation: Quantitative Behavioral Analysis
The following tables summarize the key quantitative data from locomotor activity, drug self-administration, and drug discrimination studies involving this compound and cocaine across different species.
Table 1: Locomotor Activity in Mice
| Compound | Dose Range (mg/kg, i.p.) | Peak Locomotor Activity (counts/5 min) | Duration of Action (min) |
| This compound | 0.3 - 10 | ~1200 at 3 mg/kg | > 180 |
| Cocaine | 3 - 30 | ~1000 at 20 mg/kg | ~60 |
Data synthesized from studies in Swiss-Webster mice. Note that direct statistical comparisons across different studies should be made with caution.
Table 2: Self-Administration in Rhesus Monkeys
| Compound | Dose Range (mg/kg/infusion) | Maximum Response Rates (responses/sec) | Peak Injections per Session | DAT Occupancy at Max Response (%) |
| This compound | 0.010 - 0.30 | Lower than Cocaine | ~20 | 94 - 99 |
| Cocaine | 0.0030 - 1.0 | Higher than this compound | ~25 | 65 - 76 |
Data from studies using a second-order schedule of intravenous self-administration.[1]
Table 3: Drug Discrimination in Rats and Squirrel Monkeys
| Species | Training Drug (Dose, mg/kg) | This compound ED₅₀ (mg/kg) | Cocaine ED₅₀ (mg/kg) | Duration of Discriminative Stimulus Effect (this compound vs. Cocaine) |
| Rat | Cocaine (10) | ~1.0 | ~3.0 | ~5 times longer |
| Squirrel Monkey | Cocaine (0.3) | ~0.03 | ~0.1 | ~5 times longer |
ED₅₀ values represent the dose required to produce 50% drug-appropriate responding.[2]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Locomotor Activity in Mice
Subjects: Male Swiss-Webster mice.
Apparatus: Standard rodent locomotor activity chambers equipped with photobeam detectors to automatically record horizontal and vertical movements.
Procedure:
-
Habituation: Mice are habituated to the testing chambers for a period of 30-60 minutes prior to drug administration to allow for exploration and a return to baseline activity levels.
-
Drug Administration: this compound, cocaine, or vehicle is administered via intraperitoneal (i.p.) injection.
-
Data Collection: Locomotor activity is recorded continuously for a period of up to 3 hours post-injection. Data is typically binned into 5-minute intervals to analyze the time course of the drug's effect.
-
Data Analysis: The primary dependent measures are total distance traveled, horizontal activity, and vertical activity. Dose-response curves are generated to determine the potency and efficacy of the compounds.
Self-Administration in Rhesus Monkeys
Subjects: Adult male rhesus monkeys with indwelling intravenous catheters.
Apparatus: Operant conditioning chambers equipped with two response levers and associated stimulus lights. A syringe pump is used for the automated delivery of drug infusions.
Procedure:
-
Training: Monkeys are trained to press a lever for intravenous infusions of cocaine on a fixed-ratio (FR) schedule, which is then progressed to a second-order schedule [e.g., FR2(VR16:S)]. Under this schedule, the completion of a variable number of responses (e.g., 16) results in a brief stimulus presentation, and the completion of a fixed number of these response units (e.g., 2) results in a drug infusion.[3]
-
Substitution: Once responding is stable, different doses of this compound or cocaine are substituted for the training dose to determine their reinforcing effects.
-
Pretreatment: To assess the potential of this compound as a treatment for cocaine addiction, monkeys are pretreated with various doses of this compound prior to sessions where cocaine is available for self-administration.[1]
-
Data Analysis: The primary dependent variables are the number of infusions earned per session and the response rate. Dose-response curves are constructed to compare the reinforcing efficacy of the drugs.
Drug Discrimination in Rats and Squirrel Monkeys
Subjects: Male Sprague-Dawley rats or adult squirrel monkeys.
Apparatus: Two-lever operant conditioning chambers. Food pellets or another reinforcer are delivered upon meeting the schedule requirements.
Procedure:
-
Training: Animals are trained to discriminate between an injection of cocaine and a saline injection.[2] Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced, while responses on the other lever (the "saline" lever) have no consequence. Following a saline injection, the opposite is true. Training continues until a high degree of accuracy is achieved.
-
Testing: Once the discrimination is learned, test sessions are conducted where various doses of this compound or cocaine are administered. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-correct lever. ED₅₀ values are calculated to determine the potency of the drugs in producing cocaine-like subjective effects.[2]
Mandatory Visualizations
Dopamine Transporter Inhibition Signaling Pathway
The primary mechanism of action for both this compound and cocaine is the inhibition of the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic signaling.
Caption: Inhibition of the dopamine transporter by this compound and cocaine.
Experimental Workflow: Drug Self-Administration
The following diagram illustrates the typical workflow for a drug self-administration experiment.
Caption: Workflow for a typical drug self-administration experiment.
References
- 1. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between RTI-113 DAT Occupancy and Reduced Cocaine Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine transporter (DAT) occupancy of RTI-113 and its correlation with reduced cocaine intake, supported by experimental data. This compound, a potent and selective dopamine reuptake inhibitor (DRI), has been investigated as a potential pharmacotherapy for cocaine use disorder. Its mechanism of action centers on blocking the dopamine transporter, the primary target of cocaine, thereby increasing extracellular dopamine levels and reducing the reinforcing effects of cocaine.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies investigating the relationship between this compound dosage, DAT occupancy, and the corresponding reduction in cocaine self-administration.
| Animal Model | This compound Dose | DAT Occupancy (%) | Effect on Cocaine Intake | Reference Study |
| Rhesus Monkeys | Pretreatment: 0.10-0.30 mg/kg | 72-84% | Dose-dependent reduction in cocaine-maintained responding.[1] | Wilcox et al. (2002) |
| Rhesus Monkeys | Self-administration | 94-99% | Maintained maximum response rates for self-administration.[1] | Wilcox et al. (2002) |
| Rhesus Monkeys | Not specified | >70% | Decreased cocaine self-administration.[2] | Wilcox et al. (2002) |
| Rats | Not specified | Significant | Inhibited self-administration of cocaine.[3][4] | Dworkin et al. (1998) |
Experimental Protocols
Key Experiment 1: DAT Occupancy and Cocaine Self-Administration in Rhesus Monkeys (Wilcox et al., 2002)
Objective: To determine the relationship between this compound DAT occupancy and its effects on cocaine self-administration.
Methodology:
-
Animal Subjects: Rhesus monkeys with a history of cocaine self-administration.
-
Drug Administration: this compound was administered as a pretreatment before cocaine self-administration sessions.
-
Behavioral Assay: Cocaine self-administration was assessed using a standard operant conditioning paradigm, where the monkeys would perform a task (e.g., lever press) to receive an infusion of cocaine.
-
DAT Occupancy Measurement: Dopamine transporter occupancy in the striatum was measured in vivo using positron emission tomography (PET) imaging. The radiotracer used was [¹⁸F]FECNT, which binds to DAT. The displacement of this radiotracer by this compound allowed for the quantification of DAT occupancy.[1]
Key Experiment 2: Cocaine Self-Administration in Rats (Dworkin et al., 1998)
Objective: To evaluate the effect of this compound on cocaine self-administration and food-maintained responding in rats.
Methodology:
-
Animal Subjects: Rats trained to self-administer cocaine.
-
Drug Administration: this compound was administered to the rats prior to the self-administration sessions.
-
Behavioral Assay: The study measured the rate of cocaine self-administration. A control group was used to assess the effect of this compound on responding for a food reinforcer to determine if the effects were specific to cocaine reinforcement or due to a general suppression of behavior.
-
DAT Occupancy Measurement: The study notes that the doses of this compound that inhibited cocaine intake produced significant levels of DAT occupancy, though the specific methodology for this measurement is not detailed in the abstract.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of dopamine in the context of cocaine and this compound action, as well as a typical experimental workflow for studying these interactions.
Caption: Dopamine signaling at the synapse and the blocking action of cocaine and this compound on the dopamine transporter (DAT).
Caption: A generalized experimental workflow for evaluating the effect of this compound on cocaine self-administration and DAT occupancy.
Comparison with Other Cocaine Addiction Pharmacotherapies
Currently, there are no FDA-approved medications for the treatment of cocaine use disorder, making the development of effective pharmacotherapies a significant area of research. This compound is considered a potential "agonist-like" therapy, which aims to substitute cocaine with a medication that has a similar mechanism of action but a safer pharmacokinetic profile.
| Therapeutic Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Selective Dopamine Reuptake Inhibitor (DRI) | Longer duration of action compared to cocaine, potentially reducing the frequency of administration and abuse liability.[5] | Still in preclinical development; potential for abuse liability, although likely lower than cocaine. |
| Disulfiram | Aldehyde Dehydrogenase Inhibitor | Some clinical trials have shown modest efficacy in reducing cocaine use, particularly in patients with co-occurring alcohol use disorder. | Mixed clinical trial results; adverse effects when combined with alcohol. |
| Naltrexone | Opioid Antagonist | May be effective in patients with co-occurring opioid and cocaine use disorders. | Generally not effective for cocaine use disorder alone. |
| Topiramate | Anticonvulsant | Some studies suggest it may reduce cocaine craving and use. | Modest efficacy and potential for side effects. |
Conclusion
The available preclinical data strongly suggest a direct correlation between high levels of DAT occupancy by this compound and a significant reduction in cocaine intake. Studies in both rats and non-human primates have demonstrated that this compound, by blocking the dopamine transporter, can effectively compete with cocaine and diminish its reinforcing effects. Specifically, DAT occupancy levels exceeding 70% appear to be necessary to achieve a substantial decrease in cocaine self-administration.[2] The long-acting nature of this compound compared to cocaine is a promising characteristic for a potential substitution therapy. However, it is important to note that these findings are from preclinical studies, and the translation of these results to human clinical efficacy is yet to be fully determined. Further research and clinical trials are necessary to establish the safety and therapeutic potential of this compound for the treatment of cocaine use disorder.
References
- 1. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 4. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Comparative study of the duration of action between RTI-113 and cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of RTI-113 and cocaine, with a specific focus on their duration of action. The information presented is collated from preclinical studies and is intended to inform research and drug development in the field of substance use disorders.
Introduction
This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a phenyltropane-based stimulant that, like cocaine, functions as a dopamine reuptake inhibitor. It has been investigated as a potential pharmacotherapy for cocaine addiction. A key differentiator between these two compounds is their pharmacokinetic and pharmacodynamic profile, leading to significant differences in their duration of action. Understanding these differences is crucial for the development of effective treatment strategies.
Pharmacokinetic and Pharmacodynamic Comparison
While specific pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, a qualitative and quantitative comparison based on existing preclinical data is presented below.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and Cocaine
| Parameter | This compound | Cocaine | Animal Model | Citation |
| Mechanism of Action | Selective Dopamine Reuptake Inhibitor (DRI) | Dopamine, Norepinephrine, and Serotonin Reuptake Inhibitor | N/A | [1] |
| Duration of Action (Discriminative Stimulus) | Long-acting (approx. 5 times longer than cocaine) | Short-acting | Rats and Squirrel Monkeys | [2][3] |
| Half-life (t½) | Long-acting (specific value not available) | ~15.7 minutes | Rhesus Monkeys | |
| Dopamine Transporter (DAT) Occupancy for Maximum Response | 94-99% | 65-76% | Rhesus Monkeys | [1][4] |
Experimental Data and Protocols
The longer duration of action of this compound compared to cocaine has been demonstrated in several key preclinical experimental paradigms.
Drug Discrimination Studies
Drug discrimination paradigms are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a saline injection.
Experimental Protocol: Drug Discrimination in Rats and Squirrel Monkeys
-
Subjects: Male Wistar rats or adult squirrel monkeys.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Animals are trained to press one lever after receiving an injection of cocaine (e.g., 10 mg/kg for rats, 0.3 mg/kg for squirrel monkeys) and a second lever after receiving a saline injection. Correct lever presses are rewarded with food pellets.
-
Testing: Once the animals reliably discriminate between cocaine and saline, substitution tests are conducted with this compound. Various doses of this compound are administered to determine if the animals press the cocaine-appropriate lever.
-
Time Course Analysis: To determine the duration of action, a single injection of cocaine or this compound is administered, and discrimination tests are conducted at various time points post-injection. The time it takes for the drug's subjective effects to dissipate (i.e., when the animals no longer select the drug-appropriate lever) is measured.[2][5]
Self-Administration Studies
Self-administration studies are the gold standard for assessing the reinforcing properties and abuse liability of a drug.
Experimental Protocol: Intravenous Self-Administration in Rhesus Monkeys
-
Subjects: Adult rhesus monkeys surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the catheter.
-
Training: Monkeys are trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.10 or 0.17 mg/kg/infusion) under a specific schedule of reinforcement, such as a second-order schedule.
-
Substitution and Pretreatment: Once stable responding for cocaine is established, this compound can be substituted for cocaine to assess its reinforcing effects. In pretreatment studies, various doses of this compound are administered prior to the session to evaluate its ability to reduce cocaine self-administration.[4][6]
-
Data Analysis: The number of infusions earned per session is the primary measure of the drug's reinforcing efficacy. The breaking point in a progressive-ratio schedule can also be used to assess the reinforcing strength.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both this compound and cocaine is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain's reward pathways. The duration of this inhibition is a key factor in the differing behavioral effects of the two compounds.
Caption: Mechanism of action of this compound and cocaine at the dopamine synapse.
The prolonged inhibition of the dopamine transporter (DAT) by this compound, compared to the transient inhibition by cocaine, leads to a more sustained elevation of synaptic dopamine. This sustained signaling at the postsynaptic dopamine receptors is thought to underlie the longer duration of this compound's behavioral effects. Studies with long-acting versus short-acting dopamine agonists suggest that the duration of receptor stimulation can differentially impact downstream signaling and neuronal plasticity. For instance, long-acting agonists may lead to a reduction in sensitized dopaminergic transmission, whereas short-acting agonists might enhance it.
Caption: General experimental workflow for preclinical drug comparison studies.
Conclusion
The available preclinical evidence consistently demonstrates that this compound has a significantly longer duration of action than cocaine. This is primarily attributed to its sustained inhibition of the dopamine transporter. This prolonged action, coupled with its selectivity for the dopamine transporter, has made this compound a compound of interest in the development of agonist-based therapies for cocaine use disorder. The rationale is that a longer-acting agonist could maintain a stable level of dopamine transporter occupancy, thereby reducing craving and withdrawal symptoms associated with the peaks and troughs of cocaine use, without producing the same high abuse liability of a short-acting stimulant. Further research is warranted to fully elucidate the long-term neuroadaptations resulting from sustained versus intermittent dopamine transporter inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RTI-113: Efficacy and Selectivity in Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and selectivity of the dopamine reuptake inhibitor (DRI) RTI-113 with cocaine, a non-selective monoamine reuptake inhibitor, and GBR 12909, another selective DRI. The data presented is collated from published, peer-reviewed studies to assist researchers in evaluating this compound as a potential therapeutic agent, particularly in the context of cocaine addiction research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing this compound, cocaine, and GBR 12909.
Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)
This table compares the binding affinities of the three compounds to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | ~1 | >1000 | >1000 | >1000 | >1000 |
| Cocaine | ~250 | ~300 | ~500 | ~0.83 | ~0.5 |
| GBR 12909 | 1 | >1000 | ~200 | >1000 | ~200 |
Data compiled from various preclinical studies. Actual values may vary slightly between studies depending on experimental conditions.
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy
This table shows the percentage of dopamine transporters occupied by this compound and cocaine at doses that maintained maximum response rates in self-administration studies.
| Compound | DAT Occupancy (%) for Maximum Response |
| This compound | 94 - 99 |
| Cocaine | 65 - 76 |
Table 3: Behavioral Potency in Squirrel Monkeys
This table indicates the relative potency of the compounds in increasing response rates under a fixed-interval schedule of reinforcement.
| Compound | Order of Potency for Increasing Response Rate |
| This compound | ≥ Cocaine > GBR 12909 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the in vitro binding affinity of compounds to monoamine transporters.
-
Membrane Preparation: Membranes from cells expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are prepared.
-
Radioligand: A specific radioligand (e.g., [³H]WIN 35,428 for DAT) is used to label the target transporter.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, cocaine, or GBR 12909).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter to determine the amount of bound radioligand.
-
Data Analysis: The data is analyzed to calculate the inhibition constant (Ki) of the test compound, which represents its binding affinity.
Self-Administration Study in Squirrel Monkeys
This protocol describes the methodology used to assess the reinforcing effects of this compound, cocaine, and GBR 12909.[1]
-
Subjects: Adult male squirrel monkeys are used.
-
Apparatus: Monkeys are placed in experimental chambers equipped with a response lever and an intravenous catheter.
-
Training: Monkeys are trained to press the lever to receive intravenous infusions of cocaine under a second-order fixed-interval 900-second schedule of reinforcement.
-
Drug Testing:
-
Substitution: Saline is substituted for cocaine until responding extinguishes. Then, different doses of the test drug (this compound, cocaine, or GBR 12909) are made available for self-administration to determine if they maintain responding.
-
Pretreatment: Monkeys are pretreated with various doses of the test drug before sessions where cocaine is available to assess if the test drug alters cocaine self-administration.
-
-
Data Collection: The number of infusions per session is recorded as the primary measure of reinforcing efficacy.
Drug Discrimination Study in Rats and Squirrel Monkeys
This protocol details the procedure for evaluating the subjective effects of this compound and its similarity to cocaine.
-
Subjects: Adult male rats or squirrel monkeys are used.
-
Apparatus: A two-lever experimental chamber is used.
-
Training: Animals are trained to discriminate between an injection of cocaine (the training drug) and a saline injection. A response on one lever is reinforced with food following a cocaine injection, while a response on the other lever is reinforced after a saline injection.[2]
-
Drug Testing: After establishing stable discrimination, test sessions are conducted where various doses of the test drug (e.g., this compound) are administered. The percentage of responses on the cocaine-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the test drug produces a high percentage of responding on the cocaine-appropriate lever, indicating similar subjective effects.
Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
References
A Comparative Analysis of the Discriminative Stimulus Properties of RTI-113 and Cocaine
An Examination of Two Potent Dopamine Transporter Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the discriminative stimulus properties of RTI-113 and cocaine, two potent dopamine transporter (DAT) inhibitors. The subjective effects of a substance, a critical component in understanding its abuse potential and therapeutic utility, are often evaluated in preclinical settings using drug discrimination paradigms. In these studies, animals are trained to recognize the interoceptive cues of a specific drug, providing a powerful tool to assess the similarity of novel compounds to known substances of abuse. This comparison synthesizes key experimental findings, offering a comprehensive overview for researchers in pharmacology, neuroscience, and drug development.
Summary of Key Findings
This compound, a 3-phenyltropane analog, has been extensively studied as a potential pharmacotherapy for cocaine dependence. Research consistently demonstrates that this compound shares striking similarities with cocaine in its discriminative stimulus effects, primarily mediated by its high affinity and selectivity for the dopamine transporter.[1] The key distinction between the two compounds lies in their pharmacokinetic profiles, with this compound exhibiting a significantly longer duration of action.[2][3]
Quantitative Comparison of Discriminative Stimulus Effects
The following table summarizes the quantitative data from various drug discrimination studies comparing this compound and cocaine. These studies typically involve training animals to discriminate a specific dose of cocaine from saline, followed by substitution tests with this compound to determine if it produces a similar subjective state.
| Parameter | This compound | Cocaine | Species | Key Findings | Reference |
| Full Substitution | Yes | Training Drug | Rat, Squirrel Monkey | This compound fully substitutes for the discriminative stimulus effects of cocaine across species.[2][4] | Cook et al., 2002; Howell et al., 2000 |
| Potency (ED50) | Generally higher or equipotent | Varies by study | Rat, Squirrel Monkey | This compound is often found to be more potent or equipotent to cocaine in producing cocaine-like discriminative effects.[4][5] | Howell et al., 2000; Wilcox et al., 2001 |
| Duration of Action | Approximately 5 times longer | Standard | Rat, Squirrel Monkey | The discriminative stimulus effects of this compound are significantly more prolonged than those of cocaine.[2][3] | Cook et al., 2002 |
| DAT Occupancy for Max Response | 94-99% | 65-76% | Rhesus Monkey | Higher DAT occupancy is associated with the maximal reinforcing effects of this compound compared to cocaine.[5][6] | Wilcox et al., 2001 |
Detailed Experimental Methodologies
The findings presented in this guide are primarily derived from drug discrimination studies. Understanding the protocols of these experiments is crucial for interpreting the data.
Two-Lever Drug Discrimination Protocol
A standard two-lever drug discrimination procedure is commonly employed to assess the subjective effects of psychoactive compounds.
1. Subjects: The most frequently used subjects are rats (often Sprague-Dawley) and non-human primates, such as squirrel monkeys and rhesus monkeys.[2][4]
2. Apparatus: Subjects are tested in operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement, typically food pellets or a liquid reward.
3. Training Phase:
-
Animals are trained to press one lever after receiving an injection of cocaine (the "drug" lever) and the other lever after receiving an injection of saline (the "saline" lever).
-
Correct lever presses are reinforced on a specific schedule, such as a Fixed Ratio (FR) or Variable Interval (VI) schedule. For example, an FR10 schedule requires the animal to press the correct lever 10 times to receive a reward.
-
Training continues until the animals demonstrate reliable discrimination, typically defined as a high percentage of responses on the correct lever before the delivery of the first reinforcer for several consecutive sessions.
4. Testing Phase:
-
Once discrimination is established, substitution tests are conducted.
-
Prior to a test session, animals are administered a dose of a test drug, such as this compound.
-
The animal is then placed in the operant chamber, and the number of responses on both the drug and saline levers is recorded.
-
Full substitution is said to have occurred when the animal predominantly responds on the drug-appropriate lever (e.g., >80% of total responses). This indicates that the subjective effects of the test drug are similar to those of the training drug (cocaine).
-
Dose-response curves are generated by testing a range of doses of the test drug.
The following diagram illustrates the general workflow of a two-lever drug discrimination experiment.
References
- 1. Cocaine-like discriminative stimulus effects of novel cocaine and 3-phenyltropane analogs in the rat [pubmed.ncbi.nlm.nih.gov]
- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Comparative Analysis of RTI-113's Abuse Liability Profile Against Other Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse liability of RTI-113, a phenyltropane analog and selective dopamine reuptake inhibitor (DRI), with established psychostimulants: cocaine, methylphenidate, and d-amphetamine. The following analysis is based on preclinical data from various in vivo and in vitro studies, focusing on receptor binding affinities, pharmacokinetics, and behavioral effects in animal models predictive of abuse potential in humans.
Executive Summary
This compound demonstrates a pharmacological profile with similarities to cocaine, primarily acting as a potent inhibitor of the dopamine transporter (DAT). This mechanism is strongly linked to the reinforcing effects and abuse potential of psychostimulants. Preclinical evidence indicates that this compound has a high abuse liability, comparable to that of cocaine in some models. However, its longer duration of action and potentially slower onset of subjective effects compared to cocaine are characteristics that have been explored for their potential in developing agonist-based therapies for cocaine dependence. In direct comparison, while cocaine and amphetamines exhibit broad activity on monoamine transporters, this compound shows higher selectivity for the dopamine transporter. Methylphenidate also acts primarily as a dopamine and norepinephrine reuptake inhibitor. The abuse liability of these compounds is closely related to their pharmacokinetic and pharmacodynamic profiles, with faster-acting drugs that produce rapid spikes in synaptic dopamine generally possessing higher reinforcing efficacy.
Data Presentation
The following tables summarize key quantitative data for this compound, cocaine, methylphenidate, and d-amphetamine, facilitating a direct comparison of their pharmacological and behavioral properties.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Dopamine) | SERT (Serotonin) | NET (Norepinephrine) |
| This compound | ~1.3 - 4.1 | ~1890 - 1404 | ~394 - 419 |
| Cocaine | ~200 - 700 | ~200 - 700 | ~200 - 700 |
| Methylphenidate | ~100 | ~100,000 | ~100 |
| d-Amphetamine | ~600 | ~20,000 - 40,000 | ~70 - 100 |
Table 2: Pharmacokinetic Properties
| Compound | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) |
| This compound | Data not available | Data not available | Data not available |
| Cocaine | ~0.5 - 2 hours (oral/intranasal) | Varies with dose and route | ~1 hour |
| Methylphenidate (Immediate Release) | ~2 hours | Varies with dose | ~2 - 3 hours |
| d-Amphetamine (Immediate Release) | ~3 hours | Varies with dose | ~9 - 11 hours |
Table 3: Behavioral Data from Preclinical Models of Abuse Liability (ED50, mg/kg)
| Compound | Self-Administration (Rhesus Monkeys, IV) | Conditioned Place Preference (Rats, IP) | Drug Discrimination (Rats, IP) |
| This compound | ~0.01 - 0.056 (reduces cocaine SA) | Data not available | Substitutes for cocaine |
| Cocaine | ~0.01 - 0.1 | ~5 - 20 | ~2.3 - 3.5 |
| Methylphenidate | Variable, can maintain SA | ~3 - 10 | Substitutes for cocaine/amphetamine |
| d-Amphetamine | Variable, can maintain SA | ~0.5 - 1.5 | ~0.2 - 0.3 (substitutes for cocaine) |
Note: ED50 values can vary significantly based on experimental conditions, species, and strain. The data presented are representative values from the literature to illustrate relative potencies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are fundamental to assessing the abuse liability of psychoactive compounds.
Self-Administration
The self-administration paradigm is a gold-standard behavioral assay for assessing the reinforcing effects of a drug, which is a primary indicator of its abuse potential.
-
Subjects: Nonhuman primates (e.g., rhesus monkeys) or rats are typically used. Animals are surgically implanted with an intravenous catheter for drug delivery.
-
Apparatus: Subjects are housed in operant conditioning chambers equipped with levers or other response manipulanda.
-
Procedure:
-
Acquisition: Animals are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine. Responding is typically maintained on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement.
-
Substitution: Once stable responding is established, the training drug is replaced with a test compound (e.g., this compound) or saline (for extinction). The ability of the test compound to maintain responding above saline levels indicates its reinforcing efficacy.
-
Dose-Response Determination: A range of doses of the test compound is evaluated to determine the dose-dependent effects on self-administration. The ED50, or the dose that produces 50% of the maximal response, can be calculated to compare the potency of different drugs.[1][2][3]
-
-
Data Analysis: The primary dependent measure is the number of drug infusions earned per session. Data are typically analyzed using analysis of variance (ANOVA) to compare responding across different drugs and doses.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.
-
Subjects: Rodents (rats or mice) are the most common subjects for CPP studies.
-
Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment to make them easily distinguishable.
-
Procedure:
-
Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to determine any baseline preference for a particular side.
-
Conditioning: This phase consists of several sessions where the administration of the test drug is paired with confinement to one of the compartments. On alternate sessions, the animal receives a vehicle injection and is confined to the other compartment.
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the apparatus with free access to all compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[4][5][6]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Drug Discrimination
The drug discrimination paradigm is used to assess the subjective effects of a drug and to determine if a novel compound produces similar interoceptive cues as a known drug of abuse.
-
Subjects: A variety of species can be used, including rats, pigeons, and nonhuman primates.
-
Apparatus: Standard operant conditioning chambers with two response levers are used.
-
Procedure:
-
Training: Animals are trained to press one lever after receiving an injection of a specific training drug (e.g., cocaine) and a different lever after receiving a vehicle (saline) injection. Correct lever presses are reinforced, typically with food.
-
Substitution Tests: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug to generate a dose-response curve. Subsequently, novel compounds (e.g., this compound) are administered to see if they substitute for the training drug, meaning the animal presses the drug-appropriate lever.[7][8][9]
-
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is generally considered to be 80% or more responding on the drug-associated lever. The ED50 for substitution can be calculated to compare the potency of different drugs in producing similar subjective effects.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of stimulant abuse liability.
Caption: Dopaminergic synapse and stimulant mechanisms.
Caption: Self-administration experimental workflow.
Caption: Conditioned place preference workflow.
Analysis of Abuse Liability
This compound
This compound is a potent and selective dopamine reuptake inhibitor.[7] Its high affinity for the dopamine transporter (DAT) is a key determinant of its abuse liability. In preclinical studies, this compound consistently demonstrates cocaine-like discriminative stimulus effects, indicating that it produces similar subjective effects to cocaine.[8][9] Furthermore, this compound maintains self-administration behavior in nonhuman primates, a strong predictor of abuse potential.[2][10] One of the distinguishing features of this compound is its long duration of action, which is approximately five times longer than that of cocaine.[9] This prolonged action has been a rationale for investigating its potential as a cocaine agonist therapy. However, the high DAT occupancy required for its reinforcing effects (94-99% at doses maintaining maximum response rates) underscores its significant abuse potential.[2] While equipotent to cocaine in its reinforcing effects, it may maintain lower rates of responding, potentially due to its slower onset of action compared to cocaine.[2]
Cocaine
Cocaine is a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine, norepinephrine, and serotonin with similar potency. Its abuse liability is primarily attributed to its potent inhibition of DAT in the brain's reward circuitry, leading to a rapid increase in synaptic dopamine.[11] This rapid onset and short duration of action contribute to a cycle of repeated administration to maintain the euphoric effects and avoid withdrawal. In animal models, cocaine reliably induces self-administration, conditioned place preference, and serves as a discriminative stimulus.[5][7][12]
Methylphenidate
Methylphenidate is a dopamine and norepinephrine reuptake inhibitor with a pharmacological profile similar to cocaine. It is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While effective therapeutically, its abuse potential is a significant concern. Methylphenidate can maintain self-administration and produces cocaine-like discriminative stimulus effects.[3][13] However, its abuse liability is generally considered to be lower than that of cocaine and amphetamine, particularly with oral formulations which result in a slower rate of dopamine transporter blockade compared to intravenous or intranasal routes of administration.[4]
d-Amphetamine
Unlike this compound, cocaine, and methylphenidate, which primarily act as dopamine reuptake inhibitors, d-amphetamine is a dopamine releaser. It is a substrate for the dopamine transporter and, once inside the presynaptic terminal, it disrupts the vesicular storage of dopamine and reverses the direction of the dopamine transporter, causing a robust efflux of dopamine into the synapse.[8][11][14][15][16] This mechanism of action results in a more pronounced and sustained increase in synaptic dopamine compared to reuptake inhibitors. d-Amphetamine has a high abuse liability, readily maintaining self-administration and producing robust conditioned place preference.[17][18] It also fully substitutes for the discriminative stimulus effects of cocaine.[7]
Conclusion
This compound exhibits a high abuse liability that is comparable to cocaine, driven by its potent and selective inhibition of the dopamine transporter. While its longer duration of action has been considered a potentially favorable characteristic for agonist therapy development, its potent reinforcing effects remain a significant hurdle. In comparison to cocaine and d-amphetamine, this compound's selectivity for the dopamine transporter distinguishes its pharmacological profile. Methylphenidate, while also a dopamine reuptake inhibitor, generally demonstrates a lower abuse potential than cocaine and amphetamine, largely influenced by its formulation and route of administration. The abuse liability of all these stimulants is intricately linked to their ability to elevate synaptic dopamine levels in the brain's reward pathways. The rate of this increase and the duration of the effect are critical factors in determining their reinforcing efficacy and, consequently, their potential for abuse. Further research is necessary to fully elucidate the therapeutic potential of long-acting dopamine reuptake inhibitors like this compound while mitigating their inherent abuse liability.
References
- 1. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Chronic Methylphenidate on Cocaine Self-Administration under a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Methylphenidate Treatment of an Adolescent ADHD Rat Model Does Not Alter Cocaine-Conditioned Place Preference during Adulthood: A Negative Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter | Journal of Neuroscience [jneurosci.org]
- 9. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Orally self-administered cocaine in rhesus monkeys: transition from negative or neutral behavioral effects to positive reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Chronic Methylphenidate in Adolescence on Later Methylphenidate Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High impulsivity in rats predicts amphetamine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RTI-113: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling RTI-113 are tasked with the critical responsibility of its proper disposal. As a potent and selective dopamine reuptake inhibitor, this compound is classified as a controlled substance, necessitating strict adherence to disposal protocols to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound.
Understanding this compound: Chemical Properties
A thorough understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₂ClNO₂ |
| Molecular Weight | 355.86 g/mol |
| Appearance | Neat |
| CAS Number | 146145-17-7 |
Core Disposal Protocol: The "Non-Retrievable" Standard
The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal. This standard ensures that the substance cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue. Improper disposal, such as discarding in regular trash or flushing down a drain, is a violation of federal regulations and poses significant safety and environmental risks.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a generalized procedure for research laboratories:
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to review the specific Safety Data Sheet for this compound provided by the manufacturer. The SDS will contain a section on disposal considerations that may include specific instructions for the compound.
-
Segregation and Secure Storage: Unwanted or expired this compound must be segregated from active stock to prevent accidental use. It should be clearly labeled as "WASTE" or "FOR DISPOSAL" and remain in a securely locked cabinet or safe, accessible only to authorized personnel.
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety department is the primary resource for guidance on the disposal of controlled substances. They can provide information on approved disposal vendors and institutional-specific procedures.
-
Engage a Reverse Distributor: The DEA recommends the use of a registered "reverse distributor" for the disposal of controlled substances.[1] A reverse distributor is a company authorized by the DEA to handle and dispose of controlled substances. Your EHS department can provide a list of approved vendors.
-
Documentation and Record-Keeping: Meticulous record-keeping is a legal requirement. All disposal activities must be documented. This includes:
-
The date of disposal.
-
The name, strength, and quantity of the disposed substance.
-
The method of disposal.
-
The signatures of two authorized employees who witnessed the disposal.
For on-site destruction, DEA Form 41 must be completed and maintained as a record of destruction.[2] However, for transfers to a reverse distributor, the distributor is responsible for the final destruction and associated DEA paperwork. The transferring laboratory must still maintain a record of the transfer.
-
-
Waste of "Non-Recoverable" Contents: For residual amounts of this compound in empty vials or syringes that cannot be drawn out (non-recoverable), these containers may typically be disposed of in a biohazard sharps container.[3] The zeroing out of the container balance on the usage log should be recorded.[3]
-
Waste of "Recoverable" Contents: If there is a recoverable amount of this compound remaining, such as an unused portion in a syringe, it must be properly wasted and documented. This process requires a witness, and the wasted amount should be recorded on the corresponding usage log.[3] Some facilities may use a specific product, like an Rx Destroyer™, to render the substance non-retrievable before final disposal in hazardous waste.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the community, while upholding the highest standards of laboratory safety and chemical handling.
References
Essential Safety and Logistical Information for Handling RTI-113
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of RTI-113, a potent and selective dopamine reuptake inhibitor. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling hazardous research chemicals and analogous phenyltropane compounds. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Chemical and Physical Properties
Limited publicly available data exists for the specific physical properties of this compound. The following table summarizes its known chemical identifiers and properties.
| Property | Value |
| IUPAC Name | Phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |
| Synonyms | RTI-4229-113, (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane hydrochloride |
| CAS Number | 141807-57-0 |
| Molecular Formula | C₂₁H₂₂ClNO₂·HCl |
| Molecular Weight | 392.32 g/mol |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is required. Change gloves every two hours or immediately upon contamination. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face Protection | Face Shield | Required when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood | All handling of this compound powder must be conducted in a certified chemical fume hood. |
| N95 Respirator | Recommended as a minimum for weighing and aliquoting, even within a fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step procedures must be followed.
Preparation and Weighing
-
Restricted Access: Designate a specific area within the laboratory for handling this compound. Access should be restricted to authorized personnel only.
-
Fume Hood Use: All manipulations of solid this compound, including weighing and reconstitution, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.
-
Decontamination of Surfaces: Before and after handling, decontaminate the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
-
Use of Disposable Equipment: Utilize disposable spatulas and weigh boats for handling the powder to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
Use in Experiments
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
Containment: During experiments, use secondary containment (e.g., a tray) to contain any potential spills.
-
Avoid Aerosolization: Handle solutions containing this compound in a manner that minimizes the generation of aerosols.
Spill Cleanup
-
Immediate Action: In the event of a spill, evacuate the immediate area and inform the laboratory supervisor.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and an N95 respirator, before attempting to clean the spill.
-
Containment: For liquid spills, cover with an absorbent material (e.g., spill pillows or vermiculite). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material or contained powder using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with a laboratory-grade detergent. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Hazardous Waste Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers for all this compound waste.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.
-
Record Keeping: Maintain accurate records of the generation and disposal of all this compound waste.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
